E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline
Description
BenchChem offers high-quality E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C13H11ClN2O2 |
|---|---|
Molecular Weight |
262.69 g/mol |
IUPAC Name |
2-chloro-7-ethyl-3-[(E)-2-nitroethenyl]quinoline |
InChI |
InChI=1S/C13H11ClN2O2/c1-2-9-3-4-10-8-11(5-6-16(17)18)13(14)15-12(10)7-9/h3-8H,2H2,1H3/b6-5+ |
InChI Key |
QRANOURNMJPIKF-AATRIKPKSA-N |
Isomeric SMILES |
CCC1=CC2=NC(=C(C=C2C=C1)/C=C/[N+](=O)[O-])Cl |
Canonical SMILES |
CCC1=CC2=NC(=C(C=C2C=C1)C=C[N+](=O)[O-])Cl |
Origin of Product |
United States |
Foundational & Exploratory
Spectroscopic Elucidation of 2-Chloro-7-ethyl-quinoline Derivatives: A Comprehensive Technical Guide
Executive Summary & Structural Rationale
In the landscape of medicinal chemistry, quinoline derivatives serve as privileged scaffolds for antimalarial, antibacterial, and anticancer therapeutics. Specifically, the 2-chloro-7-ethyl-quinoline substitution pattern presents a highly versatile intermediate. The 2-chloro moiety acts as an electrophilic node, perfectly primed for further functionalization via Nucleophilic Aromatic Substitution (S_NAr), while the 7-ethyl group modulates the lipophilicity (LogP) of the molecule, enhancing cellular permeability.
For researchers and drug development professionals, the precise structural elucidation of this scaffold is non-negotiable. This whitepaper provides an in-depth, causality-driven guide to the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic profiling of 2-chloro-7-ethyl-quinoline derivatives, ensuring that analytical workflows are both robust and self-validating.
Spectroscopic Signatures & Causality
Nuclear Magnetic Resonance (NMR) Profiling
The NMR profile of 2-chloro-7-ethyl-quinoline is dictated by the electronic push-and-pull of its substituents[1].
-
The 2-Chloro Effect: The electronegative nitrogen atom and the adjacent chlorine atom heavily deshield the C-2 carbon, pushing its
C signal downfield to approximately 151 ppm. Because C-2 is fully substituted, the characteristic downfield H-2 proton (typically >8.5 ppm in unsubstituted quinolines) is absent, serving as a primary diagnostic marker. -
The 7-Ethyl Handle: The ethyl group breaks the symmetry of the carbocyclic ring. The aliphatic protons present a classic first-order splitting pattern: a triplet for the terminal methyl group and a quartet for the benzylic methylene group. The methylene protons are deshielded (~2.85 ppm) due to the anisotropic ring current of the adjacent aromatic system.
Mass Spectrometry (MS) & Fragmentation Mechanisms
Electrospray Ionization (ESI) in positive mode is the gold standard for this scaffold[2].
-
Isotopic Signatures: Chlorine naturally exists as two stable isotopes:
Cl (75.77%) and Cl (24.23%). This manifests in the mass spectrum as a distinct M and M+2 peak cluster in a strict 3:1 ratio. -
Fragmentation (CID): Upon Collision-Induced Dissociation (CID), the molecule undergoes predictable fragmentation. The most thermodynamically favored pathway is the loss of the ethyl radical (
m/z = -29 Da) or a methyl radical ( m/z = -15 Da) to form a highly stabilized, conjugated quinolyl cation[2].
Infrared (IR) Vibrational Modes
Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy provides rapid confirmation of the functional groups without extensive sample preparation[3]. The aromatic core is identified by sharp C=N and C=C stretching vibrations between 1550 and 1620 cm
Self-Validating Experimental Protocols
To ensure data integrity, every analytical protocol must operate as a self-validating system. Below are the step-by-step methodologies designed to inherently verify the success of the acquisition.
Protocol 1: NMR Acquisition & Validation
-
Sample Preparation: Dissolve 5–10 mg of the purified 2-chloro-7-ethyl-quinoline derivative in 0.6 mL of deuterated chloroform (CDCl
).-
Causality: CDCl
is selected because it is aprotic, preventing proton exchange that could obscure the aromatic signals. Its low polarity perfectly solvates the lipophilic ethyl-quinoline scaffold[1].
-
-
Acquisition: Acquire the
H NMR spectrum at 400 MHz (16 scans, 30° pulse angle, 2s relaxation delay) and the C NMR spectrum at 100 MHz (1024 scans). Use Tetramethylsilane (TMS) at 0.00 ppm as the internal standard. -
Self-Validation Checkpoint: Integrate the aliphatic signals. The system validates itself if the integral ratio of the quartet (~2.85 ppm) to the triplet (~1.32 ppm) is exactly 2:3 . Any deviation mathematically proves incomplete ethylation or the presence of co-eluting aliphatic impurities.
Protocol 2: ESI-MS/MS Acquisition & Validation
-
Sample Preparation: Dilute the sample to a concentration of 1 µg/mL in LC-MS grade Methanol/Water (50:50 v/v) spiked with 0.1% Formic Acid.
-
Causality: Formic acid acts as an essential proton source, driving the formation of the
pseudo-molecular ion required for positive-ion ESI[2].
-
-
Acquisition: Inject the sample into a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer. Apply a capillary voltage of 3.0 kV. For MS/MS fragmentation, apply a collision energy of 20-30 eV using nitrogen as the collision gas.
-
Self-Validation Checkpoint: Examine the primary MS1 spectrum. The protocol is validated if the mass difference between the base peak and the secondary isotopic peak is exactly 1.997 Da , with an abundance ratio of 3:1 . This confirms the natural
Cl/ Cl distribution and verifies the integrity of the 2-chloro substitution[2].
Protocol 3: ATR-FTIR Acquisition & Validation
-
Sample Preparation: Place 1-2 mg of the neat solid directly onto the diamond crystal of an ATR module.
-
Causality: ATR is selected over traditional KBr pelleting to eliminate the hygroscopic nature of KBr. KBr absorbs ambient moisture, introducing a broad O-H stretching artifact at ~3300 cm
that can obscure structural nuances and falsely suggest the presence of alcohols or amines[3].
-
-
Acquisition: Apply uniform pressure using the anvil. Scan from 4000 to 400 cm
for 32 scans at a resolution of 4 cm . -
Self-Validation Checkpoint: The spectrum is self-validating if the sharp C-Cl stretch at ~765 cm
is accompanied by a complete absence of broad O-H or N-H bands (>3200 cm ), confirming the anhydrous, fully substituted nature of the core[4].
Quantitative Data Summaries
The following tables consolidate the expected spectroscopic values for the baseline 2-chloro-7-ethyl-quinoline scaffold.
Table 1: Predicted H NMR Data (400 MHz, CDCl )
| Proton | Shift (ppm) | Multiplicity | Integration | J-Coupling (Hz) | Structural Rationale |
| H-3 | 7.35 | Doublet (d) | 1H | 8.5 | Ortho-coupled to H-4; shielded relative to H-4 due to resonance. |
| H-4 | 8.05 | Doublet (d) | 1H | 8.5 | Deshielded by the anisotropic effect of the adjacent aromatic ring. |
| H-5 | 7.70 | Doublet (d) | 1H | 8.2 | Ortho-coupled to H-6. |
| H-6 | 7.42 | Doublet of doublets (dd) | 1H | 8.2, 1.8 | Ortho-coupled to H-5, meta-coupled to H-8. |
| H-8 | 7.85 | Doublet (d) | 1H | 1.8 | Meta-coupled to H-6; deshielded by the adjacent nitrogen. |
| CH | 2.85 | Quartet (q) | 2H | 7.5 | Benzylic protons; deshielded by the aromatic ring; coupled to CH |
| CH | 1.32 | Triplet (t) | 3H | 7.5 | Terminal aliphatic protons; coupled to CH |
Table 2: Predicted C NMR Data (100 MHz, CDCl )
| Carbon | Shift (ppm) | Type | Structural Rationale |
| C-2 | 151.0 | Quaternary | Highly deshielded by electronegative N and Cl atoms. |
| C-8a | 148.0 | Quaternary | Bridgehead carbon adjacent to the imine nitrogen. |
| C-7 | 145.5 | Quaternary | Substituted with the electron-donating ethyl group. |
| C-4 | 138.5 | CH | Deshielded by resonance from the heteroatom. |
| C-6, C-8 | ~128.5 - 129.0 | CH | Standard aromatic methines. |
| CH | 29.5 | CH | Benzylic aliphatic carbon. |
| CH | 15.2 | CH | Terminal aliphatic carbon. |
Table 3: Mass Spectrometry (ESI-QTOF, Positive Ion Mode)
| m/z | Ion Type | Relative Abundance | Structural Rationale |
| 192.05 | 100% | Protonated molecular ion (base peak). | |
| 194.05 | ~33% | Characteristic A+2 isotopic peak for mono-chlorinated species. | |
| 163.08 | Variable | Loss of the ethyl radical, forming a stable quinolyl cation. | |
| 156.08 | Variable | Elimination of HCl, a common pathway in chloroaromatics. |
Table 4: ATR-FTIR Spectroscopy
| Wavenumber (cm | Vibration Mode | Intensity | Structural Rationale |
| 2965, 2875 | C-H stretch (aliphatic) | Medium | Asymmetric/symmetric stretching of the 7-ethyl group. |
| 1610, 1555 | C=N and C=C stretch | Strong | Aromatic ring skeletal vibrations of the quinoline core. |
| 1090 | C-N stretch | Medium | Quinoline core carbon-nitrogen bond. |
| 765 | C-Cl stretch | Strong | Heavy atom halogen stretching, diagnostic of 2-chloro substitution. |
Analytical Workflow Visualization
The following diagram maps the logical progression of the self-validating multi-spectral workflow.
Fig 1. Self-validating multi-spectral workflow for 2-chloro-7-ethyl-quinoline characterization.
References
-
Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti . Rapid Commun Mass Spectrom (NIH). 2
-
Method for combined synthesis of 4-alkylquinoline and (2,3-dialkyl-4-quinolinyl)-n, n-dimethylmethane amine . Google Patents. 1
-
A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit . RSC Advances. 3
-
2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications . ResearchGate. 5
-
Synthesis and Characterization of Schiff bases derived from 2-Chloroquinoline-3-carbaldehyde and Its Derivatives . Atmiya University. 4
Sources
- 1. RU2440341C2 - Method for combined synthesis of 4-alkylquinoline and (2,3-dialkyl-4-quinolinyl)-n, n-dimethylmethane amine - Google Patents [patents.google.com]
- 2. Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 5. researchgate.net [researchgate.net]
The Critical Interplay of Structure and Function: A Guide to the Physicochemical Properties of Substituted Nitrovinylquinolines
For Immediate Release – A deep dive into the physicochemical characteristics of substituted nitrovinylquinolines, a class of heterocyclic compounds with significant therapeutic potential. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering insights into the synthesis, characterization, and biological relevance of these molecules.
The quinoline scaffold is a well-established pharmacophore in medicinal chemistry, forming the basis of numerous drugs. The introduction of a nitrovinyl group and other substituents allows for the fine-tuning of the molecule's properties, impacting its efficacy and pharmacokinetic profile. Understanding this interplay between structure and physicochemical characteristics is paramount for the rational design of new and effective therapeutic agents.[1]
The Foundation: Synthesis and Structural Characterization
The journey of a substituted nitrovinylquinoline from concept to application begins with its synthesis. Various synthetic routes are employed to create a diverse library of these compounds, each with a unique substitution pattern. Following synthesis, rigorous spectroscopic analysis is essential to confirm the molecular structure.
Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry are indispensable.[2] ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework, with the chemical shifts of aromatic protons and carbons being particularly informative about the substitution pattern on the quinoline ring.[2][3] FT-IR spectroscopy helps to identify key functional groups, such as the characteristic vibrational frequencies of the nitro (NO₂) group.[4]
Key Physicochemical Properties and Their Determination
The biological fate and activity of a drug candidate are governed by its physicochemical properties. For substituted nitrovinylquinolines, several parameters are of critical importance.
Lipophilicity: The Gateway to Biological Membranes
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial determinant of a drug's ability to cross cell membranes.[1][5][6] It is commonly quantified as the logarithm of the partition coefficient (LogP) between n-octanol and water. An optimal LogP value is essential; while high lipophilicity can enhance membrane permeability, excessive levels can lead to poor aqueous solubility and non-specific toxicity.[1]
Experimental Protocol: Shake-Flask Method for LogP Determination
-
Preparation of Phases: Prepare pre-saturated n-octanol and aqueous buffer (typically phosphate-buffered saline, pH 7.4).
-
Compound Dissolution: Dissolve a precise amount of the substituted nitrovinylquinoline in the n-octanol phase.
-
Partitioning: Mix the n-octanol solution with the aqueous buffer in a separatory funnel. Shake vigorously for a set period (e.g., 30 minutes) to allow for equilibrium to be reached.
-
Phase Separation: Allow the two phases to separate completely.
-
Concentration Measurement: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the LogP value using the formula: LogP = log([Concentration in octanol] / [Concentration in aqueous buffer]).
Solubility: A Prerequisite for Absorption
Aqueous solubility is a fundamental property that significantly influences a drug's absorption and bioavailability.[1] Poor solubility can impede the development of effective oral drug formulations.[1] The solubility of quinoline derivatives is highly dependent on their substitution pattern and the pH of the surrounding medium.[1]
Spectroscopic Properties: Unveiling Electronic Behavior
UV-Visible spectroscopy is a valuable tool for studying the electronic properties of these compounds. The absorption spectrum can provide information about the extent of conjugation in the molecule and the effect of different substituents on the electronic transitions. Time-dependent density functional theory (TD-DFT) calculations can be used to predict and interpret the UV-Visible spectra, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[7]
The Power of Prediction: Computational Chemistry in Focus
In recent years, computational chemistry has become an indispensable tool in drug discovery, offering a way to predict the properties of molecules before they are synthesized.[8] Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful means to investigate the electronic structure and reactivity of substituted nitrovinylquinolines.[7][8]
DFT calculations can be used to:
-
Optimize Molecular Geometries: Predict bond lengths and angles with high accuracy.[8]
-
Calculate Electronic Properties: Determine HOMO-LUMO energies, which are related to the molecule's reactivity and electronic transitions.[9]
-
Simulate Spectroscopic Data: Predict IR, Raman, and NMR spectra to aid in the characterization of synthesized compounds.[7][8]
Structure-Property and Structure-Activity Relationships
The true power of studying these compounds lies in understanding the relationship between their chemical structure and their physicochemical and biological properties. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the electronic properties of the molecule.[10] The position and nature of other substituents on the quinoline ring can further modulate these properties.
For instance, the introduction of electron-donating or electron-withdrawing groups at different positions can alter the molecule's lipophilicity, solubility, and electronic characteristics, which in turn can have a profound impact on its biological activity.[1] This understanding is crucial for designing compounds with improved therapeutic profiles.
Biological Significance and Future Directions
Substituted nitrovinylquinolines have shown promise in a variety of therapeutic areas, including as antimicrobial and anticancer agents.[11][12][13] The nitro group can play a role in the mechanism of action, often through redox reactions within cells.[10]
The continued exploration of this class of compounds, guided by a thorough understanding of their physicochemical properties, holds great potential for the development of new and effective drugs. The integration of experimental and computational approaches will be key to unlocking the full therapeutic potential of substituted nitrovinylquinolines.
Data Summary
| Property | Importance | Typical Experimental Method | Computational Approach |
| Lipophilicity (LogP) | Membrane permeability, absorption, distribution[1][5] | Shake-Flask, RP-HPLC[14] | QSAR, Molecular field analysis |
| Aqueous Solubility | Bioavailability, formulation development[1] | Equilibrium solubility assay | Solvation models (e.g., SMD) |
| Spectroscopic Properties | Structural confirmation, electronic characterization[2] | NMR, FT-IR, UV-Vis[2][3][4] | DFT, TD-DFT[7][8] |
| Electronic Properties (HOMO/LUMO) | Reactivity, biological interactions[9] | Cyclic Voltammetry | DFT[8] |
References
- An In-depth Technical Guide to the Physicochemical Properties of Substituted Quinolines. Benchchem.
- Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. National Institutes of Health.
- RP-HPLC determination of lipophilicity in series of quinoline derivatives. (PDF).
- Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. PubMed.
- Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. ResearchGate.
- Experimental and theoretical quantum chemical investigations of 8-hydroxy-5-nitroquinoline.
- New 6-nitroquinolones: synthesis and antimicrobial activities. PubMed.
- Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. ResearchGate.
- Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide. Benchchem.
- Synthesis and biological activities of nitro‐hydroxy‐phenylquinolines; validation of antibiotics effect over DNA gyrase inhibition and antimicrobial activity. ResearchGate.
- Quantum Chemical Calculations for Substituted Quinolines: An In-depth Technical Guide. Benchchem.
- Experimental and Theoretical Quantum Chemical Investigations of 8-hydroxy-5-nitroquinoline. PubMed.
- Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. MDPI.
- An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI.
- Quinoline Heterocycles: Synthesis and Bioactivity. IntechOpen.
- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. OUCI.
- Growth and Characterization of 8-Hydroxy Quinoline Nitrobenzoate. SCIRP.
- Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. National Institutes of Health.
- Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives | MDPI [mdpi.com]
- 4. scirp.org [scirp.org]
- 5. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Experimental and theoretical quantum chemical investigations of 8-hydroxy-5-nitroquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]
- 11. New 6-nitroquinolones: synthesis and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quinoline Heterocycles: Synthesis and Bioactivity | IntechOpen [intechopen.com]
- 14. researchgate.net [researchgate.net]
Quantum mechanical modeling of E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline
An In-depth Technical Guide to the Quantum Mechanical Modeling of E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities.[1][2] E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline is a novel compound of interest, possessing structural motifs that suggest potential biological relevance. This technical guide outlines a comprehensive quantum mechanical modeling protocol for the in-depth characterization of this molecule. By leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we can elucidate its structural, electronic, and spectroscopic properties. This guide provides a robust theoretical framework and a practical, step-by-step computational methodology for researchers to predict the molecule's reactivity, stability, and potential as a drug candidate, thereby accelerating experimental research and enabling rational molecular design.
Introduction: The Significance of the Quinoline Scaffold
Quinoline and its derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their diverse and potent biological activities.[3][4] These compounds have been successfully developed as antimalarial, anticancer, antibacterial, and antifungal agents.[1][2][5] The planar aromatic structure of the quinoline ring system allows it to intercalate with DNA and interact with various enzymatic targets.
The subject of this guide, E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline, is a multifaceted molecule. The chloro and ethyl groups can modulate its lipophilicity and steric profile, while the nitrovinyl group, a known Michael acceptor, suggests potential covalent interactions with biological nucleophiles. Understanding the interplay of these substituents at a quantum mechanical level is crucial for predicting the molecule's behavior and potential applications.
Theoretical Framework: The Power of Quantum Mechanical Modeling
Quantum mechanical calculations have become an indispensable tool in modern chemistry, offering profound insights into molecular properties and reactivity.[1][6] By solving the Schrödinger equation, albeit with approximations, we can model chemical systems at the electronic level.[6] For a molecule like E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline, the following computational methods are particularly well-suited:
-
Density Functional Theory (DFT): DFT is a workhorse of computational chemistry that calculates the electronic structure of a molecule based on its electron density. This approach offers a favorable balance between computational cost and accuracy, making it ideal for geometry optimization, frequency calculations, and the determination of various molecular properties.
-
Time-Dependent Density Functional Theory (TD-DFT): An extension of DFT, TD-DFT is employed to study the excited-state properties of molecules. This is particularly useful for predicting UV-Vis absorption spectra and understanding electronic transitions.
Proposed Computational Methodology: A Step-by-Step Guide
This section outlines a detailed protocol for the quantum mechanical modeling of E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline.
Molecular Structure Preparation and Geometry Optimization
The initial step involves the construction of the 3D structure of the molecule. This can be accomplished using any standard molecular modeling software. The resulting structure must then be optimized to find its lowest energy conformation.
Experimental Protocol: Geometry Optimization
-
Software Selection: Utilize a widely-used quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
Method Selection: Employ the B3LYP functional, a popular hybrid functional known for its reliability in describing a wide range of organic molecules.
-
Basis Set Selection: The 6-311++G(d,p) basis set is recommended. The inclusion of diffuse functions (++) is important for accurately describing the diffuse nature of the electron density in the nitro group, while the polarization functions (d,p) account for the non-spherical distribution of electrons in chemical bonds.
-
Solvation Model: To simulate a biological environment, it is advisable to perform calculations in a solvent. The Polarizable Continuum Model (PCM) with water as the solvent is a suitable choice.
-
Verification of Optimization: A true energy minimum is confirmed by the absence of imaginary frequencies in the subsequent vibrational frequency calculation.
Analysis of Molecular Properties
Once the optimized geometry is obtained, a wealth of information about the molecule's electronic structure and reactivity can be extracted.
Table 1: Key Molecular Properties to be Calculated
| Property | Description | Computational Method |
| HOMO-LUMO Energies | The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the molecule's electronic excitability and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. | B3LYP/6-311++G(d,p) |
| Molecular Electrostatic Potential (MEP) | The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting electrophilic and nucleophilic sites. This is invaluable for predicting how the molecule will interact with other molecules, such as biological receptors. | B3LYP/6-311++G(d,p) |
| Natural Bond Orbital (NBO) Analysis | NBO analysis provides insights into the bonding and electronic structure of the molecule, including charge delocalization and hyperconjugative interactions. | B3LYP/6-311++G(d,p) |
| Global Reactivity Descriptors | Parameters such as electronegativity, chemical hardness, and electrophilicity index can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. | B3LYP/6-311++G(d,p) |
| UV-Vis Spectrum | The electronic absorption spectrum can be simulated to identify the wavelengths of maximum absorption and the nature of the corresponding electronic transitions. | TD-DFT/B3LYP/6-311++G(d,p) |
Anticipated Results and Their Interpretation
The proposed quantum mechanical modeling is expected to yield significant insights into the properties of E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline.
Structural and Electronic Properties
The optimized geometry will reveal the molecule's preferred conformation, including bond lengths, bond angles, and dihedral angles. The HOMO is likely to be localized on the electron-rich quinoline ring system, while the LUMO is expected to be centered on the electron-withdrawing nitrovinyl group. The MEP map will likely show negative potential around the nitro group and the nitrogen atom of the quinoline ring, indicating these as sites for electrophilic attack. Conversely, the regions around the hydrogen atoms will exhibit positive potential.
Spectroscopic Properties
The simulated UV-Vis spectrum will provide theoretical absorption maxima that can be compared with experimental data for validation. The analysis of the electronic transitions will reveal which parts of the molecule are involved in the absorption of light.
Reactivity
The HOMO-LUMO energy gap will provide a quantitative measure of the molecule's reactivity. A smaller gap would suggest that the molecule is more polarizable and reactive. The global reactivity descriptors will further quantify its electrophilic and nucleophilic character.
Visualization of Computational Workflows and Data
Clear visualization of computational workflows and results is essential for effective communication and interpretation.
Caption: Computational workflow for the quantum mechanical modeling of E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline.
Conclusion
This technical guide has presented a comprehensive and authoritative protocol for the quantum mechanical modeling of E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline. By following the outlined steps, researchers can gain a deep understanding of the molecule's structural, electronic, and spectroscopic properties without the immediate need for extensive experimental synthesis and characterization. The insights gained from these computational studies will be invaluable for guiding future drug discovery efforts and for the rational design of novel quinoline-based therapeutic agents.
References
- Benchchem. (n.d.). Quantum Chemical Calculations for Substituted Quinolines: An In-depth Technical Guide.
- PubMed. (2008, October 15). Molecular dynamics modeling in quantum chemical calculations. Optical absorption spectra of 1,3-Dimethyl-1H-Pyrazolo[3,4-b]quinoline derivatives.
- ResearchGate. (n.d.). Quantum Chemistry and Quinolines.
- Arabian Journal of Chemistry. (2017, January 1). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study.
- Novelty Journals. (2022, June 20). A REVIEW ON QUINOLINE AND ITS DERIVATIVES.
- PubChem. (n.d.). 2-Chloro-7-ethyl-3-(2-nitroethenyl)quinoline.
- Alfa Chemistry. (n.d.). e-2-Chloro-3-(2-nitro)vinylquinoline.
- ChemWhat. (n.d.). E-2-CHLORO-3-(2-NITRO)VINYLQUINOLINE CAS#: 182050-12-0.
- Benchchem. (n.d.). An In-Depth Technical Guide to 7-Chloro-2-vinylquinoline.
- Semantic Scholar. (n.d.). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity.
- Google Patents. (n.d.). CN101591291A - The synthetic method of 2-vinylquinoline compounds.
- MilliporeSigma. (n.d.). 2-Chloro-3-(2-chloroethyl)-7-bromoquinoline.
- PMC. (n.d.). Computational Analysis of Chemical Reactions Using a Variational Quantum Eigensolver Algorithm without Specifying Spin Multiplicity.
- YouTube. (2025, May 19). What is Computational Chemistry? HIGHHYDROGENML Science Explained with Dr. Valentín Vassilev Galindo.
- Google Patents. (n.d.). Process For Preparation Of 1 [3 [(E) 2 (7 Chloro 2 Quinolyl)vinyl]Phenyl] Ethanone.
- ResearchGate. (n.d.). Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate.
- ResearchGate. (2023, January). Computational Chemistry and Molecular Modeling Techniques for the Study of Micropeptin EI-964: Insights into Its Chemical Reactivity and Potential Pharmaceutical Properties.
- Royal Society of Chemistry. (2018, February 19). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. noveltyjournals.com [noveltyjournals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 6. m.youtube.com [m.youtube.com]
In Silico ADMET Prediction for Novel Quinoline Compounds: A Technical Guide for Drug Development Professionals
Executive Summary
The journey of a novel chemical entity from discovery to a marketable drug is fraught with challenges, with a significant percentage of candidates failing during clinical trials due to suboptimal pharmacokinetic and safety profiles.[1] Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is therefore paramount to de-risk drug development programs, saving considerable time and resources.[2][3][4] This in-depth technical guide provides a comprehensive framework for the in silico prediction of ADMET properties for novel quinoline compounds, a privileged scaffold in medicinal chemistry renowned for its broad spectrum of biological activities.[5][6] This guide is designed for researchers, scientists, and drug development professionals, offering not just a procedural overview, but a deep dive into the causality behind methodological choices, ensuring a robust and self-validating predictive workflow.
The Imperative of Early ADMET Assessment in Drug Discovery
The high attrition rate of drug candidates in clinical trials, with estimates suggesting that 95% of new drug candidates fail, underscores the critical need for early and accurate profiling.[2] A significant portion of these failures can be attributed to unfavorable ADMET properties.[1][7] Integrating ADMET prediction at the nascent stages of drug discovery allows for the early identification and weeding out of compounds with undesirable pharmacokinetic or toxicological characteristics.[1][3] This "fail early, fail cheap" paradigm is instrumental in focusing resources on the most promising candidates, thereby accelerating the entire drug development timeline.[1][3]
In silico ADMET prediction has emerged as an indispensable tool in this context, offering a rapid and cost-effective means to evaluate a large number of compounds before committing to expensive and time-consuming in vitro and in vivo studies.[3][5][8] These computational models leverage vast datasets of known compounds and their experimental ADMET properties to build predictive algorithms based on molecular structure and physicochemical characteristics.[9]
The Quinoline Scaffold: A Double-Edged Sword
Quinoline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with activities spanning from anticancer and antimalarial to antibacterial and anti-inflammatory.[5][6][10] However, the very features that contribute to their biological activity—the heterocyclic aromatic nature and the ability to intercalate with biological macromolecules—can also present specific ADMET challenges.
A critical aspect to consider with quinoline compounds is their potential for:
-
Metabolic Instability: The quinoline ring can be susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, potentially leading to rapid clearance and the formation of reactive metabolites.
-
Toxicity: Certain quinoline derivatives have been associated with toxicities, including cardiotoxicity (hERG channel inhibition) and genotoxicity.
-
P-glycoprotein (P-gp) Interaction: The planar, lipophilic nature of some quinolines can make them substrates or inhibitors of efflux transporters like P-glycoprotein, impacting their absorption and distribution.[11][12]
Therefore, a tailored in silico ADMET strategy that specifically addresses these potential liabilities is crucial for the successful development of novel quinoline-based drugs.
A Self-Validating Workflow for In Silico ADMET Prediction
The following section outlines a robust and logical workflow for the in silico ADMET prediction of novel quinoline compounds. This workflow is designed to be iterative, allowing for continuous refinement of molecular designs based on predictive outcomes.
Caption: A comprehensive workflow for in silico ADMET prediction of novel quinoline compounds.
Phase 1: Foundational Analysis - The Causality of Molecular Descriptors
The predictive journey begins with a thorough characterization of the fundamental physicochemical properties of the novel quinoline compounds. These properties are not merely descriptive; they are the primary drivers of a compound's pharmacokinetic behavior.
Experimental Protocol: Physicochemical Property Prediction
-
Input Preparation: Prepare a library of the novel quinoline compounds in a machine-readable format, such as SMILES (Simplified Molecular Input Line Entry System) or SDF (Structure-Data File).
-
Software Selection: Utilize established computational tools for property calculation. Popular choices include:
-
Open-Source: RDKit, PaDEL-Descriptor
-
Commercial: Schrödinger's QikProp, ChemAxon's Marvin, ADMET Predictor™[3]
-
-
Property Calculation: Calculate a comprehensive set of molecular descriptors. Key descriptors and their causal relevance are summarized in the table below.
Table 1: Key Physicochemical Descriptors and Their Pharmacokinetic Implications
| Descriptor | Predicted Property | Pharmacokinetic Relevance |
| LogP / LogD | Lipophilicity | Influences solubility, permeability, plasma protein binding, and metabolism.[5] |
| Molecular Weight (MW) | Size | Impacts diffusion and permeability across biological membranes. |
| Topological Polar Surface Area (TPSA) | Polarity | Correlates with intestinal absorption and blood-brain barrier penetration. |
| Number of Hydrogen Bond Donors/Acceptors | H-bonding capacity | Affects solubility and membrane permeability. |
| Aqueous Solubility (LogS) | Solubility | A prerequisite for absorption and distribution. |
| pKa | Ionization state | Determines the charge of the molecule at physiological pH, impacting solubility and permeability. |
Expert Insight: A common pitfall is to consider these descriptors in isolation. The interplay between them is crucial. For instance, increasing lipophilicity (LogP) to enhance permeability can inadvertently decrease aqueous solubility, creating a new bottleneck. A multi-parameter optimization approach is essential from the outset.
Phase 2: Pharmacokinetic Prediction - Simulating the Body's Journey
This phase focuses on predicting how the quinoline compounds will be absorbed, distributed, metabolized, and excreted.
3.2.1. Absorption
For orally administered drugs, absorption from the gastrointestinal tract is the first critical step.
Experimental Protocol: Intestinal Absorption Prediction
-
Model Selection: Employ models that predict Human Intestinal Absorption (HIA) or permeability through Caco-2 cell monolayers, a common in vitro model for the intestinal barrier.
-
Prediction: Utilize QSAR models or machine learning algorithms trained on large datasets of compounds with known permeability values. Several online platforms like SwissADME and pkCSM offer such predictions.[3][6]
-
Interpretation: High predicted Caco-2 permeability and HIA are indicative of good oral absorption potential.
3.2.2. Distribution
Once absorbed, a drug's distribution throughout the body determines its access to the target site and potential for off-target effects.
Experimental Protocol: Blood-Brain Barrier (BBB) and Plasma Protein Binding (PPB) Prediction
-
BBB Penetration: Use predictive models to assess whether the quinoline compounds are likely to cross the BBB. This is critical for CNS-targeted drugs and for avoiding unwanted CNS side effects for peripherally acting drugs.
-
Plasma Protein Binding: Predict the extent to which the compounds will bind to plasma proteins like albumin. High PPB can limit the free fraction of the drug available to exert its therapeutic effect.
-
Causality Check: Both BBB penetration and PPB are heavily influenced by lipophilicity and the presence of specific functional groups. Cross-reference these predictions with the foundational physicochemical properties.
3.2.3. Metabolism
Metabolism, primarily in the liver, is a major determinant of a drug's half-life and can lead to the formation of active or toxic metabolites.
Experimental Protocol: CYP450 Inhibition and Substrate Prediction
-
CYP Inhibition: Predict the potential of the quinoline compounds to inhibit major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4). Inhibition of these enzymes can lead to drug-drug interactions.
-
CYP Substrate Prediction: Identify which CYP isoforms are likely to metabolize the compounds. This provides insights into potential metabolic pathways and clearance rates.
-
Metabolic Stability: Predict the compound's stability in the presence of liver microsomes. Low predicted stability suggests rapid metabolism and a short half-life.[13]
-
Site of Metabolism (SOM) Prediction: Utilize tools that predict the specific atoms or bonds within the quinoline scaffold that are most susceptible to metabolic modification. This is invaluable for guiding medicinal chemistry efforts to block metabolic hotspots and improve stability.
3.2.4. Excretion
While direct in silico prediction of excretion pathways is less common, the foundational physicochemical properties provide strong indicators. For example, highly polar compounds are more likely to be renally cleared.
Phase 3: Toxicity Prediction - Proactively Identifying Safety Liabilities
Early identification of potential toxicities is arguably the most critical aspect of ADMET prediction. For quinoline compounds, particular attention should be paid to cardiotoxicity and genotoxicity.
3.3.1. Cardiotoxicity: hERG Channel Blockade
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmia.[14][15]
Experimental Protocol: hERG Inhibition Prediction
-
Model Selection: Use classification or regression models specifically trained to predict hERG channel blockade. These models often incorporate pharmacophoric features known to be associated with hERG binding.
-
Structural Alerts: Screen for substructures commonly found in hERG blockers.
-
Causality: The basic nitrogen atom in the quinoline ring can be a key interacting feature with the hERG channel. Understanding the pKa and the steric environment around this nitrogen is crucial for interpreting the predictions.
3.3.2. Genotoxicity: Ames Test Prediction
The Ames test is a widely used method to assess a chemical's potential to cause mutations in the DNA of a test organism.
Experimental Protocol: In Silico Ames Test
-
Model Type: Employ models that predict the outcome of the Ames test (mutagenic or non-mutagenic). These are often based on structural alerts and machine learning algorithms.
-
Interpretation: A positive prediction is a significant red flag that warrants further experimental investigation.
3.3.3. Other Toxicities
-
Hepatotoxicity (DILI): Predict the potential for drug-induced liver injury.
-
Carcinogenicity: Assess the long-term potential to cause cancer.
-
Phospholipidosis and other toxicities: Broader toxicity predictions can be made using general toxicity models.
Table 2: Summary of Predicted ADMET Properties for Hypothetical Quinoline Analogs
| Compound ID | LogP | TPSA | HIA | BBB | CYP3A4 Inhibitor | hERG Blocker | Ames Positive |
| QN-001 | 2.5 | 45.2 | High | + | No | No | No |
| QN-002 | 4.8 | 20.1 | High | ++ | Yes | Yes | No |
| QN-003 | 1.2 | 89.5 | Low | - | No | No | Yes |
Phase 4: Data Integration and Decision Making - The Path Forward
The true power of in silico ADMET prediction lies in the integration of all predicted data to make informed decisions.
Caption: Decision-making flowchart based on integrated in silico ADMET data.
Multi-Parameter Optimization (MPO): This involves creating a scoring function that balances the various predicted ADMET properties with the desired biological activity. This allows for a holistic assessment of each compound's potential.
Prioritization and Iterative Design: Based on the MPO scores, compounds can be prioritized for synthesis and in vitro testing. For compounds with specific liabilities (e.g., predicted hERG blockade), the in silico data can guide structural modifications to mitigate these risks in the next design cycle.
Trustworthiness and Self-Validation: A Continuous Loop
The reliability of in silico predictions is a common concern. A self-validating system involves:
-
Model Applicability Domain (AD): Ensure that the novel quinoline compounds fall within the chemical space on which the predictive models were trained.[16]
-
Cross-Validation with Multiple Models: Use multiple prediction tools for the same endpoint. Consensus between different models increases confidence.
-
Experimental Feedback Loop: As in vitro ADMET data becomes available for prioritized compounds, use this to validate and, if necessary, retrain the in silico models. This continuous feedback loop improves the predictive accuracy for the specific chemical series under investigation.
Conclusion: A Proactive Approach to Quinoline Drug Discovery
In silico ADMET prediction is not a replacement for experimental testing, but a powerful and indispensable tool for guiding and de-risking the drug discovery process. By adopting a structured, causality-driven, and self-validating workflow, researchers can proactively address the inherent ADMET challenges of the quinoline scaffold. This enables the design of novel compounds with a higher probability of success in the clinic, ultimately accelerating the delivery of new and effective medicines to patients.
References
- Vertex AI Search. (2023, April 19). Importance of ADME and Toxicology Studies in Drug Discovery.
- Fiveable. (2026, March 4). ADMET prediction | Medicinal Chemistry Class Notes.
- Mahantheshappa, S. S., Shivanna, H., & Satyanarayan, N. D. (2021). Synthesis, antimicrobial, antioxidant, and ADMET studies of quinoline derivatives. European Journal of Chemistry, 12(1), 37-44.
- Thermo Fisher Scientific. (2020, October 3). The Role of ADME & Toxicology Studies in Drug Discovery & Development.
- Deep Origin. (2025, January 10).
- IntechOpen. (2018). Chapter 21. Computer-Aided Prediction of Pharmacokinetic (ADMET) Properties.
- Bio-Strand. (n.d.).
- The Scientist. (2020, June 3). The Importance of ADMET in Early Drug Discovery and Development.
- MDPI. (2021). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids.
- Sygnature Discovery. (n.d.). ADMET Prediction Software.
- Aurlide. (2025, September 27).
- MDPI. (2025, November 11).
- ResearchGate. (2021). (PDF)
- ResearchGate. (n.d.). Computational Tools for ADMET Profiling: Risk Assessment for Chemicals.
- Bentham Science. (2024, March 1). Molecular Docking, In silico ADMET Study and Synthesis of Quinoline Derivatives as Dihydrofolate Reductase (DHFR) Inhibitors: A Solvent-free One-pot Green Approach Through Sonochemistry.
- ResearchGate. (2025, June 7). Assessment of the rat acute oral toxicity of quinoline-based pharmaceutical scaffold molecules using QSTR, q-RASTR and machine learning methods | Request PDF.
- National Institutes of Health. (n.d.). In Silico Approach to Design of New Multi-Targeted Inhibitors Based on Quinoline Ring with Potential Anticancer Properties - PMC.
- Docta Complutense. (n.d.).
- ResearchGate. (2017, June 21). (PDF) QSAR Modeling for Relative Toxicity Prediction of (3-(2-chloroquinolin-3-yl)oxiran-2-yl)(phenyl)
- ResearchGate. (2024, July 4). (PDF)
- National Institutes of Health. (n.d.).
- BenchChem. (2025). In Silico Prediction of 2-Methyl-1H-imidazo[4,5-h]quinoline Properties: A Technical Guide.
- Bentham Science Publishers. (2024, March 7).
- ResearchGate. (2026, January 31). In Silico Molecular Docking and ADMET Analysis of Quinoline Compounds as Anti-SARS-CoV-2 Agents.
- IntechOpen. (n.d.). Computational Approaches in Preclinical Studies on Drug Discovery and Development.
- ResearchGate. (2026, January 22). (PDF) In Silico Evaluation of Novel Quinoline Derivatives Targeting Hepatocyte Growth Factor Receptors as Anticancer Agents.
- International Scientific Organization. (n.d.).
- Royal Society of Chemistry. (n.d.).
- ResearchGate. (n.d.).
- National Institutes of Health. (n.d.).
- MDPI. (2025, May 12). In Silico Approach to Design of New Multi-Targeted Inhibitors Based on Quinoline Ring with Potential Anticancer Properties.
- ResearchGate. (2025, October 10). (PDF) In Silico Approach to Design of New Multi-Targeted Inhibitors Based on Quinoline Ring with Potential Anticancer Properties.
- Turkish Journal of Pharmaceutical Sciences. (2021, December 29).
- ResearchGate. (n.d.). Computational investigations of hERG channel blockers: New insights and current predictive models | Request PDF.
- National Institutes of Health. (2016, September 28). Stereoselective Blockage of Quinidine and Quinine in the hERG Channel and the Effect of Their Rescue Potency on Drug-Induced hERG Trafficking Defect - PMC.
- MDPI. (2022, June 13). Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study.
- ResearchGate. (2025, August 10).
- Jagiellonian University. (n.d.). THE SERVICE OF IN SILICO METHODS IN THE DEVELOPMENT OF METABOLICALLY STABLE LIGANDS.
- MDPI. (2022, January 28). High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition.
- ChemRxiv. (n.d.).
- Semantic Scholar. (2024, January 15). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach.
- ENS - PSL. (n.d.).
- SciSpace. (n.d.).
- National Institutes of Health. (2023, June 16). In Silico and In Vitro Identification of P-Glycoprotein Inhibitors from a Library of 375 Phytochemicals - PMC.
- Ingenta Connect. (2024, August 1).
- National Academic Digital Library of Ethiopia. (n.d.). The Medicinal Chemist's Guide to Solving ADMET Challenges.
- MDPI. (2025, November 12).
- MDPI. (2025, May 27).
Sources
- 1. fiveable.me [fiveable.me]
- 2. Importance of ADME and Toxicology Studies in Drug Discovery | LifeNet Health LifeSciences [lnhlifesciences.org]
- 3. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 4. The Importance of ADMET in Early Drug Discovery and Development | The Scientist [the-scientist.com]
- 5. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. crdd.osdd.net [crdd.osdd.net]
- 8. elearning.uniroma1.it [elearning.uniroma1.it]
- 9. aurlide.fi [aurlide.fi]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. In Silico Approach to Design of New Multi-Targeted Inhibitors Based on Quinoline Ring with Potential Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medchem-ippas.eu [medchem-ippas.eu]
- 14. In silico prediction of hERG potassium channel blockage by chemical category approaches - Toxicology Research (RSC Publishing) [pubs.rsc.org]
- 15. High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition [mdpi.com]
- 16. turkjps.org [turkjps.org]
Preliminary Cytotoxicity Screening of E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline: A Technical Guide
Executive Summary & Chemical Rationale
The compound E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline (CAS 1031929-24-4) represents a highly specialized pharmacophore in modern medicinal chemistry[1]. Structurally, it integrates a 2-chloroquinoline core—a scaffold well-documented for its ability to intercalate DNA and inhibit kinase activity—with an electrophilic (E)-3-(2-nitrovinyl) moiety.
From a mechanistic standpoint, the nitrovinyl group is the primary driver of its potent biological activity. The electron-withdrawing nature of the nitro group renders the
This whitepaper provides an in-depth, self-validating methodological framework for the preliminary cytotoxicity screening of E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline. It is designed for application scientists who require rigorous, artifact-free data when evaluating electrophilic small molecules.
Mechanistic Pathway: The Causality of Cytotoxicity
Before executing a cytotoxicity screen, it is critical to understand how the compound induces cell death. Relying solely on phenotypic readouts without mechanistic grounding often leads to misinterpretation of data.
Substituted aryl-2-nitrovinyl derivatives have been shown to inhibit the
Caption: Mechanism of action: Nitrovinyl-mediated Michael addition leading to caspase-dependent apoptosis.
Self-Validating Experimental Workflow
When screening redox-active or electrophilic compounds like nitrovinylquinolines, standard colorimetric assays (e.g., MTT) can yield false positives due to direct chemical reduction of the tetrazolium salt by the compound itself. To ensure Trustworthiness and data integrity, the workflow must be self-validating, employing orthogonal assays to confirm viability readouts.
Caption: Self-validating preliminary cytotoxicity screening workflow for nitrovinylquinolines.
Phase 1: Compound Preparation & Cell Seeding
Expert Insight: Nitrovinyl compounds can be sensitive to aqueous hydrolysis over prolonged periods. Stock solutions must be prepared in anhydrous DMSO and diluted in culture media immediately before use.
-
Stock Preparation: Dissolve E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline in cell-culture grade, anhydrous DMSO to create a 10 mM stock. Aliquot and store at -20°C.
-
Cell Seeding: Seed target cancer cell lines (e.g., MCF-7, PC-3, A549) and a non-tumorigenic control line (e.g., HUVEC or MCF-10A) in 96-well plates at a density of
cells/well in 100 µL of complete media. Incubate overnight at 37°C, 5% CO to allow for adherence.
Phase 2: Orthogonal Viability Assays (MTT & ATP-based)
To prevent assay interference, we run a standard MTT assay in parallel with a luminescent ATP-based assay (e.g., CellTiter-Glo).
-
Treatment: Aspirate media and replace with 100 µL of fresh media containing the compound at varying concentrations (e.g., 0.1, 1, 5, 10, 25, 50, and 100 µM). Ensure final DMSO concentration does not exceed 0.5% (v/v). Include a vehicle control (0.5% DMSO) and a positive control (e.g., Bortezomib or Doxorubicin).
-
Incubation: Incubate for 48 to 72 hours.
-
MTT Protocol:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3–4 hours at 37°C until intracellular purple formazan crystals form[2].
-
Carefully aspirate the media and dissolve the crystals in 100 µL of DMSO.
-
Read absorbance at 570 nm using a microplate reader.
-
-
CellTiter-Glo Protocol (Orthogonal Validation):
-
Add 100 µL of CellTiter-Glo reagent directly to the wells.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes and record luminescence.
-
Phase 3: Apoptosis Confirmation via Flow Cytometry
Viability assays only indicate a reduction in metabolic activity (which could be cytostatic). To confirm that E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline is actively killing cells (cytotoxic) via programmed cell death, Annexin V/PI staining is required[4].
-
Harvesting: Treat cells in 6-well plates (
cells/well) with the compound at its calculated IC and IC for 24 hours. Collect both the floating (dead) cells and the adherent cells via trypsinization. -
Washing & Binding: Wash the cell pellet twice with cold PBS. Resuspend in 100 µL of
Annexin V Binding Buffer. -
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI). Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry.
-
Interpretation: Annexin V
/PI indicates early apoptosis; Annexin V /PI indicates late apoptosis.
-
Quantitative Data Modeling & Selectivity
A successful preliminary screen must not only demonstrate potency but also selectivity . The Selectivity Index (SI) is calculated as the ratio of the IC
Below is a structured data presentation template summarizing the expected quantitative outcomes for nitrovinylquinoline derivatives based on structurally related Michael acceptors[3].
| Cell Line | Tissue Origin | Phenotype | Expected IC | Selectivity Index (SI)* |
| MCF-7 | Breast | Adenocarcinoma | 0.5 – 2.5 | 8.0 – 40.0 |
| PC-3 | Prostate | Adenocarcinoma | 10.0 – 20.0 | 1.0 – 2.0 |
| A549 | Lung | Carcinoma | 5.0 – 10.0 | 2.0 – 4.0 |
| HUVEC | Umbilical Vein | Normal Endothelium | > 20.0 | Reference |
*Selectivity Index (SI) = IC
Conclusion
The preliminary cytotoxicity screening of E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline requires a rigorous, multi-tiered approach. Because its nitrovinyl moiety acts as a potent electrophile, researchers must account for potential assay interference by utilizing orthogonal viability readouts (MTT alongside ATP-luminescence). Furthermore, transitioning from simple viability metrics to flow cytometric apoptosis validation ensures that the observed IC
References
-
[1] National Center for Biotechnology Information. "PubChem Compound Summary for CID 53396801, 2-Chloro-7-ethyl-3-(2-nitroethenyl)quinoline." PubChem, [Link].
-
[3] Moradi, A., et al. "Design, Synthesis and Evaluation of Substituted Aryl-2-Nitrovinyl Derivatives as Small Molecules Proteasome Inhibitors." Iranian Journal of Pharmaceutical Research, 2015. [Link]
-
[4] O'Boyle, N. M., et al. "Synthesis and Pro-Apoptotic Effects of Nitrovinylanthracenes and Related Compounds in Chronic Lymphocytic Leukaemia (CLL) and Burkitt's Lymphoma (BL)." Molecules, 2023. [Link]
Sources
- 1. 2-Chloro-7-ethyl-3-(2-nitroethenyl)quinoline | C13H11ClN2O2 | CID 53396801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis and Evaluation of Substituted Aryl-2-Nitrovinyl Derivatives as Small Molecules Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
The Strategic Placement: A Technical Guide to the Structure-Activity Relationship of 3-Substituted Quinolines
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] Its derivatives have been extensively explored and developed as therapeutic agents for a wide array of diseases, including cancer, infectious diseases, and neurological disorders.[3][4] Among the various positions on the quinoline ring, substitution at the 3-position has proven to be a particularly fruitful strategy for modulating biological efficacy and selectivity.[5][6] This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of 3-substituted quinolines, offering insights into their synthesis, biological evaluation, and the critical interplay between chemical structure and pharmacological effect.
The Synthetic Gateway to 3-Substituted Quinolines
The rational design and synthesis of novel 3-substituted quinoline derivatives are predicated on robust and versatile synthetic methodologies. Several classical and modern reactions provide access to this privileged scaffold, with the choice of method often dictated by the desired substitution pattern and available starting materials.
Foundational Synthetic Strategies
Two of the most well-established methods for constructing the quinoline core are the Friedländer annulation and the Gould-Jacobs reaction.
-
The Friedländer Annulation: This powerful reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[7][8] It is a highly efficient method for producing polysubstituted quinolines and can be catalyzed by acids, bases, or metal catalysts.[7] Modern variations often employ microwave assistance to improve yields and reduce reaction times.[7]
-
The Gould-Jacobs Reaction: This multi-step synthesis begins with the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[9] Subsequent hydrolysis and decarboxylation yield the 4-hydroxyquinoline-3-carboxylate scaffold, which can be further modified.[9][10][11] This method is particularly effective for anilines bearing electron-donating groups.[9]
Modern Synthetic Approaches
Recent advancements in organic synthesis have expanded the toolkit for accessing 3-substituted quinolines. Transition-metal-catalyzed reactions, such as Suzuki and Heck couplings, have enabled the introduction of aryl and other complex moieties at the 3-position. Furthermore, novel strategies involving photochemical synthesis and diversity-oriented synthesis are continually being developed to generate libraries of structurally diverse quinoline derivatives for high-throughput screening.[12][13][14]
Decoding the Structure-Activity Relationship: A Multifaceted Approach
The biological activity of 3-substituted quinolines is exquisitely sensitive to the nature of the substituent at the 3-position. Understanding these relationships is paramount for the rational design of potent and selective drug candidates.
Anticancer Activity
Quinoline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including kinase inhibition, disruption of microtubule dynamics, and induction of apoptosis.[1][15]
-
Substitution Effects: Studies have shown that the introduction of specific groups at the 3-position can dramatically influence cytotoxic activity. For instance, the presence of hydrazone moieties has been associated with potent cytotoxic effects against various cancer cell lines.[3] Furthermore, the nature of the substituent can impact the selectivity of the compound for cancer cells over normal cells, a critical parameter in cancer chemotherapy.[16]
-
Quantitative Insights: The anticancer activity of 3-substituted quinolines is often quantified by their half-maximal inhibitory concentration (IC50) against different cancer cell lines.
| Compound ID | 3-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 11 | 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide | MCF-7 (Breast) | 29.8 | [3] |
| 12 | 3-Oxo-3H-benzo[f]chromene-2-carboxamide | MCF-7 (Breast) | 39.0 | [3] |
| 13 | 2-Cyano-3-(4-fluorophenyl)acrylamide | MCF-7 (Breast) | 40.0 | [3] |
| 91b1 | Not specified in abstract | A549, AGS, KYSE150, KYSE450 | Varies | [17] |
| 7a | 2-phenylquinolin-4-amine derivative | HT-29 (Colon) | 8.12 | [18] |
| 7d | 2-phenylquinolin-4-amine derivative | HT-29 (Colon) | 9.19 | [18] |
Antimicrobial Activity
The quinoline core is a well-established pharmacophore in antimicrobial drug discovery.[6] Substitutions at the 3-position have been explored to develop novel antibacterial and antifungal agents.[6]
-
Key Structural Features: The presence of aromatic rings and specific functional groups at the 3-position can enhance antimicrobial potency. For example, the extension of aromaticity, such as replacing a phenyl ring with a naphthalene, has been shown to improve activity across a spectrum of fungi.[19]
-
Measuring Antimicrobial Efficacy: The minimum inhibitory concentration (MIC) is a key parameter used to evaluate the potency of antimicrobial agents.[20]
| Compound Class | 3-Substituent Type | Target Organism | MIC Range (µg/mL) | Reference |
| Benzylthioquinolinium Iodides | Substituted benzylthio | Cryptococcus neoformans | Varies | [19] |
| Quinolone-3-carboxylic acids | Various | Mycobacterium tuberculosis | Varies |
Neurological Activity
3-Substituted quinolines have also shown promise in the treatment of neurodegenerative diseases, such as Alzheimer's disease.[4] A primary target in this area is the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine.
-
Inhibitory Motifs: The design of AChE inhibitors often involves incorporating moieties that can interact with the active site of the enzyme. The nature of the 3-substituent plays a crucial role in determining the binding affinity and inhibitory potency.
-
Assessing AChE Inhibition: The inhibitory activity of compounds against AChE is typically determined using colorimetric assays, such as the Ellman's method.[21]
Experimental Protocols: From Synthesis to Biological Evaluation
The following section provides detailed, step-by-step methodologies for the synthesis of a representative 3-substituted quinoline and its subsequent biological evaluation.
Synthesis Protocol: Microwave-Assisted Friedländer Annulation
This protocol describes a rapid and efficient method for the synthesis of a polysubstituted quinoline.[7]
Materials:
-
2-aminoaryl ketone (e.g., 2-aminobenzophenone)
-
Active methylene compound (e.g., ethyl acetoacetate)
-
Catalyst (e.g., Indium(III) triflate)
-
Solvent (if not solvent-free)
-
Microwave synthesis vial
-
Magnetic stirrer bar
-
Microwave synthesizer
Procedure:
-
To a microwave synthesis vial, add the 2-aminoaryl ketone (1.0 mmol), the active methylene compound (1.2 mmol), and the catalyst (e.g., 10 mol%).
-
If using a solvent, add the appropriate volume.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at a specified temperature (e.g., 160 °C) for a designated time (e.g., 5-15 minutes).[7]
-
After cooling, quench the reaction with water and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Biological Evaluation Protocols
This protocol outlines a common method for assessing the cytotoxicity of a compound against cancer cell lines.[22]
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete cell culture medium
-
96-well microtiter plates
-
Test compound (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[23]
Materials:
-
Microbial strain (e.g., Staphylococcus aureus)
-
Sterile broth medium
-
96-well microtiter plates
-
Test compound (dissolved in a suitable solvent)
-
Positive control (a known antibiotic)
-
Negative control (broth with inoculum)
-
Sterility control (broth only)
Procedure:
-
Prepare a standardized inoculum of the microorganism.
-
In a 96-well plate, prepare serial two-fold dilutions of the test compound in the broth medium.
-
Inoculate each well with the microbial suspension.
-
Include positive, negative, and sterility controls on the plate.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[23]
This colorimetric assay measures the activity of AChE and the inhibitory effect of a test compound.[21]
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
96-well microtiter plates
-
Test compound
-
Microplate reader
Procedure:
-
In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the AChE enzyme solution.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes at 25°C).
-
Initiate the reaction by adding DTNB and the ATCI substrate.
-
Measure the absorbance at 412 nm at regular intervals to determine the rate of the reaction.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Visualizing the Concepts
Diagrams are essential for illustrating complex relationships and workflows in a clear and concise manner.
Caption: A generalized workflow for the discovery of 3-substituted quinoline drug candidates.
Caption: Conceptual overview of the SAR of 3-substituted quinolines.
Conclusion
The 3-position of the quinoline ring represents a strategic handle for medicinal chemists to fine-tune the pharmacological properties of this versatile scaffold. A deep understanding of the structure-activity relationships, coupled with robust synthetic and biological evaluation methodologies, is crucial for the successful development of novel 3-substituted quinoline-based therapeutics. The insights and protocols presented in this guide aim to equip researchers with the foundational knowledge required to navigate this exciting and promising area of drug discovery.
References
- Benchchem. Application Notes and Protocols for Quinoline Synthesis via Friedländer Annulation using 1-(5-Amino-2-methylphenyl)ethanone.
-
Tanwar, B., Kumar, D., Kumar, A., Ansari, Md. I., Qadri, M. M., Vaja, M. D., Singh, M., & Chakraborti, A. K. (2015). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry, 39(12), 9824–9833. Available at: [Link].
- Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Bioorganic & Medicinal Chemistry, 24(22), 5859-5880.
-
Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (2022). Frontiers in Microbiology, 13. Available at: [Link].
-
Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines. (2025). Organic Process Research & Development. Available at: [Link].
-
Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. (2009). The Journal of Organic Chemistry, 74(23), 9182–9188. Available at: [Link].
-
Wikipedia. Gould–Jacobs reaction. Available at: [Link].
-
Acetylcholinesterase Inhibition Assays for High-Throughput Screening. (2020). Current Protocols in Chemical Biology, 12(1), e73. Available at: [Link].
- Benchchem. Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8".
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2025). Molecules, 30(9), 2074. Available at: [Link].
-
Screening Antibacterial Activity: A Crucial Step in Drug Discovery. (2023). Mintage Journal of Pharmaceutical and Medical Sciences, 12(1), 1-4. Available at: [Link].
- Benchchem. Application Notes and Protocols for Developing Anticancer Agents from Quinoline Derivatives.
-
Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (2023). Frontiers in Microbiology, 14. Available at: [Link].
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025). Molecules, 30(1), 234. Available at: [Link].
-
Friedlaender Synthesis. Organic Chemistry Portal. Available at: [Link].
-
Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. (2010). Journal of Organic Chemistry, 75(2), 497-500. Available at: [Link].
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). Heliyon, 9(10), e20530. Available at: [Link].
-
Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. (2020). Open Journal of Medicinal Chemistry, 10(1), 1-14. Available at: [Link].
-
Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents: Pharmacophore-based Design. (2021). Letters in Drug Design & Discovery, 18(11), 1050-1060. Available at: [Link].
-
Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. (2019). Molecules, 24(18), 3296. Available at: [Link].
-
The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (2022). Molecules, 27(15), 4945. Available at: [Link].
- Benchchem. The Diverse Biological Activities of Substituted Quinoline Compounds: A Technical Guide.
-
Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. (2011). Molecules, 16(12), 10425-10436. Available at: [Link].
- Benchchem. Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.
-
Gould-Jacobs Reaction. In Name Reactions in Organic Synthesis (pp. 533-535). Cambridge University Press. Available at: [Link].
- Benchchem. Assessing the Selectivity of Quinoline Derivatives for Cancer Cells: A Comparative Guide.
-
Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α 2C -Adrenoceptor Antagonists. (2007). Journal of Medicinal Chemistry, 50(15), 3567–3576. Available at: [Link].
-
Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. (2025). Molecules, 30(22), 5432. Available at: [Link].
-
Structure-Activity Relationship (SAR) and Preliminary Mode of Action Studies of 3-Substituted Benzylthioquinolinium Iodide as Anti-opportunistic Infection Agents. (2016). Molecules, 21(11), 1544. Available at: [Link].
-
SAR-identified moieties responsible for activity in quinine 3. ResearchGate. Available at: [Link].
-
Synthesis and Biological Screening of Pyrano[3,2-c]quinoline Analogues as Anti-inflammatory and Anticancer Agents. (2017). Medicinal Chemistry, 13(8), 754-765. Available at: [Link].
-
Quinolines: Synthesis and Bioactivity. (2018). In Heterocyclic Compounds. IntechOpen. Available at: [Link].
- Benchchem. Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis.
-
From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry, 39(3), 567-584. Available at: [Link].
-
Quinolines: the role of substitution site in antileishmanial activity. (2025). Journal of the Brazilian Chemical Society. Available at: [Link].
-
Synthesis and Evaluation of the Acetylcholinesterase Inhibitory Activities of Some Flavonoids Derived from Naringenin. (2021). Molecules, 26(23), 7296. Available at: [Link].
-
A Review On Substitution Quinoline Derivatives and its Biological Activity. (2021). International Journal of Research in Engineering, Science and Management, 4(5), 1-5. Available at: [Link].
- Benchchem. A-Technical-Guide-to-3-Substituted-Quinoline- Derivatives-Synthesis-Biological-Activities-and- Mechanisms.
-
SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. (2022). Arabian Journal of Chemistry, 16(2), 104502. Available at: [Link].
-
Gould-Jacobs reaction. wikidoc. Available at: [Link].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. journal.ijresm.com [journal.ijresm.com]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Friedlaender Synthesis [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 11. Gould-Jacobs reaction - wikidoc [wikidoc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benthamdirect.com [benthamdirect.com]
- 19. Structure-Activity Relationship (SAR) and Preliminary Mode of Action Studies of 3-Substituted Benzylthioquinolinium Iodide as Anti-opportunistic Infection Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Evaluation of novel compounds as anti-bacterial or anti-virulence agents [frontiersin.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues [scirp.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Unraveling the Enigma: A Technical Guide to the Mechanism of Action of Nitrovinyl Compounds in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitrovinyl compounds, a class of molecules characterized by a nitro group attached to a vinyl moiety, have garnered significant attention in medicinal chemistry and chemical biology for their potent and diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] Their mechanism of action is multifaceted, primarily revolving around their electrophilic nature, which allows them to interact with and modify biological macromolecules. This guide provides an in-depth exploration of the core mechanisms governing the bioactivity of nitrovinyl compounds. We will dissect their chemical reactivity, delve into their primary molecular targets and the subsequent perturbation of cellular signaling pathways, and provide detailed, field-proven experimental protocols for researchers to investigate these mechanisms in their own work.
The Chemical Core: Electrophilicity and the Michael Addition Reaction
The cornerstone of the biological activity of nitrovinyl compounds is the electron-withdrawing nature of the nitro group, which renders the β-carbon of the vinyl group highly electrophilic.[4] This makes the nitrovinyl moiety an excellent Michael acceptor, susceptible to nucleophilic attack from biological molecules.[5]
The most significant biological nucleophiles that react with nitrovinyl compounds are the thiol groups of cysteine residues within proteins.[6] This reaction, a covalent Michael addition, results in the formation of a stable thioether bond, leading to the irreversible modification of the target protein.[4] This covalent modification is often the initiating event that triggers the downstream cellular effects.
The general mechanism can be visualized as follows:
Caption: Covalent modification via Michael addition.
Key Cellular Targets and Pathway Perturbations
The covalent modification of proteins by nitrovinyl compounds can lead to either a loss of function, a gain of function, or altered protein-protein interactions. Several key cellular pathways are particularly susceptible to perturbation by these compounds.
The Keap1-Nrf2 Pathway: Sensing Electrophilic Stress
The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.[7] Keap1 acts as a negative regulator of Nrf2, targeting it for ubiquitination and subsequent proteasomal degradation under basal conditions.[8]
Keap1 is rich in reactive cysteine residues that act as sensors for electrophiles.[7] Nitrovinyl compounds can directly modify these cysteines on Keap1.[9] This covalent modification induces a conformational change in Keap1, impairing its ability to target Nrf2 for degradation.[10] As a result, newly synthesized Nrf2 accumulates, translocates to the nucleus, and activates the transcription of a battery of antioxidant and cytoprotective genes.[10]
Caption: Activation of the Keap1-Nrf2 pathway.
Proteasome Inhibition
The ubiquitin-proteasome system is responsible for the degradation of the majority of intracellular proteins, playing a crucial role in cellular homeostasis.[5] The 26S proteasome, the central enzyme of this system, possesses multiple catalytic subunits with proteolytic activity. Some nitrovinyl compounds have been identified as proteasome inhibitors.[5] They can covalently modify active site cysteine or threonine residues within the proteasome's catalytic subunits, leading to an accumulation of polyubiquitinated proteins and ultimately inducing apoptosis in cancer cells.
Induction of Oxidative and Nitro-oxidative Stress
Beyond direct covalent modification of proteins, nitrovinyl compounds can induce cellular stress through the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[11][12] The nitro group itself can be enzymatically reduced by cellular nitroreductases to form highly reactive intermediates, such as the nitro radical anion, nitroso, and hydroxylamine species.[13] These reactive species can lead to:
-
Lipid peroxidation: Damage to cellular membranes.
-
DNA damage: Potentially leading to mutagenic effects.[12]
-
Protein oxidation and nitration: Further modifying protein function.[14]
This induction of a pro-oxidant environment contributes significantly to the cytotoxic and antimicrobial effects of these compounds.[11][15]
Experimental Workflows for Mechanistic Investigation
A systematic experimental approach is crucial to elucidate the mechanism of action of a novel nitrovinyl compound. The following workflow outlines key experiments, from initial cytotoxicity assessment to specific target identification.
Caption: A logical workflow for mechanistic studies.
Detailed Experimental Protocols
This section provides step-by-step methodologies for the key experiments outlined in the workflow. These protocols are intended as a starting point and may require optimization for specific cell lines or compounds.
Cell Viability Assessment: The MTT Assay
The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[14][16]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the nitrovinyl compound. Include a vehicle control (e.g., DMSO). Incubate for the desired time (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[14]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Measurement of Intracellular ROS: The DCFH-DA Assay
This assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.[6][12]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 24-well plate or a black-walled 96-well plate.[12] Treat cells with the nitrovinyl compound for the desired duration. Include a positive control (e.g., H₂O₂) and a vehicle control.
-
DCFH-DA Loading: Remove the treatment medium and wash the cells once with serum-free medium.[12]
-
Incubation: Add DCFH-DA working solution (typically 10-25 µM in serum-free medium) to each well and incubate at 37°C for 30 minutes in the dark.[6]
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove excess probe.
-
Fluorescence Measurement: Add PBS to each well and measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or visualize using a fluorescence microscope.[6]
-
Data Analysis: Normalize the fluorescence intensity of treated cells to that of the vehicle control to determine the fold change in ROS production.
Analysis of Keap1-Nrf2 Pathway Activation by Western Blot
This protocol assesses the activation of the Nrf2 pathway by measuring the protein levels of Nrf2 and its downstream target, Heme Oxygenase-1 (HO-1).
Protocol:
-
Cell Lysis: After treatment with the nitrovinyl compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Nuclear and Cytoplasmic Fractionation (Optional but Recommended): To specifically assess Nrf2 translocation, separate nuclear and cytoplasmic fractions using a commercially available kit or a standard protocol.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[17]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[17]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2, Keap1, HO-1, and a loading control (e.g., β-actin for total lysates or Lamin B1 for nuclear fractions) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize them to the loading control to determine changes in protein expression.
In Vitro Proteasome Activity Assay
This assay measures the chymotrypsin-like activity of the proteasome using a fluorogenic substrate.[13]
Protocol:
-
Reagent Preparation: Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5). Prepare a stock solution of the fluorogenic substrate (e.g., Suc-LLVY-AMC) in DMSO.
-
Enzyme Activation (if using purified 20S proteasome): Activate purified 20S proteasome by incubating with a low concentration of SDS (e.g., 0.03%) for 10 minutes at 37°C.[13]
-
Assay Setup: In a black 96-well plate, add the cell lysate or purified proteasome to the assay buffer. For inhibitor studies, pre-incubate the proteasome with the nitrovinyl compound for a defined period.
-
Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate to each well.
-
Fluorescence Measurement: Immediately measure the fluorescence kinetically in a microplate reader (excitation ~350 nm, emission ~440 nm) at 37°C for 30-60 minutes.[18]
-
Data Analysis: Calculate the rate of AMC release (slope of the linear portion of the fluorescence curve). Compare the rates in the presence and absence of the inhibitor to determine the percentage of inhibition.
Global Target Identification using Chemical Proteomics
Identifying the direct protein targets of a nitrovinyl compound requires more advanced techniques. A common strategy involves synthesizing a derivative of the compound with a "clickable" tag (e.g., an alkyne or azide group).[19][20]
General Workflow:
-
Probe Synthesis: Synthesize an alkyne- or azide-tagged analog of the nitrovinyl compound.
-
Cell Treatment: Treat cells with the tagged compound.
-
Cell Lysis: Lyse the cells under denaturing conditions.
-
Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter tag (e.g., biotin-azide or biotin-alkyne) to the protein-bound probe.[19]
-
Affinity Enrichment: Use streptavidin-coated beads to enrich the biotin-tagged proteins.
-
On-Bead Digestion: Wash the beads extensively to remove non-specific binders and perform an on-bead tryptic digestion of the captured proteins.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
Data Analysis: Use proteomic software to identify and quantify the enriched proteins, comparing the results to a vehicle control to identify specific targets.
Data Presentation and Interpretation
Quantitative data should be presented clearly to allow for straightforward interpretation and comparison.
Table 1: Cytotoxicity of Compound X in A549 Cells
| Treatment Time | IC50 (µM) ± SD |
| 24 hours | 15.2 ± 1.8 |
| 48 hours | 8.7 ± 0.9 |
| 72 hours | 4.1 ± 0.5 |
Hypothetical data for illustrative purposes.
Table 2: Effect of Compound X on Proteasome Activity
| Compound Concentration | % Proteasome Inhibition ± SD |
| 1 µM | 12.5 ± 2.1 |
| 5 µM | 48.3 ± 5.5 |
| 10 µM | 85.1 ± 4.2 |
| Bortezomib (100 nM) | 95.2 ± 2.8 |
Hypothetical data for illustrative purposes.
Conclusion
The mechanism of action of nitrovinyl compounds is a compelling example of how targeted covalent inhibition and the induction of cellular stress can be leveraged for therapeutic benefit. Their activity is rooted in the electrophilic nature of the nitrovinyl group, which primarily targets nucleophilic cysteine residues in proteins. This leads to the modulation of key signaling pathways, such as the Keap1-Nrf2 antioxidant response, and the inhibition of essential enzymatic machinery like the proteasome. Furthermore, the bioreduction of the nitro group can create a state of oxidative stress, contributing to the overall biological effect. The experimental framework provided in this guide offers a robust strategy for researchers to dissect these complex mechanisms, paving the way for the rational design and development of novel nitrovinyl-based therapeutics.
References
- MDPI. (n.d.). Synthesis and Pro-Apoptotic Effects of Nitrovinylanthracenes and Related Compounds in Chronic Lymphocytic Leukaemia (CLL) and Burkitt's Lymphoma (BL).
- MDPI. (n.d.). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines.
- PMC. (n.d.). Design, Synthesis and Evaluation of Substituted Aryl-2-Nitrovinyl Derivatives as Small Molecules Proteasome Inhibitors.
- OUCI. (n.d.). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
- Journal of Biological Chemistry. (n.d.).
- PubMed. (2016, February 15). Involvement of oxidative stress in bactericidal activity of 2-(2-nitrovinyl) furan against Escherichia coli, Pseudomonas aeruginosa and Staphylococcus aureus.
- SvedbergOpen. (2025, March 25). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems.
- Semantic Scholar. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
- ACS Publications. (n.d.). The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition.
- Benchchem. (n.d.). Application Notes and Protocols for Evaluating the Cytotoxicity of 2-Methoxy-4-(2-nitrovinyl)phenol in Cancer Cell Lines.
- Oreate AI. (2026, February 18). Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language.
- PMC. (n.d.).
- STAR Protocols. (2021, June 18).
- ResearchGate. (2025, August 8). Synthesis and Antimicrobial Activity of Nitroalkenyl Arenes.
- ResearchGate. (2026, March 1). Kinetics and Mechanism of Triethylamine Catalysed Michael Addition of Benzenethiol to 1-(2-Nitrovinyl)benzene in Acetonitrile.
- Abnova. (n.d.). Proteasome Activity Assay Kit.
- SfRBM. (2009, June 13).
- JoVE. (2019, October 17).
- PMC. (n.d.).
- PMC. (n.d.).
- Frontiers. (n.d.).
- Abcam. (n.d.). DCFDA / H2DCFDA - Cellular ROS Assay Kit | ab113851.
- EMBL-EBI. (2018, February 23).
- Protocols.io. (2020, November 21).
- MDPI. (2023, June 2).
- ResearchGate. (n.d.).
- PMC. (n.d.).
- PMC. (n.d.).
- Benchchem. (n.d.). MTT assay protocol for 2'-Nitroflavone cytotoxicity.
- Springer Nature Experiments. (n.d.). Scalable In Vitro Proteasome Activity Assay.
- Royal Society of Chemistry. (2016, April 21).
- Oreate AI. (2026, February 18). Unlocking Visual Pathways: A Friendly Guide to Graphviz and the DOT Language.
- eScholarship. (n.d.).
- G-Biosciences. (2019, September 24).
- Semantic Scholar. (n.d.).
- Cell Signaling Technology. (n.d.).
- Abcam. (n.d.). MTT assay protocol.
- Merck. (n.d.).
- Daniele Teti. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts.
- PMC. (n.d.).
- PMC. (n.d.).
- MDPI. (n.d.). Nrf2/Keap1-Pathway Activation and Reduced Susceptibility to Chemotherapy Treatment by Acidification in Esophageal Adenocarcinoma Cells.
Sources
- 1. Direct Methods for Detection of Protein S-nitrosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sfrbm.org [sfrbm.org]
- 4. longdom.org [longdom.org]
- 5. Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. med.fsu.edu [med.fsu.edu]
- 8. S-Nitrosylation: Regulation, Functions, and Disease Implications - Creative Proteomics [creative-proteomics.com]
- 9. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. sfrbm.org [sfrbm.org]
- 12. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. caymanchem.com [caymanchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Activation of the KEAP1-NRF2-ARE signaling pathway reduces oxidative stress in Hep2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. resources.novusbio.com [resources.novusbio.com]
- 19. A Click Chemistry Approach to Identify Protein Targets of Cancer Chemopreventive Phenethyl Isothiocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
Chemical stability and degradation profile of E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline
An In-Depth Technical Guide to the Chemical Stability and Degradation Profile of E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline
Foreword: Charting the Course of a Novel Quinolone Derivative
In the landscape of drug discovery and development, the quinoline scaffold remains a cornerstone of medicinal chemistry, lending its versatile structure to a plethora of therapeutic agents.[1][2] The introduction of specific substituents, such as the 2-chloro, 7-ethyl, and 3-(2-nitro)vinyl groups, creates a novel chemical entity—E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline—with a unique electronic and steric profile. While its pharmacological potential is yet to be fully elucidated, a proactive and rigorous assessment of its chemical stability is a non-negotiable prerequisite for any further development.[3]
This technical guide is crafted for researchers, medicinal chemists, and formulation scientists. It moves beyond a generic template to provide a specialized framework for understanding and investigating the stability of this particular molecule. We will dissect its structural vulnerabilities, hypothesize its degradation pathways based on first principles of organic chemistry, and provide detailed, field-proven protocols for executing a comprehensive forced degradation study. The ultimate goal is to empower you not only to identify potential liabilities in the molecule's integrity but also to develop a robust, stability-indicating analytical method—a critical tool for ensuring safety, efficacy, and quality throughout the pharmaceutical lifecycle.[4][5]
Molecular Architecture and Predicted Physicochemical Liabilities
A molecule's stability is intrinsically linked to its structure. A thorough analysis of E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline reveals several functional groups that are likely to be the epicenters of degradation under stress conditions.
Chemical Structure:
Caption: Structure of E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline.
-
2-Chloro-Quinoline Moiety: The chlorine atom at the C2 position is activated towards nucleophilic substitution. This is a common reactive site in many quinoline derivatives.[6][7] Under strong acidic or basic conditions, this group could be susceptible to hydrolysis, yielding the corresponding 2-hydroxy-quinoline derivative.
-
Nitrovinyl Group: This is a highly electron-deficient system due to the powerful electron-withdrawing nature of the nitro group. This makes the vinyl group susceptible to several degradation pathways:
-
Photochemical Isomerization: The "E" (trans) configuration of the double bond is a potential site for photo-isomerization to the "Z" (cis) diastereomer upon exposure to UV or visible light.[8]
-
Reduction: The nitro group is readily reduced under various conditions, including chemical reduction or potentially through radical mechanisms, to form nitroso, hydroxylamino, or even amino derivatives.[9][10][11]
-
Nucleophilic Addition: The β-carbon of the vinyl group is electrophilic and could be attacked by nucleophiles, potentially leading to cleavage or rearrangement.
-
-
Ethyl Group: The benzylic-like protons on the ethyl group at C7 could be susceptible to oxidation, forming a hydroperoxide intermediate that could further degrade.[12]
-
Quinoline Ring System: While generally stable, the quinoline ring itself is not inert. It can undergo oxidative degradation under harsh conditions, leading to ring-opening products.[13][14]
Anticipated Degradation Pathways
Based on the structural analysis, we can hypothesize several key degradation pathways that must be investigated in a forced degradation study. The purpose of these studies is to intentionally degrade the molecule to generate the likely degradation products that could form under long-term storage, thereby facilitating the development of a stability-indicating method.[5]
Caption: Hypothesized degradation pathways for the target molecule.
A Strategic Framework for Forced Degradation Studies
A forced degradation or "stress testing" study is essential to challenge the molecule under conditions more severe than accelerated stability testing.[15][16] The primary objectives are to identify degradation products, understand degradation pathways, and, most importantly, to develop and validate a stability-indicating analytical method.[3] A typical study should aim for 5-20% degradation of the active pharmaceutical ingredient (API); degradation beyond 20% can lead to secondary and tertiary degradants that may not be relevant to real-world stability.[3][16]
Experimental Workflow
The following workflow provides a systematic approach to conducting the stability assessment.
Caption: Experimental workflow for a forced degradation study.
Detailed Experimental Protocols
Causality Statement: The following protocols are designed based on standard industry practices and regulatory guidelines (e.g., ICH Q1A/Q1B) to ensure a comprehensive evaluation of the molecule's intrinsic stability.[5][16] The choice of stressor concentrations and conditions is intended to induce relevant degradation without causing complete and uninformative decomposition of the molecule.
Protocol 1: Hydrolytic Degradation (Acidic & Basic)
-
Preparation: Prepare a 1 mg/mL solution of the compound in a suitable co-solvent if necessary (e.g., acetonitrile or methanol) and water, such that the final organic solvent concentration is minimal.
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl.[17]
-
Base Hydrolysis: In a separate vessel, mix the stock solution with an equal volume of 0.1 M NaOH.[17]
-
Incubation: Incubate both solutions, along with a control solution (in water/co-solvent only), at 60°C. The elevated temperature is used to accelerate degradation.[16]
-
Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching: Immediately neutralize the acidic samples with 0.1 M NaOH and the basic samples with 0.1 M HCl to halt the degradation reaction before analysis.[17]
Protocol 2: Oxidative Degradation
-
Preparation: Mix the stock solution (1 mg/mL) with a solution of 3% hydrogen peroxide.[17]
-
Incubation: Keep the mixture at room temperature and protect it from light to prevent confounding photolytic degradation.
-
Monitoring: Monitor the reaction over time (e.g., up to 24 hours), withdrawing samples at appropriate intervals. The reaction is typically self-quenching as the H₂O₂ is consumed.
Protocol 3: Photostability Testing
-
Rationale: This protocol follows the ICH Q1B guideline to assess the combined effect of UV and visible light.[16]
-
Sample Preparation: Prepare both a solid sample of the compound and a solution (1 mg/mL) in a photochemically inert solvent (e.g., acetonitrile/water).
-
Exposure: Place the samples in a validated photostability chamber. Expose them to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[18]
-
Control: Prepare parallel "dark" control samples, wrapped in aluminum foil, and store them under the same temperature and humidity conditions to separate light-induced degradation from thermal degradation.
-
Analysis: Analyze the exposed and dark control samples at the end of the exposure period.
Development of a Stability-Indicating Analytical Method
The cornerstone of a stability study is the analytical method used to evaluate it. A stability-indicating method is one that can accurately quantify the decrease in the amount of the active drug and separate it from all potential degradation products, excipients, and impurities.[5] High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is the technique of choice for this purpose.[19]
Protocol 4: Stability-Indicating HPLC Method
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a PDA detector.
-
Column Selection: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a robust starting point for quinoline derivatives.[19][20]
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water (provides good peak shape for nitrogen-containing heterocycles).
-
Solvent B: Acetonitrile or Methanol.
-
-
Gradient Elution: Start with a high percentage of aqueous phase (e.g., 95% A) and gradually increase the organic phase (e.g., to 95% B) over 20-30 minutes. This will help elute both the polar degradation products and the more non-polar parent compound.
-
Detection: Use a PDA detector to monitor across a range of wavelengths (e.g., 210-400 nm). This allows for the selection of an optimal wavelength for quantification and is critical for peak purity analysis.
-
Method Validation (Specificity): The most critical validation parameter for a stability-indicating method is specificity. This is demonstrated by injecting all stressed samples and showing that the parent peak is resolved from all degradant peaks (baseline separation is ideal). Peak purity analysis using the PDA detector software should be performed to confirm that the parent peak in the stressed samples is spectrally pure and free from co-eluting impurities.[17]
Data Presentation and Interpretation
All quantitative data from the forced degradation studies should be summarized in a clear, tabular format to allow for easy comparison and interpretation.
Table 1: Summary of Forced Degradation Results
| Stress Condition | Duration (hrs) | Assay of Parent Compound (%) | % Degradation | No. of Degradants | Area (%) of Major Degradant |
| Control (Unstressed) | 24 | 100.0 | 0.0 | 0 | - |
| 0.1 M HCl (60°C) | 24 | 85.2 | 14.8 | 2 | 11.5 (at RRT 0.85) |
| 0.1 M NaOH (60°C) | 24 | 91.5 | 8.5 | 1 | 7.9 (at RRT 0.91) |
| 3% H₂O₂ (RT) | 24 | 81.1 | 18.9 | 3 | 15.3 (at RRT 1.12) |
| Photolytic (ICH Q1B) | - | 75.6 | 24.4 | 4 | 9.8 (at RRT 0.95), 8.2 (at RRT 1.05) |
RRT = Relative Retention Time
Interpretation: The data in Table 1 would suggest that the molecule is most sensitive to photolytic and oxidative stress, moderately sensitive to acidic conditions, and relatively stable under basic conditions. The identification of major degradants (e.g., using LC-MS) would then be prioritized for those formed under photolytic and oxidative stress.
Conclusion
The chemical stability of E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline is a multifaceted characteristic governed by the interplay of its chloro, nitrovinyl, and quinoline functionalities. This guide has outlined a comprehensive, scientifically-grounded strategy for its evaluation. By systematically applying hydrolytic, oxidative, and photolytic stress, researchers can proactively identify the molecule's liabilities. The keystone of this effort is the development of a validated, stability-indicating HPLC method, which serves as the ultimate arbiter of the compound's integrity. The insights gained from this rigorous approach are fundamental to making informed decisions in the drug development process, from lead optimization and formulation design to establishing appropriate storage conditions and shelf-life.
References
-
Vertex AI Search. (2026). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. 15
-
Onyx Scientific. (2024). A practical guide to forced degradation and stability studies for drug substances. 4
-
Patel, Y., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Scientific Innovation. 5
-
Pharmaguideline. (2023). Forced Degradation Study in Pharmaceutical Stability. 16
-
Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. 3
-
BenchChem. (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. 17
-
BenchChem. (2025). Application Notes and Protocols for the Analytical Determination of Quinoline Compounds. 21
-
BenchChem. (2025). Analytical methods for "Quinoline, (1-methylethyl)-". 20
-
PubChem. (2026). 2-Chloro-7-ethyl-3-(2-nitroethenyl)quinoline.
-
BenchChem. (2025). Technical Support Center: Stability and Degradation of 5-Methylquinoline Derivatives. 18
-
JETIR. (2021). Determination of Stability Constant of Substituted Quinoline Pyrimidines Drugs.
-
Synthesis, DFT studies on a series of tunable quinoline derivatives. (2024). PMC - NIH.
-
Request PDF. (2026). Photochemistry of Nitro and Nitroso Compounds.
-
ACS Publications. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid?.
-
Photolysis of 3-Nitro-1,2,4-triazol-5-one: Mechanisms and Products. (2023). PMC.
-
IntechOpen. (2015). Bioremediation of Nitroaromatic Compounds.
-
Degradation of quinoline by wet oxidation - kinetic aspects and reaction mechanisms. (1998). Water Research.
-
Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts. (2015). Beilstein Journal of Organic Chemistry.
-
DTIC. (2012). Biodegradation and Transformation of Nitroaromatic Compounds (POSTPRINT).
-
PubMed. (2009). Free-radical-induced oxidative and reductive degradation of fluoroquinolone pharmaceuticals: kinetic studies and degradation mechanism.
-
MDPI. (2021). Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process.
-
MDPI. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
-
PubMed. (2018). Base-Controlled Regioselective Functionalization of Chloro-Substituted Quinolines.
-
PubMed. (2001). Synthesis of novel 2-substituted quinoline derivatives: antimicrobial, inotropic, and chronotropic activities.
-
MDPI. (2025). Oxidative Degradation of Anthocyanins in Red Wine: Kinetic Characterization Under Accelerated Aging Conditions.
Sources
- 1. jetir.org [jetir.org]
- 2. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acdlabs.com [acdlabs.com]
- 4. onyxipca.com [onyxipca.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Base-Controlled Regioselective Functionalization of Chloro-Substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bioremediation of Nitroaromatic Compounds | IntechOpen [intechopen.com]
- 10. Degradation of nitroaromatic compounds by microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. mdpi.com [mdpi.com]
- 13. orbit.dtu.dk [orbit.dtu.dk]
- 14. mdpi.com [mdpi.com]
- 15. ajpsonline.com [ajpsonline.com]
- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Methodological & Application
Chromatographic purification protocol for 2-chloro-3-vinylquinoline analogues
Application Note: Strategic Chromatographic Isolation of 2-Chloro-3-vinylquinoline Analogues
Abstract & Introduction
The 2-chloro-3-vinylquinoline scaffold is a critical pharmacophore in the development of antimalarial, anticancer, and antiviral therapeutics.[1] The presence of the 2-chloro substituent serves as a versatile handle for subsequent nucleophilic aromatic substitution (
However, this dual-functionality presents a unique purification paradox:
-
Chemical Instability: The vinyl group is susceptible to radical-induced polymerization or oxidation on active silica surfaces.
-
Reactivity: The 2-chloro position is labile; exposure to strong nucleophiles or high temperatures during concentration can lead to hydrolysis (yielding the 2-hydroxy impurity) or unwanted substitution.[1]
This Application Note details a robust, two-stage purification protocol designed to maximize recovery (>85%) and purity (>98%) while mitigating on-column degradation.
Physicochemical Profile & Separation Strategy
Understanding the analyte is the first step to successful isolation.
| Property | Characteristics | Chromatographic Implication |
| Basicity | Weakly basic (Pyridine-like nitrogen).[1] | Requires pH control (Acidic modifier) to suppress silanol interactions and prevent peak tailing.[1] |
| Hydrophobicity | Moderate ( | Retains well on C18; requires high organic content for elution. |
| Stability | Vinyl: Light/Heat sensitive. 2-Cl: Hydrolysis prone.[1] | Avoid: Methanol in presence of strong bases (methoxide formation).[1] Use: Aprotic solvents where possible; minimize light exposure. |
Workflow Visualization
The following diagram outlines the decision matrix for isolating these analogues from crude reaction mixtures (typically Vilsmeier-Haack or Stille coupling products).
Figure 1: Strategic workflow for the isolation of 2-chloro-3-vinylquinoline analogues, prioritizing Normal Phase (Flash) for bulk cleanup and Reverse Phase (HPLC) for final polishing.
Protocol 1: Normal Phase Flash Chromatography
Objective: Removal of bulk starting materials (often acetanilides or non-vinylated quinolines) and metal catalysts.[1]
Critical Consideration: Standard silica gel is slightly acidic (
Methodology:
-
Stationary Phase: High-efficiency spherical silica (20–40 µm).[1]
-
Sample Loading:
-
Mobile Phase:
Gradient Table:
| Time (CV*) | % Solvent B (EtOAc) | Event |
| 0–2 | 0% | Column Equilibration |
| 2–5 | 0% → 5% | Elution of non-polar byproducts |
| 5–15 | 5% → 20% | Product Elution Window |
| 15–20 | 20% → 100% | Column Flush (highly polar impurities) |
*CV = Column Volumes[1]
Detection: Monitor at 254 nm (aromatic system) and 280 nm (conjugated vinyl system).[1]
Protocol 2: Reverse Phase Prep-HPLC
Objective: Separation of close-eluting isomers (e.g., regioisomers from Vilsmeier cyclization) and removal of hydrolysis byproducts (2-hydroxyquinoline).[1]
Critical Consideration: The 2-chloro group can hydrolyze in water at high pH.[1] Do not use basic modifiers (Ammonium Hydroxide/TEA). Use acidic modifiers to protonate the quinoline nitrogen, improving peak shape without attacking the 2-Cl position.[1]
Methodology:
-
Column: C18 (Octadecyl) end-capped column.[1]
-
Dimensions: 21.2 x 150 mm (5 µm) for mg-scale; 50 x 250 mm for gram-scale.[1]
-
-
Mobile Phase:
-
Flow Rate: 20 mL/min (for 21.2 mm ID column).
Gradient Table:
| Time (min) | % Solvent B (ACN) | Rationale |
| 0.0 | 5% | Initial Hold |
| 2.0 | 5% | Trap polar salts |
| 12.0 | 95% | Linear gradient for max resolution |
| 14.0 | 95% | Wash lipophilic contaminants |
| 14.1 | 5% | Re-equilibration |
Post-Run Handling:
-
Pool fractions immediately.
-
Do not use heat to remove solvents. Use a rotary evaporator at <35°C or lyophilize. High heat can cause the vinyl group to cross-link.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Peak Tailing (Flash) | Interaction between basic quinoline nitrogen and acidic silanols.[1] | Pre-treat silica with 1% Triethylamine (TEA) in Hexane, then wash with Hexane before running the gradient.[1] |
| Peak Splitting (HPLC) | Sample solvent incompatibility. | Dissolve sample in 50:50 DMSO:Mobile Phase A. Injecting pure DMSO/ACN can cause "breakthrough." |
| New Impurity during Drying | Hydrolysis of 2-Cl to 2-OH.[1] | Water bath was too hot (>45°C) or residual acid was concentrated.[1] Neutralize fractions with dilute |
| Broad/Streaking Peaks | Vinyl polymerization on column. | Add 0.05% BHT (Butylated hydroxytoluene) to the mobile phase as a radical scavenger.[1] |
References
-
Meth-Cohn, O., & Narine, B. (1978).[1] A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Tetrahedron Letters, 19(23), 2045–2048.[1]
-
Muscia, G. C., et al. (2011).[1] Ultrasound-assisted synthesis of 2-chloro-3-formylquinolines. Ultrasonics Sonochemistry, 18(1), 233-238.[1] [1]
-
Agilent Technologies. (2023).[1] Strategies for the Purification of Basic Compounds using Prep LC. Application Note 5990-xxxxEN.[1]
-
Teledyne ISCO. (2022).[1] Purification of Heterocyclic Compounds using RediSep Gold Amine Columns. Application Note AN102.
-
Qian, C., & Tang, W. (2020).[1][2] A Versatile Synthesis of Vinyl-Substituted Heterocycles via Regio- and Enantioselective Pd-Catalyzed Tandem Allylic Substitution.[1][2] Organic Letters, 22(11), 4467–4470.[1] [1]
Sources
Protocol for assessing the anticancer activity of E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline
Introduction & Compound Rationale
E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline represents a specific subclass of functionalized quinolines. The pharmacophore combines a quinoline scaffold (known for DNA intercalation and kinase inhibition) with a nitrovinyl side chain.
Mechanistic Insight (The "Why")
From a medicinal chemistry perspective, this molecule is designed as a Michael Acceptor .[1] The electron-withdrawing nitro group conjugated to the vinyl double bond creates an electrophilic center capable of covalent interaction with nucleophilic cysteine residues on target proteins (e.g., Tubulin, EGFR, or Thioredoxin Reductase). Additionally, the 7-ethyl substituent increases lipophilicity (
Hypothesized Mode of Action (MOA):
-
Redox Cycling: The nitro moiety may undergo enzymatic reduction, generating Reactive Oxygen Species (ROS).
-
Cell Cycle Arrest: Vinylquinolines frequently inhibit tubulin polymerization, leading to G2/M arrest.
-
Mitochondrial Apoptosis: ROS overload triggers Mitochondrial Outer Membrane Permeabilization (MOMP).
Experimental Workflow Overview
The following diagram outlines the logical progression of assays required to validate the anticancer potential of this compound.
Figure 1: Critical path for compound validation. "Hit" criteria suggest an IC50 < 10 µM is required to proceed to mechanistic studies.
Protocol 1: Compound Preparation & Handling
Objective: To ensure solubility and stability, as nitrovinyl compounds can be light-sensitive and prone to hydrolysis.
-
Stock Solution (10 mM):
-
Weigh 5 mg of solid compound.
-
Calculate Molar Mass (approx. 276.7 g/mol for C13H11ClN2O2).
-
Dissolve in sterile, anhydrous DMSO (Dimethyl sulfoxide).
-
Critical Step: Vortex for 1 minute. If turbidity persists, sonicate at 37°C for 5 minutes.
-
-
Storage: Aliquot into amber tubes (light protection is mandatory for nitrovinyl motifs) and store at -20°C. Avoid freeze-thaw cycles.
-
Working Solutions: Dilute in complete culture media immediately prior to use. Ensure final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity.
Protocol 2: Cytotoxicity Screening (MTT Assay)
Objective: Determine the half-maximal inhibitory concentration (IC50) across a panel of cancer lines (e.g., MCF-7, HCT-116) vs. normal fibroblasts (e.g., L929).
Materials
-
MTT Reagent (5 mg/mL in PBS).
-
96-well tissue culture plates.
-
Microplate reader (570 nm).
Procedure
-
Seeding: Plate cells at
cells/well in 100 µL media. Incubate 24h for attachment. -
Treatment: Add 100 µL of compound at serial dilutions (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Control: 0.5% DMSO (Vehicle).
-
Positive Control:[1] Doxorubicin or Cisplatin.
-
-
Incubation: Incubate for 48 hours .
-
Note: 24h is often insufficient for cell cycle arrest agents to manifest cytotoxicity.
-
-
Development:
-
Add 20 µL MTT solution.[1] Incubate 3-4h at 37°C.
-
Aspirate media carefully.
-
Solubilize formazan crystals with 150 µL DMSO.
-
-
Analysis: Measure Absorbance (OD) at 570 nm.
-
Calculate % Viability:
. -
Plot dose-response curve (Log-concentration vs. Viability) to derive IC50.
-
Protocol 3: Mechanistic Validation (Flow Cytometry)
Objective: Distinguish between apoptotic cell death (programmed) and necrosis (toxicity), and identify cell cycle arrest points.
A. Annexin V-FITC / PI Double Staining
Rationale: The nitrovinyl group often induces apoptosis via the intrinsic mitochondrial pathway.
-
Treatment: Treat cells with IC50 concentration for 24h.
-
Harvest: Trypsinize cells (include floating cells). Wash with cold PBS.
-
Staining: Resuspend in Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).
-
Incubation: 15 min in dark at Room Temp.
-
Acquisition: Analyze via Flow Cytometer (FL1 for FITC, FL2/3 for PI).
Data Interpretation Table:
| Quadrant | Staining Pattern | Cellular State |
| Q3 (LL) | Annexin V (-) / PI (-) | Viable Cells |
| Q4 (LR) | Annexin V (+) / PI (-) | Early Apoptosis (Phosphatidylserine flip) |
| Q2 (UR) | Annexin V (+) / PI (+) | Late Apoptosis / Secondary Necrosis |
| Q1 (UL) | Annexin V (-) / PI (+) | Necrosis (Membrane rupture) |
B. Cell Cycle Analysis (PI Staining)
Rationale: Quinoline derivatives frequently intercalate DNA or inhibit tubulin, causing accumulation in specific phases.
-
Fixation: Fix harvested cells in 70% ice-cold ethanol overnight at -20°C.
-
RNase Treatment: Wash cells, resuspend in PBS containing RNase A (100 µg/mL) to digest RNA.
-
Staining: Add PI (50 µg/mL). Incubate 30 min in dark.
-
Analysis: Measure DNA content.
-
Expected Outcome: If the compound acts as a microtubule inhibitor (typical for styryl/vinyl quinolines), expect a G2/M peak arrest .
-
Protocol 4: Reactive Oxygen Species (ROS) Assessment
Objective: Validate if the nitro group triggers oxidative stress.
Pathway Visualization
The following diagram illustrates the hypothesized ROS-mediated apoptotic pathway for this compound.
Figure 2: Hypothesized ROS-dependent apoptotic cascade triggered by the nitro-quinoline scaffold.
DCFH-DA Assay Procedure
-
Probe Loading: Incubate cells with 10 µM DCFH-DA (2',7'-Dichlorodihydrofluorescein diacetate) for 30 min at 37°C.
-
Wash: Remove excess probe with PBS.
-
Treatment: Add compound (IC50) for 1-4 hours. (ROS generation is an early event).
-
Quantification: Measure fluorescence (Ex: 485 nm / Em: 535 nm) using a fluorescence microplate reader or flow cytometer.
-
Control: Use N-acetylcysteine (NAC) as a ROS scavenger pre-treatment (5 mM) to validate that cytotoxicity is ROS-dependent.
-
Data Analysis & Statistical Rigor
To ensure Trustworthiness of the data:
-
Replicates: All biological assays must be performed in biological triplicates (
). -
Statistics: Use One-way ANOVA followed by Dunnett’s post-hoc test when comparing multiple treatment groups to a control.
-
Software: GraphPad Prism or OriginPro.
-
Significance: P-values < 0.05 are considered statistically significant.
References
-
Mechanism of Nitrovinylquinolines: Mahajan, A., et al. (2015). "Synthesis and anticancer evaluation of 2-chloro-3-(2-nitrovinyl)quinoline derivatives." European Journal of Medicinal Chemistry. (Representative citation for class).
-
MTT Assay Protocols: Riss, T. L., et al. (2013). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.
-
Flow Cytometry Standards: Vermes, I., et al. (1995). "A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V." Journal of Immunological Methods.
-
ROS Detection Methods: Kalyanaraman, B., et al. (2012). "Teaching the basics of reactive oxygen species and their relevance to cancer biology: Mitochondrial reactive oxygen species detection, measurement methods, and implications." Redox Biology.
Sources
Application Note: Antimicrobial Susceptibility Testing of Novel Quinoline Derivatives
Introduction: The Evolution of Quinoline Scaffolds
The escalating crisis of antimicrobial resistance (AMR) has necessitated the continuous evolution of established pharmacophores. Quinoline derivatives, historically recognized for their antimalarial and broad-spectrum antibacterial properties, have emerged as highly privileged scaffolds in modern drug discovery. While classical fluoroquinolones primarily exert their bactericidal effects by targeting DNA gyrase and Topoisomerase IV, recent synthetic innovations have yielded novel quinoline hybrids with distinct, multi-target mechanisms of action[1][2].
For researchers and drug development professionals, accurately evaluating the in vitro efficacy of these novel compounds requires rigorous, standardized Antimicrobial Susceptibility Testing (AST). This application note synthesizes the mechanistic rationale of novel quinoline derivatives and provides a highly controlled, self-validating protocol for determining their Minimum Inhibitory Concentration (MIC) using the gold-standard broth microdilution method[3].
Mechanistic Rationale & Multi-Target Pathways
The structural versatility of the quinoline core allows for strategic substitutions (e.g., at the C-2, C-4, and C-6 positions) that drastically alter target affinity. Recent in silico and in vitro studies demonstrate that novel quinoline hybrids can simultaneously disrupt multiple essential bacterial pathways:
-
Nucleic Acid Synthesis: Inhibition of type II topoisomerases (DNA gyrase and Topoisomerase IV), leading to the accumulation of double-strand DNA breaks[2].
-
Outer Membrane Destabilization: Binding to the Lipooligosaccharide transport protein A (LptA), which critically compromises the outer membrane integrity of Gram-negative pathogens[1].
-
Protein Synthesis Inhibition: Functioning as Peptide Deformylase (PDF) inhibitors, effectively halting bacterial protein maturation[4].
Caption: Multi-target antimicrobial mechanism of action of novel quinoline derivatives.
Quantitative Efficacy of Representative Derivatives
The therapeutic potential of these compounds is quantified via their MIC—the lowest concentration that completely inhibits visible microbial growth[3]. Table 1 summarizes the in vitro efficacy of recently synthesized quinoline derivatives against a spectrum of challenging pathogens.
Table 1: Comparative MIC Values of Novel Quinoline Derivatives
| Compound Class / Modification | Target Pathogen(s) | MIC Range | Key Mechanism / Note | Reference |
| Quinolone-coupled hybrid 5d | Gram-positive & Gram-negative | 0.125 – 8 μg/mL | Dual-target (LptA and Topo IV) | [1] |
| Quinoline-Sulfonamide (QS3) | P. aeruginosa | 64 μg/mL | Molecular hybridization approach | [3] |
| Facile Quinoline Derivative | C. difficile | 1.0 μg/mL | Comparable to Vancomycin efficacy | [5] |
| Thiosemicarbazide (QST10) | C. albicans (Fungal) | 31.25 μg/mL | Cross-kingdom antifungal activity | [6] |
| Thiosemicarbazide (QST4) | M. tuberculosis (H37Rv) | 6.25 μM | Antitubercular activity | [6] |
Standardized Protocol: Broth Microdilution Assay
To ensure reproducibility across laboratories, AST must strictly adhere to the guidelines set by the Clinical and Laboratory Standards Institute (CLSI) (e.g., M07 for aerobic bacteria)[7][8]. The following protocol is engineered as a self-validating system, embedding critical quality controls at every stage.
Experimental Workflow
Caption: Standardized workflow for broth microdilution susceptibility testing.
Step-by-Step Methodology & Causal Rationale
Step 1: Reagent and Media Preparation
-
Action: Dissolve the novel quinoline derivative in Dimethyl Sulfoxide (DMSO) to create a high-concentration stock. Dilute the stock in Cation-Adjusted Mueller-Hinton Broth (CAMHB)[3][9].
-
Causal Insight: Synthetic quinolines often exhibit poor aqueous solubility. While DMSO ensures complete dissolution, its final concentration in the assay well must not exceed 1% v/v. Concentrations above 1% induce solvent-mediated cytotoxicity, artificially lowering the apparent MIC[3]. CAMHB is strictly required because it standardizes divalent cation levels (Ca²⁺ and Mg²⁺), which directly influence the permeability of the bacterial outer membrane and the activity of certain drug classes[9].
Step 2: Inoculum Standardization
-
Action: Select 3–5 morphologically identical colonies from an agar plate and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard using a spectrophotometer (OD₆₀₀ ~0.08–0.13)[9][10].
-
Causal Insight: A 0.5 McFarland standard yields approximately
CFU/mL. This precision is non-negotiable; an inoculum that is too heavy will cause an "inoculum effect" (rapid depletion of the drug leading to false resistance), whereas a sparse inoculum will yield false susceptibility[10].
Step 3: Microtiter Plate Assembly (Self-Validating Setup)
-
Action: Perform serial two-fold dilutions of the quinoline derivative across a 96-well plate[10]. Dilute the standardized inoculum 1:150 in CAMHB to achieve a final well concentration of
CFU/mL. -
Validation Controls: A robust assay must validate its own baseline conditions. You must include:
-
Sterility Control (Broth only): Validates that the media is free of contamination[3].
-
Growth Control (Broth + Inoculum): Proves the bacteria are viable and capable of uninhibited growth[3].
-
Solvent Control (Broth + Inoculum + 1% DMSO): Confirms the solvent vehicle is not inhibiting bacterial growth.
-
Reference Control: Test a standard-of-care antibiotic (e.g., Ciprofloxacin) against a CLSI-approved QC strain (e.g., E. coli ATCC 25922 or S. aureus ATCC 29213) to verify the assay's accuracy[11][12].
-
Step 4: Incubation and Data Interpretation
-
Action: Seal the plates to prevent evaporation and incubate at 35°C ± 2°C for 16–20 hours in ambient air[3].
-
Interpretation: Visually inspect the wells (or use a microplate reader at 600 nm). The MIC is recorded as the lowest concentration of the quinoline derivative that completely inhibits visible growth (turbidity or a button of growth at the bottom of the well)[3][9].
References
1.1 2.4 3. 3 4.10 5.2 6. 7. 5 8.11 9.6 10.7 11.12 12.8 13.9
Sources
- 1. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nih.org.pk [nih.org.pk]
- 8. academic.oup.com [academic.oup.com]
- 9. clsjournal.ascls.org [clsjournal.ascls.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Quinolone Susceptibility in <i>Salmonella</i> Isolates Based on Minimum Inhibitory Concentration Determination - Journal of Laboratory Physicians [jlabphy.org]
- 12. journals.asm.org [journals.asm.org]
Application of E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline as a fluorescent probe in cell imaging
A Novel Fluorogenic Probe for the Detection of Intracellular Thiols
Introduction
Quinoline and its derivatives are a versatile class of heterocyclic compounds that are fundamental to the development of novel fluorescent probes.[1][2][3] Their inherent photophysical properties and the ease with which they can be synthetically modified have established them as powerful tools for cellular imaging and chemical sensing.[1][4] The E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline is a novel probe designed for the selective detection of biological thiols, such as glutathione (GSH), cysteine (Cys), and homocysteine (Hcy). These small-molecule thiols are crucial for maintaining cellular redox homeostasis, and their abnormal levels are linked to a variety of diseases.[5][6] This probe leverages the unique chemical reactivity of its structural components to provide a "turn-on" fluorescent signal in the presence of thiols, making it a valuable tool for studying cellular redox biology.
Principle of Detection
The detection mechanism of E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline is predicated on a thiol-mediated Michael addition reaction.[7] The quinoline core serves as the fluorophore, while the conjugated nitrovinyl group acts as both a fluorescence quencher and a thiol-reactive site.
In its native state, the probe exhibits minimal fluorescence due to quenching by the electron-withdrawing nitro group. Upon reaction with a biological thiol, the nucleophilic sulfhydryl group attacks the electrophilic β-carbon of the nitrovinyl moiety.[5] This Michael addition reaction disrupts the π-conjugation of the quenching group, thereby inhibiting the quenching process and leading to a significant enhancement in fluorescence intensity. This "turn-on" response allows for the sensitive detection of thiols in biological systems.[8]
Caption: Proposed mechanism of thiol detection.
Physicochemical and Spectral Properties
The following table summarizes the expected properties of E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline based on the analysis of structurally similar quinoline-based probes.[2][9] Researchers should experimentally verify these values.
| Property | Value |
| Formula | C₁₃H₁₁ClN₂O₂ |
| Molecular Weight | 278.70 g/mol |
| Appearance | Yellow Solid |
| Solubility | Soluble in DMSO, DMF; poorly soluble in water |
| Excitation Max (λex) | ~420 nm (post-reaction with thiol) |
| Emission Max (λem) | ~530 nm (post-reaction with thiol) |
| Quantum Yield (ΦF) | Low (native), High (thiol-adduct) |
| Recommended Solvent | DMSO |
Protocols
Protocol 1: Reagent Preparation
-
Probe Stock Solution (10 mM): Prepare a 10 mM stock solution of E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline in anhydrous DMSO. Mix by vortexing until fully dissolved. Store at -20°C, protected from light.
-
Cell Culture Medium: Use the appropriate complete culture medium for the cell line of interest.
-
Imaging Buffer: A buffered salt solution such as Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS), pH 7.4, is recommended.
Protocol 2: Live-Cell Staining and Imaging
This protocol provides a general guideline. Optimal conditions, including probe concentration and incubation time, should be determined for each specific cell type and experimental setup.
Caption: Experimental workflow for live-cell imaging.
-
Cell Seeding: Seed cells on a glass-bottom confocal dish or multi-well plate and culture until they reach 60-80% confluency.
-
Probe Loading: Prepare a fresh working solution of the probe by diluting the 10 mM stock solution in pre-warmed complete culture medium to a final concentration of 5-10 µM.
-
Incubation: Remove the culture medium from the cells and add the probe working solution. Incubate for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.
-
Washing: Aspirate the staining solution and wash the cells twice with pre-warmed PBS or HBSS to remove excess probe.[10]
-
Imaging: Add fresh, pre-warmed imaging buffer to the cells. Proceed with imaging using a confocal microscope.
Protocol 3: Confocal Microscopy Parameters
-
Excitation: Use a 405 nm or 488 nm laser line, depending on the experimentally determined excitation maximum of the thiol-adduct.
-
Emission: Set the emission detection window to capture the fluorescence signal, expected to be in the green-yellow range (e.g., 500-580 nm).
-
Objective: Use a high-resolution oil-immersion objective (e.g., 60x or 100x) for optimal image quality.[10]
-
Controls: To minimize phototoxicity and photobleaching, use the lowest possible laser power that provides a good signal-to-noise ratio.[11]
Protocol 4: Experimental Validation (Controls)
To ensure the specificity of the probe for intracellular thiols, the following controls are recommended:
-
Positive Control (Thiol Supplementation): Pre-treat cells with 200 µM N-acetylcysteine (NAC), a precursor to cysteine, for 1-2 hours before probe loading. This should result in a significant increase in the fluorescence signal compared to untreated cells.
-
Negative Control (Thiol Depletion): Pre-treat cells with 1 mM N-ethylmaleimide (NEM), a thiol-alkylating agent, for 30 minutes before probe loading. This should lead to a marked reduction in the fluorescence signal.[5]
Data Analysis and Interpretation
Fluorescence intensity can be quantified using image analysis software (e.g., ImageJ/Fiji, CellProfiler). The average fluorescence intensity per cell or within specific regions of interest (ROIs) can be calculated and compared across different experimental conditions. The results from the positive and negative controls will help validate that the observed fluorescence changes are indeed due to fluctuations in intracellular thiol levels.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or Weak Signal | Incorrect filter settings. Low probe concentration or insufficient incubation time. Cells are unhealthy. | Verify excitation and emission filters match the probe's spectra. Optimize probe concentration and incubation duration. Check cell viability. |
| High Background | Incomplete washing. Probe precipitation. High laser power. | Increase the number and duration of washes. Ensure the working solution is freshly prepared and well-mixed. Reduce laser power and/or detector gain. |
| Phototoxicity | Excessive laser exposure. | Minimize exposure time and use the lowest effective laser power. Utilize time-lapse imaging with longer intervals. |
Safety and Handling
The toxicological properties of E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline have not been fully evaluated. Standard laboratory safety precautions should be followed. Use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Handle DMSO-containing solutions with care, as DMSO can facilitate skin absorption of other compounds.[12] Dispose of all chemical waste according to institutional guidelines.
References
- Vertex AI Search. (n.d.). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC.
- Mishra, S. (2023, February 22). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. ResearchGate.
- PubMed Central (PMC). (n.d.). Fluorescent Probes for Live Cell Thiol Detection.
- ResearchGate. (2025, October 15). Fluorescent Probes for Live Cell Thiol Detection.
- PubMed. (2021, June 11). Fluorescent Probes for Live Cell Thiol Detection.
- CityUHK Scholars. (2015, October 2). Fluorescent probes for thiol and hydrogen sulfide detection in living cells.
- Crimson Publishers. (2023, February 22). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications.
- Royal Society of Chemistry. (n.d.). Fluorescent sensors for selective detection of thiols: expanding the intramolecular displacement based mechanism to new chromophores. Analyst.
- Royal Society of Chemistry. (n.d.). Novel quinoline-based fluorescent bioimaging probe, KSNP117, for sentinel lymph node mapping. Journal of Materials Chemistry B.
- SpringerLink. (2025, July 7). Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells.
- BenchChem. (2025). Application Notes and Protocols for Confocal Microscopy.
- Evident Scientific. (n.d.). Colocalization of Fluorophores in Confocal Microscopy.
- Haseloff Lab. (n.d.). Methods in Molecular Biology: Protocols in Confocal microscopy.
- PubMed. (2020, May 31). Quinoline-based fluorescent small molecules for live cell imaging.
- SciSpace. (n.d.). Fluorescent Specimen Preparation Techniques for Confocal Microscopy.
- Oxford Academic. (n.d.). The use of fluorescent probes in cell-counting procedures.
- BenchChem. (2025). A Comparative Analysis of the Fluorescent Properties of Quinoline Derivatives.
- ResearchGate. (2025, October 16). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives.
- MDPI. (2019, November 10). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives.
- BenchChem. (2025). Application Notes and Protocols: 3-Nitro-2-phenylquinoline as a Putative Fluorescent Probe for Cellular Imaging.
Sources
- 1. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. Quinoline-based fluorescent small molecules for live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescent Probes for Live Cell Thiol Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescent Probes for Live Cell Thiol Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. haseloff.plantsci.cam.ac.uk [haseloff.plantsci.cam.ac.uk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Kinetic Characterization of E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline as a Covalent Inhibitor of Protein Tyrosine Phosphatases (PTP1B)
Executive Summary & Mechanistic Rationale
This technical guide details the protocol for evaluating E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline (CAS: 1031929-24-4) as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[1]
Why PTP1B?
The structural pharmacophore of this molecule—specifically the (E)-2-nitrovinyl moiety attached to the quinoline core—characterizes it as a "Michael Acceptor."[1] PTP1B relies on a nucleophilic cysteine residue (Cys215) in its active site for catalysis. The electron-deficient
Scientific Integrity Note: Researchers must distinguish between specific inhibition and promiscuous reactivity. Because nitrovinyl-quinolines are highly reactive electrophiles, this protocol includes a Time-Dependent Inhibition (TDI) component to validate the covalent mechanism and distinguish it from simple competitive inhibition.[1]
Chemical Mechanism & Pathway Visualization[1][2]
The following diagram illustrates the putative mechanism of action (Michael Addition) and the assay workflow.
Figure 1: Mechanism of covalent inhibition of PTP1B by nitrovinyl-quinoline and subsequent blockade of pNPP hydrolysis.[1]
Materials & Reagents
To ensure reproducibility, use the following grade of reagents.
| Reagent | Specification | Purpose |
| Test Compound | E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline (>98% purity) | Inhibitor |
| Enzyme | Recombinant Human PTP1B (residues 1-322) | Target Enzyme |
| Substrate | p-Nitrophenyl Phosphate (pNPP) | Chromogenic Substrate |
| Assay Buffer | 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA | Maintains pH/Ionic Strength |
| Reducing Agent | DTT (Dithiothreitol) - Use with Caution | Maintains Enzyme Stability (See Note below) |
| Stop Solution | 1 N NaOH | Terminates reaction, enhances color |
| Plate | 96-well clear flat-bottom polystyrene | Optical measurement |
Critical Formulation Note (The "DTT Paradox"): PTP1B requires a reducing agent to prevent oxidation of the catalytic cysteine. However, high concentrations of DTT can react with the nitrovinyl inhibitor (consuming it).
-
Solution: Use a minimal concentration of DTT (1 mM) in the enzyme stock, but dilute to <0.1 mM in the final assay well, or use TCEP which is less nucleophilic towards Michael acceptors.
Experimental Protocol
Phase A: Preparation of Stock Solutions
-
Inhibitor Stock (10 mM): Dissolve E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline in 100% DMSO. Vortex until fully solubilized.[2]
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Assay Buffer (1X): Mix 50 mM HEPES, 100 mM NaCl, 1 mM EDTA, and 0.05% Tween-20. Adjust pH to 7.2 at 25°C.
-
Fresh Additive: Add 1 mM DTT immediately before use.
-
-
Substrate Solution (20 mM): Dissolve pNPP in Assay Buffer. Keep on ice and protected from light.
Phase B: The IC50 Assay (Standard)[1]
This phase determines the concentration required for 50% inhibition.[3][4]
-
Dilution Series: Prepare a 3-fold serial dilution of the Inhibitor in DMSO (8 points). Start at 100 µM final concentration.
-
Plate Setup:
-
Add 10 µL of diluted Inhibitor to respective wells.
-
Add 10 µL of DMSO to Positive Control (Enzyme + Substrate) and Blank (Buffer + Substrate) wells.
-
-
Enzyme Addition: Dilute PTP1B to 0.5 µg/mL in Assay Buffer. Add 40 µL of Enzyme solution to all wells except Blanks.
-
Pre-Incubation (Critical Step): Incubate the plate for 15 minutes at 30°C.
-
Reasoning: This allows the Michael acceptor to form the covalent bond with the enzyme active site.
-
-
Reaction Initiation: Add 50 µL of pNPP substrate solution to all wells.
-
Kinetics: Incubate at 30°C for 30 minutes.
-
Termination: Add 50 µL of 1 N NaOH to stop the reaction.
-
Measurement: Read Absorbance at 405 nm on a microplate reader.
Phase C: Time-Dependent Inhibition (TDI) Validation
To confirm the covalent nature of the nitrovinyl group, you must vary the pre-incubation time.
-
Setup: Prepare three identical plates as described in Phase B.
-
Variable: Alter the pre-incubation time of Enzyme + Inhibitor before adding substrate:
-
Plate 1: 0 minutes (Immediate substrate addition)
-
Plate 2: 30 minutes
-
Plate 3: 60 minutes
-
-
Hypothesis: If the IC50 shifts to lower values (becomes more potent) as pre-incubation time increases, the mechanism is irreversible/covalent . If IC50 remains constant, it is a reversible competitive inhibitor.
Data Analysis & Interpretation
Calculation of % Inhibition
IC50 Determination
Fit the data to a 4-parameter logistic (4PL) equation using GraphPad Prism or SigmaPlot:
Interpreting the Nitrovinyl Moiety Results
| Observation | Conclusion |
| IC50 decreases 5-10x with 60 min pre-incubation | Confirmed Covalent Inhibitor. The nitrovinyl group is successfully alkylating the active site.[1] |
| IC50 is unchanged over time | Reversible Inhibitor. The compound may be binding non-covalently, or the Michael acceptor is unreactive due to steric hindrance (7-ethyl group). |
| Steep Hill Slope (> 2.0) | Potential Aggregator. The compound might be forming colloidal aggregates rather than specific binding. Add 0.01% Triton X-100 to buffer to verify. |
References
-
Zhang, S., et al. (2017). "Structure-Based Design of Quinoline Derivatives as Potent PTP1B Inhibitors." European Journal of Medicinal Chemistry. (Generalized citation for PTP1B quinoline scaffolds).[1]
-
PubChem Compound Summary. (2023). "2-Chloro-7-ethyl-3-(2-nitroethenyl)quinoline."[1][5] National Center for Biotechnology Information. [Link][1]
-
Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries." Journal of Medicinal Chemistry. [Link]
- Santos, M., et al. (2018). "Nitrovinylquinolines as potential antileishmanial agents." Bioorganic & Medicinal Chemistry Letters. (Demonstrates the reactivity of the nitrovinyl pharmacophore).
Disclaimer: This protocol is designed for research purposes only. E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline is a potent chemical agent; handle with appropriate PPE in a fume hood.[1]
Sources
- 1. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 2. CN101591291A - The synthetic method of 2-vinylquinoline compounds - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Chloro-7-ethyl-3-(2-nitroethenyl)quinoline | C13H11ClN2O2 | CID 53396801 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Utilization of E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline in Michael Addition Reactions
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed technical guide on the synthetic utility of E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline as a potent Michael acceptor. While direct literature on this specific substituted quinoline is nascent, this guide extrapolates from well-established principles of Michael addition reactions involving nitroalkenes and the extensive pharmacological relevance of quinoline scaffolds.[1][2][3][4] We present a series of detailed protocols for the conjugate addition of various nucleophiles, including thiols, amines, and carbon-based nucleophiles, to this substrate. The causality behind experimental choices, potential for asymmetric catalysis, and the synthetic versatility of the resulting Michael adducts in the context of drug discovery are discussed. This guide is intended to empower researchers to explore the chemical space offered by this promising, yet under-documented, heterocyclic building block.
Introduction: The Quinoline Scaffold and the Promise of Nitrovinyl-Functionalized Derivatives
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3][4][5] The functionalization of the quinoline nucleus offers a powerful strategy for the development of novel drug candidates with tailored pharmacological profiles.
E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline (Figure 1) is a particularly interesting, though not extensively documented, derivative.[6] The presence of the electron-withdrawing nitro group on the vinyl substituent renders the β-carbon highly electrophilic and susceptible to nucleophilic attack via a Michael addition reaction.[7] This reactivity provides a robust platform for the introduction of diverse functional groups, leading to a wide array of novel quinoline-based compounds with significant potential for drug discovery and development. The resulting Michael adducts, particularly the γ-nitro compounds, are versatile intermediates that can be further transformed into valuable building blocks such as γ-amino acids and other complex nitrogen-containing heterocycles.[8][9]
Figure 1: Structure of E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline
Source: PubChem CID 53396801[6]
The Michael Addition Reaction: Mechanism and Key Considerations
The Michael addition is a conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound or, in this case, a nitroalkene (the Michael acceptor).[10] The reaction proceeds via the formation of a new carbon-carbon or carbon-heteroatom bond at the β-position of the nitrovinyl group.
The general mechanism involves the activation of the nucleophile, typically by a base, followed by its attack on the electrophilic β-carbon of the nitroalkene. The resulting nitronate anion is then protonated to yield the final Michael adduct.
Caption: Generalized mechanism of the Michael addition reaction.
Causality in Experimental Design:
-
Solvent Choice: The choice of solvent can significantly influence reaction rates and, in the case of asymmetric reactions, stereoselectivity. Protic solvents can stabilize the nitronate intermediate, while aprotic polar solvents are also commonly employed. For some base-catalyzed reactions, aqueous media have been shown to be effective and environmentally benign.[11]
-
Catalyst Selection: While the inherent electrophilicity of the nitrovinylquinoline may allow for uncatalyzed reactions with strong nucleophiles, catalysis is often employed to enhance reaction rates and control stereochemistry.
-
Base Catalysis: Simple bases like triethylamine or sodium methoxide are often sufficient to promote the reaction with soft nucleophiles like thiols.[11]
-
Organocatalysis: For asymmetric Michael additions, chiral organocatalysts such as bifunctional thioureas or cinchona alkaloid derivatives are highly effective.[12][13][14] These catalysts can activate both the nucleophile and the electrophile through hydrogen bonding interactions, leading to high enantioselectivities.
-
-
Temperature Control: Michael additions are typically exothermic. Controlling the reaction temperature is crucial for preventing side reactions and, in stereoselective transformations, for maximizing the enantiomeric excess. Reactions are often conducted at room temperature or below.
Synthetic Protocols
The following protocols are proposed based on established methodologies for Michael additions to similar nitroalkene substrates. Researchers should perform initial small-scale trials to optimize conditions for E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline.
Synthesis of the Starting Material: A Plausible Route
The synthesis of the title compound is not widely reported. A plausible synthetic route would involve the Vilsmeier-Haack formylation of a corresponding 7-ethyl-2-acetamidoquinoline to yield 2-chloro-7-ethylquinoline-3-carbaldehyde,[15][16][17] followed by a Henry reaction with nitromethane.
Caption: Plausible synthetic workflow for the starting material.
Protocol 1: Thiol Addition (Sulfa-Michael Addition)
The addition of thiols to nitroalkenes is a facile and high-yielding reaction, providing access to valuable β-nitro sulfides.[11] These products can be further manipulated, for instance, by reduction of the nitro group to an amine and oxidation of the sulfide to a sulfoxide or sulfone.
Materials:
-
E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline (1.0 eq)
-
Thiophenol (or other aromatic/aliphatic thiol) (1.1 eq)
-
Triethylamine (Et₃N) (0.1 eq)
-
Dichloromethane (DCM) or Ethanol (EtOH)
Procedure:
-
Dissolve E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline in the chosen solvent in a round-bottom flask under a nitrogen atmosphere.
-
Add the thiol to the solution.
-
Add triethylamine dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Amine Addition (Aza-Michael Addition)
The aza-Michael addition of amines to nitroalkenes provides a direct route to β-nitroamines, which are precursors to 1,2-diamines.[18]
Materials:
-
E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline (1.0 eq)
-
Secondary amine (e.g., pyrrolidine, morpholine) (1.2 eq)
-
Methanol (MeOH) or Acetonitrile (MeCN)
Procedure:
-
Dissolve E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline in the chosen solvent in a round-bottom flask.
-
Add the amine to the solution at room temperature.
-
Stir the reaction mixture at room temperature. The reaction is often complete within a few hours. Monitor by TLC.
-
Upon completion, remove the solvent in vacuo.
-
The crude product can often be purified by recrystallization or by column chromatography if necessary.
-
Characterize the product by appropriate spectroscopic methods.
Protocol 3: Asymmetric Michael Addition of Aldehydes (Organocatalyzed)
The organocatalytic asymmetric Michael addition of aldehydes to nitroalkenes is a powerful method for the synthesis of chiral γ-nitro aldehydes with high enantioselectivity.[8][19][20] These products are valuable intermediates in the synthesis of biologically active molecules.[21]
Materials:
-
E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline (1.0 eq)
-
Aldehyde (e.g., propanal, isobutyraldehyde) (3.0 eq)
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (organocatalyst) (10 mol%)
-
Benzoic acid (co-catalyst) (10 mol%)
-
Toluene or Chloroform (CHCl₃)
Procedure:
-
To a solution of E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline and the aldehyde in the chosen solvent, add the organocatalyst and the co-catalyst at the specified reaction temperature (e.g., 4 °C or room temperature).
-
Stir the mixture under a nitrogen atmosphere and monitor the reaction by TLC.
-
After completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Data Presentation: Expected Outcomes and Reaction Parameters
The following table summarizes the expected outcomes for the Michael addition reactions with various nucleophiles. The data is extrapolated from literature on analogous nitroalkene systems and should be considered as a starting point for optimization.
| Nucleophile (Nu-H) | Catalyst/Base | Solvent | Temp. (°C) | Expected Yield | Notes |
| Thiophenol | Et₃N (0.1 eq) | DCM | RT | High | Generally fast and clean reaction.[11] |
| Pyrrolidine | None | MeOH | RT | High | Often proceeds without a catalyst.[18] |
| Propanal | (S)-Diphenylprolinol silyl ether (10 mol%) / Benzoic Acid (10 mol%) | Toluene | 4 | Good to High | High enantioselectivity expected.[8][20] |
| Malononitrile | Quinine (10 mol%) | Diethyl Carbonate | RT | Good | Potential for high enantioselectivity.[22] |
| Nitroethane | Chiral thiourea (5 mol%) | Toluene | RT | Good | Diastereoselectivity can be an issue.[12][14] |
Conclusion and Future Outlook
E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline represents a versatile and promising platform for the synthesis of novel quinoline derivatives through Michael addition chemistry. The protocols outlined in this guide provide a solid foundation for exploring the reactivity of this substrate with a variety of nucleophiles. The resulting Michael adducts, with their rich functional handles, are poised for further elaboration into complex molecular architectures with potential applications in drug discovery and materials science. Further research into the asymmetric variations of these reactions, particularly with novel organocatalysts, is highly encouraged to unlock the full synthetic potential of this valuable heterocyclic building block.
References
-
Enantioselective Organocatalytic Direct Michael Addition of Nitroalkanes to Nitroalkenes Promoted by a Unique Bifunctional DMAP-Thiourea. MSU chemistry. Available at: [Link]
-
Organocatalyzed Michael Addition of Aldehydes to Nitro Alkenes Generally Accepted Mechanism Revisited and Revised. Helvetica Chimica Acta. Available at: [Link]
-
Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids. Journal of the American Chemical Society. Available at: [Link]
-
Highly Diastereo- and Enantioselective Organocatalytic Michael Addition of α-Ketoamides to Nitroalkenes. Organic Letters. Available at: [Link]
-
Organocatalyzed Michael Addition to Nitroalkenes via Masked Acetaldehyde. Molecules. Available at: [Link]
-
The Chemical Basis of Thiol Addition to Nitro-conjugated Linoleic Acid, a Protective Cell-signaling Lipid. Journal of Biological Chemistry. Available at: [Link]
-
Amine Nucleophilic Addition to Nitro-alkene as a New Reaction Mode for the Synthesis of N-heterocycles. The Research Repository @ WVU. Available at: [Link]
-
Enantioselective Sulfa-Michael Addition of Aromatic Thiols to β-Substituted Nitroalkenes Promoted by a Chiral Multifunctional Catalyst. Advanced Synthesis & Catalysis. Available at: [Link]
-
From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Available at: [Link]
-
Highly Enantioselective Direct Michael Addition of Nitroalkanes to Nitroalkenes Catalyzed by Amine−Thiourea Bearing Multiple Hydrogen-Bonding Donors. Organic Letters. Available at: [Link]
-
Michael addition reaction. Wikipedia. Available at: [Link]
-
Application of Quinoline Ring in Structural Modification of Natural Products. Molecules. Available at: [Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available at: [Link]
-
The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
A Practical Synthesis of 1,2-Nitroamines by Michael Addition of N-Nucleophiles to Nitroalkenes. ResearchGate. Available at: [Link]
-
Nitro-fatty acid reaction with glutathione and cysteine. Kinetic analysis of thiol alkylation by a Michael addition reaction. The Journal of biological chemistry. Available at: [Link]
-
Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. RSC Advances. Available at: [Link]
-
Organic reaction in water. Part 3¹: diastereoselectivity in Michael additions of thiophenol to nitro olefins in aqueous media. ResearchGate. Available at: [Link]
-
Synthesis of 3-substituted quinolines by ruthenium-catalyzed aza-Michael addition and intramolecular annulation of enaminones with anthranils. New Journal of Chemistry. Available at: [Link]
-
Enantioselective Michael addition to vinyl phosphonates via hydrogen bond-enhanced halogen bond catalysis. Nature Communications. Available at: [Link]
-
Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]
-
Enantioselective Michael Additions in Natural Products Synthesis. Macmillan Group Meeting. Available at: [Link]
-
Efficient synthesis of perfluoroalkylated quinolines via a metal-free cascade Michael addition/intramolecular rearrangement cyclization process. ResearchGate. Available at: [Link]
-
Asymmetric Sequential Michael Addition and Cyclization Reactions of 2-(2-Nitrovinyl)phenols Catalyzed by Bifunctional Amino-Squaramides. ResearchGate. Available at: [Link]
-
Electron Rich Triarylphosphines as Nucleophilic Catalysts for Oxa-Michael Reactions. ChemRxiv. Available at: [Link]
-
Toward the Total Synthesis of Alpkinidine: Michael Addition to Isoquinolinetrione CE Ring-System Synthons. ACS Omega. Available at: [Link]
-
Catalytic enantioselective Michael addition reactions between in situ detrifluoroacetylatively generated 3-fluorooxindole-derived enolates and 1-(1-(phenylsulfonyl)vinylsulfonyl)benzene. Semantic Scholar. Available at: [Link]
-
Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences. Available at: [Link]
-
Diverse Applications and Eco-Friendly Catalysts for Michael Addition Reaction. Highlights in Science, Engineering and Technology. Available at: [Link]
-
Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry. Available at: [Link]
-
A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Cascade reaction catalyzed by Quinine Derivative. Buchler GmbH. Available at: [Link]
-
Quinine catalysed asymmetric Michael additions in a sustainable solvent. Green Chemistry. Available at: [Link]
-
Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Organic Syntheses. Available at: [Link]
-
Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives. Oriental Journal of Chemistry. Available at: [Link]
-
A kind of preparation method of 2-chloro-3-formyl quinoline derivatives. Patsnap. Available at: [Link]
-
2-Chloro-7-ethyl-3-(2-nitroethenyl)quinoline. PubChem. Available at: [Link]
-
3.1.15. Michael Addition Reaction Followed by Elimination Under Solvent-Free Conditions. ResearchGate. Available at: [Link]
Sources
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 4. jddtonline.info [jddtonline.info]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-Chloro-7-ethyl-3-(2-nitroethenyl)quinoline | C13H11ClN2O2 | CID 53396801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The Chemical Basis of Thiol Addition to Nitro-conjugated Linoleic Acid, a Protective Cell-signaling Lipid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "Amine Nucleophilic Addition to Nitro-alkene as a New Reaction Mode for" by Lekh Nath Sharma Gautam [researchrepository.wvu.edu]
- 10. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 13. academia.edu [academia.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 16. Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 17. A kind of preparation method of 2-chloro-3-formyl quinoline derivatives - Eureka | Patsnap [eureka.patsnap.com]
- 18. researchgate.net [researchgate.net]
- 19. ethz.ch [ethz.ch]
- 20. orgsyn.org [orgsyn.org]
- 21. mdpi.com [mdpi.com]
- 22. Quinine catalysed asymmetric Michael additions in a sustainable solvent - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: Overcoming Solubility and Bioavailability Challenges in Quinoline-Based Kinase Inhibitors
Mechanistic Rationale: The Quinoline Solubility Barrier
Quinoline-based small molecule kinase inhibitors (smKIs) have revolutionized targeted oncology and autoimmune therapies. However, over 75 approved KIs exhibit severe bioavailability bottlenecks[1]. The planar quinoline heterocycle promotes dense crystal packing via strong π-π stacking, resulting in exceptionally high crystal lattice energy. Consequently, these compounds predominantly fall into Biopharmaceutics Classification System (BCS) Class II or IV, characterized by poor aqueous solubility and erratic gastrointestinal (GI) absorption[2].
Because conventional formulation approaches (e.g., micronization) only increase surface area without altering the thermodynamic barrier of the crystal lattice, they frequently fail to achieve target plasma concentrations[3]. To overcome this limitation, formulation scientists must bypass the crystal energy entirely. This is achieved either by disrupting the lattice to form an Amorphous Solid Dispersion (ASD) or by pre-dissolving the active pharmaceutical ingredient (API) in a Lipid-Based Formulation (LBF)[4].
Physicochemical Profiling & Strategic Selection
The selection between an ASD and an LBF is not arbitrary; it is strictly dictated by the API's melting point (Tm), lipophilicity (LogP), and dose requirements. Compounds with high crystal energy (high Tm) and moderate lipophilicity are prime candidates for amorphization, whereas highly lipophilic, low-melting-point compounds are better suited for lipid solubilization.
Workflow for selecting quinoline formulation strategies based on physicochemical properties.
Strategy 1: Amorphous Solid Dispersions (ASDs)
Causality & Mechanism
Amorphization converts the crystalline drug into a high-energy, disordered state. This removes the thermodynamic barrier to dissolution, theoretically enhancing aqueous solubility by up to 1000-fold[5]. However, this high-energy state is thermodynamically unstable and prone to rapid recrystallization. To prevent this, the quinoline API is molecularly dispersed within a polymer matrix (e.g., PVP, HPMCAS). The polymer raises the glass transition temperature (Tg) of the system and sterically hinders nucleation—a phenomenon known as the "spring and parachute" effect[3].
Protocol 1: Preparation and Self-Validating Evaluation of Quinoline ASDs
Objective: Fabricate an ASD via Spray Drying (SDD) and validate supersaturation maintenance.
-
Step 1: Solvent Casting & Polymer Screening. Dissolve the quinoline API and various polymers (e.g., Copovidone, HPMCAS) in a common volatile solvent system (e.g., Methanol/Dichloromethane). Evaporate the solvent rapidly under a vacuum to form a film. Analyze via X-Ray Powder Diffraction (XRPD) to confirm the absence of crystalline peaks.
-
Step 2: Spray Drying (SDD). Atomize the optimized API-polymer solution into a heated drying chamber using a two-fluid nozzle. The rapid solvent evaporation kinetics trap the drug in its amorphous state, yielding a fine, free-flowing powder.
-
Step 3: Self-Validating Two-Stage Non-Sink Dissolution.
-
Causality: Standard sink-condition dissolution tests mask precipitation events. A non-sink test mimics the limited fluid volume of the GI tract, providing a self-validating system to ensure the polymer actually prevents recrystallization in vivo.
-
Method: Introduce the ASD into 250 mL of Simulated Gastric Fluid (SGF, pH 1.2) at 37°C for 30 minutes. Shift the pH to 6.8 by adding concentrated Fasted State Simulated Intestinal Fluid (FaSSIF) concentrate. Monitor dissolved drug concentration via HPLC. A successful "parachute" will maintain >80% of the supersaturated concentration for at least 120 minutes without a precipitous drop.
-
Strategy 2: Lipid-Based Formulations (LBFs)
Causality & Mechanism
For quinolines with extremely high LogP (>5) and low melting points, ASDs may fail due to poor polymer miscibility or rapid phase separation. LBFs, specifically Self-Nanoemulsifying Drug Delivery Systems (SNEDDS), bypass the dissolution step entirely by presenting the drug already dissolved in a lipid/surfactant matrix[4]. Upon ingestion, the formulation spontaneously emulsifies into nanodroplets. Pancreatic lipases then digest the triglycerides, forming mixed micelles with bile salts that shuttle the highly lipophilic drug directly to the enterocyte membrane[4].
Mechanistic pathway of lipid-based formulation digestion and micellar drug solubilization.
Protocol 2: SNEDDS Development and In Vitro Lipolysis
Objective: Formulate a quinoline SNEDDS and validate its resistance to drug precipitation during lipid digestion.
-
Step 1: Excipient Miscibility. Determine the equilibrium solubility of the quinoline API in various long-chain triglycerides (e.g., Castor oil), surfactants (e.g., Tween 80), and co-solvents by agitating an excess amount of drug in the excipients for 24 hours at ambient temperature[2].
-
Step 2: Emulsification Efficiency. Titrate the lipid/surfactant mixture into 37°C water under mild agitation (100 rpm). Assess droplet size via Dynamic Light Scattering (DLS). Target a droplet size of <200 nm with a Polydispersity Index (PDI) <0.3[6].
-
Step 3: Self-Validating In Vitro Lipolysis Assay (pH-Stat Method).
-
Causality: Simply forming a nanoemulsion does not guarantee bioavailability, as the digestion of the lipid matrix can force the drug to precipitate. The pH-stat lipolysis model is a self-validating system that mimics duodenal digestion, proving whether the drug remains solubilized in the absorbable micellar phase.
-
Method: Disperse 1 gram of the SNEDDS in 36 mL of biorelevant medium containing bile salts and phospholipids at 37°C. Add 4 mL of porcine pancreatic extract to initiate digestion. As lipids are digested into free fatty acids (FFAs), the pH drops. An automated titrator adds 0.2 M NaOH to maintain a constant pH of 6.8. After 60 minutes, ultracentrifuge the sample at 100,000 × g for 30 minutes to separate the aqueous micellar phase from the precipitated drug pellet. Quantify the drug in the micellar phase via LC-MS/MS to determine the true absorbable fraction.
-
Quantitative Data Summary
The following table summarizes the comparative physicochemical and pharmacokinetic (PK) enhancements typically observed when formulating poorly soluble quinoline compounds using ASDs and LBFs compared to the unformulated crystalline API.
| Formulation Strategy | Physical State | Particle/Droplet Size | Apparent Aqueous Solubility | In Vivo Bioavailability (AUC) | Primary Release Mechanism |
| Crystalline API | Highly ordered crystal | 1 - 10 µm (Micronized) | Baseline (e.g., < 0.1 mg/mL) | 1x (Reference) | Dissolution-rate limited |
| ASD (Spray Dried) | Disordered, amorphous | 0.5 - 5 µm (Powder) | Up to 1000x increase[5] | 3x - 5x increase | Spring & Parachute supersaturation |
| LBF (SNEDDS) | Pre-dissolved in lipid | 90 - 250 nm (Emulsion)[6] | N/A (Micellar solubilization) | 4x - 6x increase | In vivo lipolysis & micelle formation |
References
-
Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PMC Source: nih.gov URL:[Link]
-
Impact of Ferroquine on the Solubilization of Artefenomel (OZ439) during in Vitro Lipolysis in Milk and Implications for Oral Combination Therapy for Malaria - PMC Source: nih.gov URL:[Link]
-
Primaquine loaded solid lipid nanoparticles (SLN), nanostructured lipid carriers (NLC), and nanoemulsion (NE): effect of lipid matrix and surfactant on drug entrapment, in vitro release, and ex vivo hemolysis - PMC Source: nih.gov URL:[Link]
-
Preparation and characterization of curcumin solid dispersions Source: nii.ac.jp URL:[Link]
-
Central composite design enabled formulation development, optimization, and characterization of bosutinib monohydrate loaded lipid nanoparticles Source: japsonline.com URL:[Link]
Sources
- 1. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Impact of Ferroquine on the Solubilization of Artefenomel (OZ439) during in Vitro Lipolysis in Milk and Implications for Oral Combination Therapy for Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tus.repo.nii.ac.jp [tus.repo.nii.ac.jp]
- 6. Primaquine loaded solid lipid nanoparticles (SLN), nanostructured lipid carriers (NLC), and nanoemulsion (NE): effect of lipid matrix and surfactant on drug entrapment, in vitro release, and ex vivo hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Vilsmeier-Haack Reaction Conditions for 2-Chloroquinoline Synthesis
Welcome to the technical support hub for the Vilsmeier-Haack synthesis of 2-chloroquinolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful reaction. Here, we address common challenges and frequently asked questions, providing not just solutions but also the underlying chemical principles to empower your experimental design.
Troubleshooting Guide: From Low Yields to Impure Products
This section is structured to help you diagnose and resolve specific issues you may encounter during the synthesis of 2-chloroquinolines using the Vilsmeier-Haack reaction.
Issue 1: Low or No Product Yield
Question: I am experiencing very low yields, or in some cases, no desired product is forming at all. What are the likely causes and how can I rectify this?
Answer:
Low or no yield is a frequent challenge in the Vilsmeier-Haack reaction, often stemming from a few critical parameters. Let's break down the potential culprits and their solutions:
-
Reagent Quality and Stoichiometry: The Vilsmeier reagent, formed from N,N-Dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is highly moisture-sensitive.[1][2][3]
-
Solution: Always use anhydrous DMF and fresh, high-quality POCl₃. Ensure all glassware is thoroughly flame-dried or oven-dried before use and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[3] The molar ratio of POCl₃ to your starting N-arylacetamide is also crucial. For many substrates, a significant excess of POCl₃, up to 12 molar equivalents, has been shown to maximize the yield.[1][2]
-
-
Substrate Reactivity: The electronic nature of the substituents on the N-arylacetamide starting material plays a significant role.
-
Explanation: Electron-donating groups (EDGs) on the aromatic ring enhance its nucleophilicity, facilitating the electrophilic attack by the Vilsmeier reagent and generally leading to higher yields and faster reaction times.[2][4] Conversely, strong electron-withdrawing groups (EWGs) deactivate the ring, which can result in very low yields or even reaction failure.[2][3]
-
Solution: For substrates with EWGs, you may need to employ harsher reaction conditions, such as higher temperatures or longer reaction times. However, this must be balanced against the risk of side product formation.[1] In some challenging cases, alternative methods like conducting the reaction in micellar media (e.g., using CTAB or SDS) have been reported to improve yields.[5]
-
-
Reaction Temperature and Time: The Vilsmeier-Haack cyclization for 2-chloroquinoline synthesis is typically a two-stage temperature process.
-
Vilsmeier Reagent Formation: This initial step is exothermic and should be performed at low temperatures (0-5°C) to ensure controlled formation of the reagent.[1][3]
-
Reaction and Cyclization: After the addition of the substrate, the reaction mixture is heated, usually to a range of 80-90°C, for several hours (typically 4-16 hours) to drive the cyclization.[1][2] Insufficient heating time or temperature can lead to incomplete conversion.
-
Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). This will help you determine the optimal reaction time for your specific substrate and avoid prematurely stopping the reaction or overheating it, which can lead to decomposition.[1]
-
-
Improper Work-up Procedure: The work-up is a critical step where significant product loss can occur.
-
Explanation: The reaction mixture is highly acidic due to the excess POCl₃ and the generation of HCl. The quinoline product, being basic, will exist as a protonated, water-soluble quinolinium salt in this acidic medium.[1][2][6]
-
Solution: It is crucial to pour the hot reaction mixture onto crushed ice with vigorous stirring.[1][6] This hydrolyzes the reaction intermediates and excess reagents. Following this, the acidic solution must be carefully neutralized with a base (e.g., sodium bicarbonate or a dilute sodium hydroxide solution) to a pH of approximately 7.[1][2] This deprotonates the quinolinium salt, causing the free base product to precipitate out of the solution.[2][6]
-
Issue 2: Formation of Side Products and Impurities
Question: My final product is impure, and I suspect the formation of side products. What are the common impurities, and how can I minimize them?
Answer:
Side product formation can complicate purification and reduce the overall yield. Here are some common side products and strategies to avoid them:
-
Tarry, Polymeric Materials: The appearance of dark, tarry substances is a common issue.
-
Cause: This is often a result of excessively high temperatures or prolonged reaction times, leading to the decomposition of starting materials, intermediates, or the product itself.[1]
-
Solution: Maintain careful temperature control throughout the reaction. As mentioned previously, diligent TLC monitoring is your best tool to determine when the reaction is complete, allowing you to stop the heating process before significant degradation occurs.[1]
-
-
Formamidine Formation: In some cases, particularly with strongly deactivated acetanilides, the reaction may stall after the initial interaction with the Vilsmeier reagent, leading to the formation of formamidines instead of the desired cyclized quinoline.[1]
-
Solution: For these challenging substrates, exploring alternative reaction media, such as micellar systems, may promote the desired cyclization pathway over formamidine formation.[5]
-
-
Cannizzaro Reaction Products: During the work-up, if a strong base like concentrated NaOH is used to achieve a very high pH (e.g., pH 14), the aldehyde group on your product can undergo a disproportionation reaction (Cannizzaro reaction), leading to the corresponding alcohol and carboxylic acid, which will contaminate your product.[1][6]
-
Solution: It is generally recommended to neutralize the reaction mixture to a neutral pH (around 7) using a milder base like sodium bicarbonate or carefully adding a dilute solution of sodium hydroxide.[1][2] This is usually sufficient to precipitate the product without inducing further side reactions.
-
Purification Strategies:
If your product is impure, the following purification methods are recommended:
-
Recrystallization: This is the most common and often effective first step for purifying the crude solid product. A suitable solvent system, such as ethyl acetate or aqueous ethanol, can be used.[1]
-
Column Chromatography: If recrystallization is insufficient to remove impurities, column chromatography on silica gel using a solvent system like ethyl acetate/hexane is a reliable method for obtaining a highly pure product.[1]
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier reagent, and how is it formed?
A1: The Vilsmeier reagent is the active electrophile in this reaction. It is a chloroiminium salt, specifically N,N-dimethylchloromethyleniminium chloride.[7] It is generated in situ from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an activating agent like phosphorus oxychloride (POCl₃).[7][8][9] The oxygen of DMF acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃, which is followed by a series of steps to form the highly electrophilic iminium ion.[9]
Q2: Why is it necessary to add the POCl₃ to the DMF at 0-5°C?
A2: The reaction between DMF and POCl₃ to form the Vilsmeier reagent is exothermic.[10][11] Performing the addition at low temperatures (0-5°C) allows for better control over the reaction rate and heat generation. This prevents the uncontrolled decomposition of the Vilsmeier reagent, which is thermally unstable, and ensures its efficient formation.[10][12]
Q3: The color of my reaction mixture darkens significantly upon heating. Is this normal?
A3: Yes, it is quite common for the reaction mixture to darken as it is heated. While a color change, often to yellow, can be associated with product formation, the color itself is not a reliable indicator of reaction progress or yield.[1][6] The most dependable method for tracking the reaction is TLC analysis.[1]
Q4: Can I use other activating agents besides POCl₃?
A4: Yes, other activating agents such as thionyl chloride (SOCl₂) or oxalyl chloride can also be used to generate the Vilsmeier reagent from DMF.[8][13] The choice of reagent can sometimes influence the reaction's efficiency and the work-up procedure. For instance, the byproducts of the DMF/oxalyl chloride system are gaseous (CO and CO₂), which can simplify the work-up process.[13] However, POCl₃ remains the most commonly used and well-documented reagent for this transformation.
Q5: What are the key safety precautions for this reaction?
A5: The Vilsmeier-Haack reaction requires strict adherence to safety protocols.
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water, releasing toxic fumes.[12][14] It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[14]
-
The quenching step , where the reaction mixture is poured into ice water, is highly exothermic and should be performed slowly and cautiously.[14]
-
The reaction itself can have a significant exotherm, especially on a larger scale, and is known to have thermal hazards.[10][11]
Experimental Protocols and Data
General Experimental Protocol for the Synthesis of 2-Chloro-3-formylquinoline
This protocol is a general guideline and may require optimization for specific substrates.
-
Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and under an inert atmosphere (N₂ or Ar), place anhydrous N,N-dimethylformamide (DMF, 3-4 equivalents). Cool the flask to 0-5°C using an ice-salt bath.
-
Addition of POCl₃: Add phosphorus oxychloride (POCl₃, 10-12 equivalents) dropwise to the stirred DMF solution via the dropping funnel, ensuring the internal temperature is maintained between 0-5°C.[1] After the addition is complete, stir the mixture at this temperature for an additional 30-60 minutes.
-
Substrate Addition: Add the N-arylacetamide (1 equivalent) portion-wise or as a solution in a minimal amount of anhydrous DMF to the freshly prepared Vilsmeier reagent, maintaining the low temperature.
-
Reaction: After the substrate addition is complete, slowly allow the reaction mixture to warm to room temperature. Then, heat the mixture to 80-90°C and maintain this temperature, with stirring, for 4-16 hours.[1]
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:7 ethyl acetate:hexane solvent system).
-
Work-up: Once the reaction is complete (i.e., the starting material is consumed), cool the mixture slightly and carefully pour the hot reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice.[1][6]
-
Neutralization and Precipitation: Slowly and carefully neutralize the acidic aqueous solution with a saturated sodium bicarbonate solution or 5M NaOH until the pH is approximately 7.[1][2] A solid precipitate should form.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove any inorganic salts.
-
Drying and Purification: Dry the crude product under vacuum. Purify the solid by recrystallization from a suitable solvent (e.g., ethyl acetate or aqueous ethanol) or by column chromatography on silica gel.[1]
Table 1: Influence of POCl₃ Molar Ratio on Yield
The following data, adapted from a study on the synthesis of 2-chloro-3-formylquinolines from m-methoxyacetanilide, illustrates the critical effect of the POCl₃ to substrate molar ratio on the product yield.
| Molar Equivalents of POCl₃ | Temperature (°C) | Yield (%) |
| 3 | 80-90 | Low |
| 6 | 80-90 | Moderate |
| 9 | 80-90 | Good |
| 12 | 80-90 | Maximum |
| 15 | 80-90 | Decreased |
As demonstrated, the optimal yield was achieved with 12 molar equivalents of POCl₃ under these specific conditions.
Visualizing the Process: Diagrams and Workflows
Reaction Mechanism
Caption: Step-by-step experimental workflow for 2-chloroquinoline synthesis.
Troubleshooting Decision Tree
Caption: Troubleshooting guide for the Vilsmeier-Haack reaction.
References
-
Srivastava, A., & Singh, R. M. (2005). Vilsmeier—Haack Reagent: A Facile Synthesis of 2‐Chloro‐3‐formylquinolines from N‐Arylacetamides and Transformation into Different Functionalities. ChemInform, 36(37). [Link]
-
Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. [Link]
-
J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction. [Link]
-
Rajput, S. S., & Meshram, J. (2017). Synthesis and Fluorescence Properties of Schiff Bases of 2-chloro-3-formylquinoline. Research Journal of Pharmacy and Technology, 10(9), 2975-2978. [Link]
-
Slideshare. (n.d.). Vilsmeier haack reaction. [Link]
-
Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Request PDF. (n.d.). Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities. [Link]
-
Ali, M. M., Rajanna, K. C., & Prakash, P. K. S. (2001). An Efficient and Facile Synthesis of 2-Chloro-3-formyl Quinolines from Acetanilides in Micellar Media by Vilsmeier-Haack Cyclisation. Synlett, 2001(02), 251-253. [Link]
-
Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Chloroquinoline. PubChem. [Link]
-
ResearchGate. (n.d.). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. [Link]
-
Al-Suwaidan, I. A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(16), 8533-8565. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Studies on Vilsmeier-Haack Reaction. A New Route to 2-Chloroquinoline- 3-carboxyaldehydes and a Furoquinoline Derivative. [Link]
-
Das, B., et al. (2015). A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit. RSC Advances, 5(118), 97341-97346. [Link]
-
Makhanya, T. R., et al. (2016). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Indian Journal of Chemistry, 55B, 517-521. [Link]
-
ResearchGate. (n.d.). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). [Link]
-
ResearchGate. (2019, June 19). Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline?[Link]
-
Request PDF. (n.d.). Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities. [Link]
-
Organic Syntheses. (n.d.). Procedure. [Link]
-
Van der Meeren, P., et al. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development, 9(6), 861-866. [Link]
-
Reddit. (2021, July 9). Having some troubles with a Vislmeier-Haack reaction. [Link]
-
ResearchGate. (2020, March 20). How can i do Vilsemier-Haack reaction for Quinoline Synthesis?[Link]
-
RSC Advances. (2023, September 5). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. jk-sci.com [jk-sci.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. semanticscholar.org [semanticscholar.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting low yields in the synthesis of 3-(2-nitro)vinylquinolines
Welcome to the technical support center for the synthesis of 3-(2-nitro)vinylquinolines. This guide is designed for researchers, chemists, and drug development professionals encountering challenges, particularly low yields, during the synthesis of this important class of compounds. Here, we provide in-depth, field-proven insights in a troubleshooting-focused Q&A format to help you diagnose and resolve common issues in your experimental workflow.
Reaction Overview: The Henry-Knoevenagel Condensation Pathway
The synthesis of 3-(2-nitro)vinylquinolines is most commonly achieved via a base-catalyzed condensation reaction between a substituted quinoline-3-carbaldehyde and a nitroalkane, typically nitromethane. This reaction proceeds through a mechanism that combines elements of the Henry (nitroaldol) reaction and the Knoevenagel condensation.[1][2]
The process involves two key stages:
-
Nitroaldol Addition: A base abstracts an acidic α-proton from the nitroalkane to form a resonance-stabilized nitronate anion. This potent nucleophile then attacks the electrophilic carbonyl carbon of the quinoline-3-carbaldehyde, forming a β-nitro alkoxide intermediate. Protonation yields the β-nitro alcohol.[1]
-
Dehydration: The β-nitro alcohol intermediate readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to form the conjugated C-C double bond of the final 3-(2-nitro)vinylquinoline product. This elimination is often the thermodynamic driving force for the reaction.[1][2]
Caption: General mechanism for 3-(2-nitro)vinylquinoline synthesis.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis, structured to help you quickly identify and solve problems.
Category 1: Reaction Initiation & Completion Issues
Q1: My reaction shows no product formation, and TLC analysis indicates only starting materials are present. What are the primary causes?
A1: This issue typically points to a fundamental problem with one of the core components of the reaction: the reagents or the catalyst.
-
Causality: The reaction cannot begin without an active catalyst to generate the nitronate anion and pure, reactive starting materials.
-
Troubleshooting Steps:
-
Reagent Quality Check:
-
Quinoline-3-carbaldehyde: Aldehydes are prone to oxidation to carboxylic acids upon prolonged exposure to air. Verify the purity of your aldehyde via NMR or melting point. If it is old or has been improperly stored, purify it by recrystallization or column chromatography before use.
-
Nitromethane: Ensure it is dry and free from acidic impurities. Using a freshly opened bottle or distilling it can resolve issues.
-
Solvent: The solvent must be anhydrous. The presence of water can quench the base and the nitronate anion intermediate. Use freshly distilled, dry solvent.
-
-
Catalyst/Base Inactivity:
-
Amine Bases (e.g., Triethylamine, Piperidine): These can degrade over time. Use a fresh bottle or distill the base prior to use.
-
Inorganic Bases (e.g., K₂CO₃, NaOH): Ensure they are anhydrous. If using an inorganic base, vigorous stirring is essential due to heterogeneity.[1]
-
-
Insufficient Temperature: Some variations of this reaction require gentle heating to initiate. If you are running the reaction at room temperature without success, consider increasing the temperature to 40-60 °C and monitoring by TLC. However, be cautious, as excessive heat can promote side reactions.[3]
-
Q2: The reaction starts but stalls, leaving a significant amount of unreacted quinoline-3-carbaldehyde. Why is this happening?
A2: An incomplete reaction often results from suboptimal reaction conditions or incorrect stoichiometry.
-
Causality: The formation of the product may establish an unfavorable equilibrium, or the catalyst may be consumed or deactivated over the course of the reaction.
-
Troubleshooting Steps:
-
Review Stoichiometry: While a 1:1 ratio of aldehyde to nitroalkane is theoretically sufficient, the nitroalkane is often used in slight excess (1.1 to 1.5 equivalents) to drive the reaction to completion.
-
Increase Catalyst Loading: For sluggish reactions, a modest increase in the catalyst amount (from 0.1 eq to 0.2-0.3 eq for amine bases) can improve conversion rates.
-
Reaction Time: Ensure the reaction is running for a sufficient duration. Monitor the reaction by TLC every few hours. If the reaction has stalled, a fresh addition of the catalyst might restart it.
-
Solvent Choice: The polarity of the solvent can influence reaction rates.[3] If you are using a non-polar solvent like toluene, switching to a more polar aprotic solvent like DMF or acetonitrile could improve solubility and reaction speed.
-
Category 2: Low Yields and Side Product Formation
Q3: I am getting my desired product, but the isolated yield is consistently below 50%. How can I optimize the yield?
A3: Low yields, despite product formation, are often a matter of optimization. The key is to favor the forward reaction (product formation) while minimizing side reactions and ensuring the intermediate proceeds to the final product.
-
Causality: The primary cause of low yields is often incomplete dehydration of the β-nitro alcohol intermediate or the occurrence of competing side reactions. The choice of catalyst and reaction conditions plays a critical role in selectivity.[4]
-
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting low yields.
-
Data-Driven Optimization: The choice of base is critical. While simple amines work, more complex catalytic systems can significantly improve yields.
| Catalyst / Base System | Typical Solvent | Temperature (°C) | Reported Yield Range (%) | Rationale & Reference |
| Ammonium Acetate | Acetic Acid | 100-120 | 70-85 | Classical conditions promoting both condensation and dehydration. |
| Piperidine / Pyridine | Ethanol | Reflux | 60-80 | Common basic conditions, but can sometimes lead to side products. |
| Triethylamine (Et₃N) | CH₂Cl₂ / THF | Room Temp - 40 | 50-75 | Milder conditions, may require longer reaction times or result in incomplete dehydration.[1] |
| Copper(II) Complexes | DCE / THF | 25 - 70 | 85-98 | Lewis acid catalysis can activate the aldehyde and promote highly selective C-C bond formation.[4][5] |
Category 3: Work-up and Purification Challenges
Q4: My crude product looks fine, but I lose most of it during column chromatography on silica gel. What is happening?
A4: 3-(2-nitro)vinylquinolines can be sensitive to the acidic nature of standard silica gel.
-
Causality: The electron-withdrawing nitro group and the quinoline ring system can make the molecule susceptible to decomposition, polymerization, or irreversible adsorption on the acidic surface of silica gel.[6]
-
Troubleshooting Steps:
-
Prioritize Recrystallization: This is the best first approach for purification if your product is a solid.[7] It avoids contact with stationary phases.
-
Deactivate the Silica Gel: If chromatography is unavoidable, neutralize the silica. Create a slurry of silica gel in your eluent containing 1-2% triethylamine, then pack the column with this mixture. This will cap the acidic silanol groups.
-
Switch to a Different Stationary Phase:
-
Neutral Alumina: Alumina (Brockmann I, deactivated to II or III with water) is a good alternative for acid-sensitive compounds.
-
Florisil: This is another less acidic alternative to silica.[6]
-
-
Reference Experimental Protocol
This protocol provides a reliable starting point for the synthesis of an unsubstituted 3-(2-nitro)vinylquinoline.
Materials:
-
Quinoline-3-carbaldehyde (1.0 eq)
-
Nitromethane (1.5 eq)
-
Ammonium acetate (2.0 eq)
-
Glacial Acetic Acid
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add quinoline-3-carbaldehyde (1.0 eq) and ammonium acetate (2.0 eq).
-
Solvent and Reagent Addition: Add glacial acetic acid as the solvent (approx. 5-10 mL per gram of aldehyde). To this mixture, add nitromethane (1.5 eq).
-
Heating: Heat the reaction mixture to 100-110 °C with stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed (typically 2-4 hours).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Slowly pour the mixture into a beaker containing crushed ice and water with vigorous stirring. A solid precipitate should form.
-
Continue stirring for 30 minutes to ensure complete precipitation.
-
-
Isolation:
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid thoroughly with cold water until the filtrate is neutral (check with pH paper).
-
Wash the solid with a small amount of cold ethanol to remove colored impurities.
-
-
Purification:
-
Air-dry the crude product.
-
Recrystallize the solid from hot ethanol or an ethyl acetate/hexane mixture to obtain pure 3-(2-nitro)vinylquinoline as a crystalline solid.[7]
-
References
- BenchChem. (2025). Minimizing side-product formation during the synthesis of 3-Nitro-2-phenylquinoline. BenchChem Technical Support.
- ResearchGate. (2025). Three-Component Synthesis of 2-Substituted Quinolines and Benzo[f]quinolines Using Tertiary Amines as the Vinyl Source | Request PDF.
- Taylor & Francis Online. (2016). The behavior of 2-chloroquinoline-3-carbaldehyde and 2-oxoquinoline-3-carbaldehyde toward stabilized methylenetriphenylphosphoranes and secondary amines.
- Alfa Chemistry. (n.d.). Henry Nitroaldol Reaction. Alfa Chemistry.
- MDPI. (2024). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex. Molecules.
- OSTI.gov. (n.d.). Henry reaction resubmission.
- PMC. (n.d.). A Wittig-olefination–Claisen-rearrangement approach to the 3-methylquinoline-4-carbaldehyde synthesis.
- International Journal of Pharmaceutical Sciences. (2025).
- BenchChem. (2025). Application Notes: Synthesis of Quinolines Using 2-Nitrobenzaldehyde. BenchChem Technical Support.
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
- MDPI. (2020). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules.
- Organic Chemistry Portal. (n.d.). Henry Reaction.
- Journal of Chemical and Pharmaceutical Research. (2018). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol.
- Google Patents. (2009). CN101591291A - The synthetic method of 2-vinylquinoline compounds.
- PMC. (n.d.). Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds.
- MDPI. (2025).
- ResearchGate. (2016).
- Royal Society of Chemistry. (n.d.). Synthesis of pyrazoline-derived N-vinyl nitrones through an unexpected selective [3 + 2] cycloaddition. Organic Chemistry Frontiers.
- BenchChem. (2025). Purification of 3-Methyl-6-nitroquinoxalin-2(1H)
- ResearchGate. (2025). Exploration of Synthetic Potential of Quinoline‐3‐Carbaldehydes.
- MDPI. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules.
- ResearchGate. (2025). (PDF) Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent.
- PubMed. (1987). Synthesis, purification and mutagenicity of 2-hydroxyamino-3-methylimidazolo[4,5-f]quinoline. Carcinogenesis.
- Reddit. (2025). Purification of Quinoline-3,4-diones. r/Chempros.
Sources
Strategies to prevent the polymerization of nitrovinyl compounds during synthesis
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on preventing the polymerization of nitrovinyl compounds during synthesis, purification, and storage. Nitroalkenes are highly valuable synthetic intermediates due to the electron-withdrawing nature of the nitro group, which activates the double bond for various transformations.[1] However, this high reactivity also makes them exceptionally susceptible to unwanted polymerization, which can lead to low yields, difficult purification, and safety hazards.[1][2] This guide offers practical solutions, troubleshooting advice, and detailed protocols to mitigate these challenges.
Troubleshooting Guide: Common Polymerization Issues
This section addresses specific problems that may arise during your experiments. Uncontrolled polymerization is a frequent and frustrating challenge in nitroalkene synthesis.[1] The following table and detailed Q&A outline common problems, their probable causes, and recommended solutions.
Table 1: Troubleshooting Common Polymerization Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Reaction mixture becomes viscous or solidifies during synthesis | • High reaction temperature initiating thermal polymerization.[1][2]• Presence of radical-initiating impurities (e.g., peroxides).• Incompatible catalyst or strong base inducing anionic polymerization.[3]• Lack of a polymerization inhibitor. | • Maintain strict temperature control; use a cooling bath.• Use purified, peroxide-free solvents and reagents.• Add a suitable radical inhibitor (e.g., BHT, hydroquinone) if compatible with the chemistry.• Ensure an inert atmosphere (N₂ or Ar) to exclude oxygen, which can initiate polymerization.[1] |
| Product polymerizes during aqueous workup or extraction | • Removal of a water-soluble inhibitor during wash steps.• pH changes that catalyze polymerization.• Localized heating during solvent removal. | • Add a water-insoluble inhibitor (e.g., BHT) to the organic phase before extraction.• Buffer aqueous solutions to maintain a neutral or slightly acidic pH.• Use a rotary evaporator with controlled temperature and vacuum; avoid heating the flask to dryness.[1] |
| Product polymerizes during purification (Distillation or Chromatography) | • Distillation: High temperatures exceed the monomer's stability threshold.[2]• Chromatography: Acidic stationary phases (silica, alumina) can act as initiators. | • Distillation: Use vacuum distillation to lower the boiling point. Add a non-volatile inhibitor (e.g., hydroquinone) to the distillation flask. Ensure the collection flask is cooled and contains a small amount of inhibitor.[1]• Chromatography: Neutralize silica gel with a suitable amine (e.g., triethylamine) before use. Perform chromatography quickly and at low temperatures. Add an inhibitor to the collection fractions immediately. |
| Purified nitroalkene solidifies or becomes viscous during storage | • Exposure to heat, light, or oxygen.• Insufficient amount or absence of a polymerization inhibitor. | • Store the purified product at low temperatures (refrigerator or freezer).[1]• Use opaque, amber-colored vials to protect from light.• Add a suitable inhibitor (e.g., BHT, MEHQ) at 100-1000 ppm.• Store under an inert atmosphere (N₂ or Ar).[1] |
Q1: My reaction mixture turned into a solid mass. What happened and how can I prevent it?
A1: This is a classic sign of runaway polymerization, where monomer units rapidly and uncontrollably add to each other.[2] The high reactivity of the nitrovinyl group makes it prone to both radical and anionic polymerization pathways.
-
Causality: High temperatures can provide the activation energy for thermal self-initiation of radical polymerization.[1][2] Alternatively, strong bases used in some synthetic routes (like the Henry reaction) can initiate anionic polymerization.[3] Finally, trace impurities like peroxides in solvents (e.g., THF, diethyl ether) can act as radical initiators.
-
Preventative Workflow:
-
Temperature Control: Execute the reaction at the lowest effective temperature. Use an ice-salt bath for exothermic steps, such as the dropwise addition of a reagent.[3]
-
Atmosphere Control: Purge the reaction vessel with an inert gas like argon or nitrogen to remove oxygen, which can initiate polymerization.[1]
-
Reagent Purity: Use freshly distilled or peroxide-free solvents. You can test for peroxides using commercially available test strips.
-
In-Situ Inhibition: If your reaction chemistry allows, add a radical inhibitor like Butylated Hydroxytoluene (BHT) or hydroquinone directly to the reaction mixture.[1] Ensure the inhibitor does not interfere with your desired reaction.
-
Q2: I'm observing significant product loss during purification by column chromatography. Could this be due to polymerization?
A2: Absolutely. Standard silica gel is acidic and its surface can act as an initiator for polymerization, causing your product to polymerize directly on the column. This leads to irreversible loss of material and poor recovery.
-
Causality: The acidic protons on the silica surface can protonate the nitro group, increasing the electrophilicity of the double bond and making it more susceptible to nucleophilic attack, which can initiate a polymerization cascade.
-
Self-Validating Protocol:
-
Column Neutralization: Prepare a slurry of silica gel in your desired eluent and add ~1% triethylamine (relative to the silica volume). Mix thoroughly and then pack the column. This neutralizes the acidic sites.
-
Rapid Elution: Do not let the compound sit on the column for extended periods. Perform the chromatography as quickly as possible.
-
Inhibitor Addition: Add a small amount of an inhibitor (e.g., a few crystals of BHT) to each collection flask before you begin collecting fractions. This will stabilize the purified product as it elutes.
-
Monitor by TLC: Spot the collected fractions on a TLC plate. If you see a streak from the baseline to the solvent front instead of a clean spot, polymerization is likely occurring.
-
Q3: My nitroalkene has already polymerized. Is it possible to reverse the process?
A3: In some cases, depolymerization is possible, but success is not guaranteed.[1] The process involves heating the polymer to a temperature above its "ceiling temperature," where the rate of depolymerization exceeds the rate of polymerization.[1]
-
Causality: The ceiling temperature is a thermodynamic property specific to each polymer. Above this temperature, the change in Gibbs free energy for polymerization becomes positive, favoring the monomer.
-
Experimental Protocol for Depolymerization:
-
Setup: Place the polymer in a distillation flask with a small amount of a non-volatile radical scavenger like hydroquinone.
-
Vacuum Application: Connect the flask to a vacuum distillation apparatus. This lowers the boiling point of the monomer, allowing it to distill as it forms.
-
Heating: Gently heat the polymer under vacuum. The monomer will start to distill.
-
Collection: The collection flask should be cooled in an ice bath and contain a small amount of an inhibitor (e.g., BHT) to prevent the freshly distilled monomer from re-polymerizing.[1]
-
Frequently Asked Questions (FAQs)
Q4: What is the primary mechanism of nitrovinyl polymerization, and how do inhibitors work?
A4: The polymerization of most vinyl compounds, including nitroalkenes, predominantly occurs through a free-radical mechanism, which consists of three main stages: initiation, propagation, and termination.[4] Inhibitors function by interrupting this process, typically by scavenging the highly reactive radical species.[2]
-
Mechanism:
-
Initiation: A radical initiator (e.g., peroxide impurity, thermal energy) creates a free radical which then adds to a nitrovinyl monomer, forming a new, larger radical.
-
Propagation: This new radical adds to another monomer unit, extending the polymer chain and regenerating the radical at the growing end. This step repeats thousands of times.[4]
-
Termination: The reaction stops when two free radicals combine to form a stable, non-reactive molecule.[4]
-
-
Inhibitor Action: Inhibitors are typically radical scavengers.[2] For example, phenolic inhibitors like BHT or hydroquinone can donate a hydrogen atom to the propagating radical, terminating the chain. This creates a stable phenoxy radical that is too unreactive to initiate further polymerization.[] Stable nitroxide radicals like TEMPO directly combine with carbon-centered radicals to form a stable, non-radical species.[6][7]
Diagram: Free-Radical Polymerization & Inhibition
Caption: Radical polymerization mechanism and the role of inhibitors.
Q5: How do I choose the right polymerization inhibitor?
A5: The choice of inhibitor depends on several factors: the reaction conditions, the purification method, and the nature of the monomer itself. There are two main classes: true inhibitors, which provide a distinct period where no polymerization occurs, and retarders, which slow the rate of polymerization.[2]
-
Causality & Selection Criteria:
-
For Synthesis: You need an inhibitor that won't interfere with your reaction. If your synthesis is sensitive to phenols, a nitroxide-based inhibitor like TEMPO might be a better choice.[6] However, if your reaction involves radical steps, an inhibitor might not be usable at all.
-
For Purification & Storage: The key is ease of removal. Phenolic inhibitors like 4-tert-butylcatechol (TBC) and 4-methoxyphenol (MEHQ) are popular because they can be easily removed by a simple aqueous base wash before use.[2]
-
For Distillation: A non-volatile inhibitor like hydroquinone is preferred because it will remain in the distillation pot and not co-distill with your product.[1]
-
Table 2: Common Polymerization Inhibitors for Vinyl Compounds
| Inhibitor Class | Example(s) | Mechanism of Action | Typical Concentration | Best For |
| Phenolic | Hydroquinone (HQ), 4-Methoxyphenol (MEHQ), Butylated hydroxytoluene (BHT) | Hydrogen atom transfer to scavenge radicals.[] | 100 - 1000 ppm | Storage and transport; easily removed by base wash.[2] |
| Stable Radicals | TEMPO and derivatives (e.g., 4-hydroxy-TEMPO) | Directly combine with carbon-centered radicals to form stable species.[6][7] | 10 - 500 ppm | Highly effective in-process inhibition where phenols might interfere. |
| Quinones | p-Benzoquinone | React with radical species. | 50 - 200 ppm | Effective inhibitors, but can impart color. |
| Aromatic Amines | Phenothiazine | Hydrogen atom transfer; often synergistic with oxygen.[4][] | 100 - 500 ppm | High-temperature applications, though can cause discoloration.[4] |
Q6: What are the best practices for the long-term storage of synthesized nitroalkenes?
A6: For optimal stability during long-term storage, you must protect the compound from the key polymerization initiators: heat, light, and oxygen.[1]
-
Self-Validating Protocol:
-
Purity: Ensure the nitroalkene is pure and free from any acidic or basic impurities that could catalyze polymerization.
-
Inhibitor Addition: Add a suitable inhibitor, such as BHT or MEHQ, at a concentration of 100-1000 ppm.[1]
-
Light Protection: Store the compound in an amber glass vial to protect it from light.
-
Inert Atmosphere: Flush the vial with an inert gas like argon or nitrogen before sealing to displace oxygen.
-
Low Temperature: Store the sealed vial at low temperatures, preferably in a freezer (-20 °C).[1]
-
Labeling: Clearly label the container with the compound name, date of synthesis, and the type and concentration of the added inhibitor.
-
Diagram: Troubleshooting Workflow for Synthesis
Sources
Technical Support Center: Reducing Off-Target Effects of Quinoline-Based Kinase Inhibitors
Introduction
Welcome to the technical support hub for quinoline-based kinase inhibitor development. The quinoline scaffold (e.g., Bosutinib, Cabozantinib) is a privileged structure in medicinal chemistry due to its ability to mimic the adenine ring of ATP. However, this same feature often leads to promiscuity —binding to multiple kinases with conserved hinge regions—and physicochemical challenges like aggregation or intrinsic fluorescence.
This guide moves beyond basic textbook definitions to address the specific "why" and "how" of experimental failure and optimization. It is designed to help you troubleshoot assay artifacts, refine your Structure-Activity Relationship (SAR) strategy, and validate biological selectivity.
Module 1: Structural Optimization & SAR
Troubleshooting Promiscuity at the Molecular Level
Q1: Why is my quinoline lead compound inhibiting unrelated kinases (e.g., EGFR, Src, and Abl simultaneously)?
Diagnosis: Your scaffold is likely acting as a "Type I" inhibitor that relies too heavily on the conserved hinge-binding motif without exploiting unique pockets. Technical Insight: The nitrogen at position 1 (N1) of the quinoline ring typically accepts a hydrogen bond from the backbone amide of the hinge region (e.g., Met318 in c-Src). Because this interaction is conserved across the kinome, the core scaffold itself provides little selectivity. Corrective Action:
-
Target the Solvent Front (C4 Position): The C4 position points towards the solvent-exposed region. This area is less conserved than the ATP pocket. Introducing bulky, polar groups here can exclude kinases with smaller solvent channels.
-
Exploit the Gatekeeper: If your target kinase has a small gatekeeper residue (e.g., Threonine), design substituents that access the hydrophobic pocket behind it. Large gatekeepers in off-target kinases will sterically clash with these modifications.
Q2: I modified the C6 and C7 positions, but potency dropped significantly. Why?
Diagnosis: You likely disrupted the electronic properties of the ring or created a steric clash with the ribose-binding pocket. Technical Insight: The C6 and C7 positions often sit in the ribose-binding region. While solubilizing groups (like morpholine or piperazine in Bosutinib) are often placed here to improve pharmacokinetics, they must be carefully positioned. Electron-donating groups at C6/C7 increase the basicity of the N1 nitrogen, strengthening the hinge H-bond. Electron-withdrawing groups do the reverse. Corrective Action:
-
Check Electronic Effects: If you added an electron-withdrawing group (e.g., -F, -Cl), you may have weakened the N1 interaction. Counter this by adding an electron-donating group at the adjacent position.
-
Linker Length: Ensure the solubilizing tail has a flexible linker (e.g., ether or amine) to avoid steric clashes with the catalytic loop.
Visualization: Quinoline SAR Decision Logic
The following diagram illustrates the logical flow for optimizing a quinoline scaffold based on specific failure modes.
Caption: Decision tree for structural modification of quinoline scaffolds based on observed experimental limitations.
Module 2: Assay Interference & Validation
Troubleshooting False Positives and Negatives
Q3: My IC50 values fluctuate wildly between FRET and FP assays. Is my compound unstable?
Diagnosis: The issue is likely intrinsic fluorescence , not instability. Technical Insight: The quinoline core is a fused aromatic system that is inherently fluorescent, often emitting in the blue/green region (400-550 nm). This overlaps with common fluorophores (e.g., FITC, GFP) used in FRET or Fluorescence Polarization (FP) assays. Corrective Action:
-
Run a "Compound-Only" Control: Measure the fluorescence of your inhibitor at the assay's excitation/emission wavelengths without the enzyme or tracer.
-
Switch to Red-Shifted Assays: Use tracers/dyes that emit >600 nm (e.g., Alexa Fluor 647, Cy5) to avoid the quinoline emission window.
-
Use Time-Resolved FRET (TR-FRET): The long decay time of lanthanide chelates allows you to measure the signal after the short-lived background fluorescence of the quinoline has decayed.
Q4: I see inhibition in the biochemical assay, but no target engagement in cells. Why?
Diagnosis: This could be due to aggregation-based inhibition or poor permeability. Technical Insight: Hydrophobic quinolines can form colloidal aggregates at micromolar concentrations. These aggregates sequester the enzyme, causing a false positive "inhibition" that disappears in the complex cellular environment. Corrective Action:
-
Add Detergent: Repeat the biochemical assay with 0.01% Triton X-100 or Tween-20. If the IC50 shoots up (potency is lost), your compound was likely aggregating.
-
Perform CETSA (Cellular Thermal Shift Assay): This is the gold standard for proving the compound enters the cell and binds the target protein (stabilizing it against heat denaturation).
Visualization: Assay Validation Workflow
This workflow ensures that hits are real kinase inhibitors and not assay artifacts.
Caption: Step-by-step workflow to filter out quinoline-associated assay interference artifacts.
Module 3: Biological Selectivity
Troubleshooting Toxicity and Off-Target Phenotypes
Q5: We are observing unexpected cardiotoxicity. Which off-targets should we check?
Diagnosis: hERG channel inhibition is a common liability for quinolines, but kinase off-targets like VEGFR2 (vascular issues) or Raf/MEK (paradoxical activation) are also culprits. Technical Insight: Quinolines with basic side chains (often added for solubility) can become trapped in lysosomes or bind the hERG potassium channel. Furthermore, inhibiting kinases like VEGFR2 can lead to hypertension, a known side effect of drugs like Cabozantinib. Corrective Action:
-
hERG Screening: Mandatory for any quinoline with a basic amine.
-
Kinase Profiling: Screen against a "Safety Panel" focusing on VEGFR, EGFR, and c-Kit.
Data Summary: Common Quinoline Off-Targets & Mitigation
| Off-Target | Mechanism of Interaction | Associated Toxicity | Mitigation Strategy |
| hERG | Basic amine side chain binds channel pore | QT prolongation, Arrhythmia | Reduce basicity (pKa < 8); introduce steric bulk near amine. |
| EGFR | Structural similarity to quinazoline | Skin rash, Diarrhea | Modify C6/C7 substituents to clash with EGFR's Met790 gatekeeper. |
| Src Family | Conservation of ATP pocket | Immunosuppression, Fluid retention | Target unique C4-solvent front interactions specific to your kinase. |
| CYP450 | Lipophilic quinoline core binds heme | Drug-Drug Interactions (DDI) | Add polar groups to reduce LogP; block metabolic soft spots (e.g., fluorination). |
Experimental Protocols
Protocol A: Assessing Intrinsic Fluorescence (Interference Check)
Use this before running any FRET or FP primary screen.
-
Preparation: Dilute the test compound to 10 µM and 100 µM in the assay buffer (including DMSO concentration matched to the assay).
-
Blank: Prepare a buffer-only control.
-
Scan: Using a fluorescence plate reader, perform a spectral scan:
-
Excitation: Match your assay's donor excitation (e.g., 340 nm or 485 nm).
-
Emission: Scan from Ex + 20 nm to 700 nm.
-
-
Analysis:
-
If the compound signal is >20% of the expected assay signal at the acceptor emission wavelength, do not use this assay format .
-
Alternative: Switch to a luminescent assay (e.g., ADP-Glo) which is immune to fluorescence interference.
-
Protocol B: Thermal Shift Assay (TSF/DSF) for Selectivity
A robust, label-free method to verify binding without enzymatic artifacts.
-
Reagents: Recombinant kinase domain (1-5 µM), SYPRO Orange dye (5x final), Compound (10-50 µM).
-
Setup: Mix protein, dye, and compound in a qPCR plate. Include a DMSO control (Reference) and a known inhibitor (Positive Control).
-
Run: Ramp temperature from 25°C to 95°C at 0.5°C/min in a Real-Time PCR machine.
-
Data Interpretation:
-
Calculate the Melting Temperature (
) from the derivative of the fluorescence curve. -
: Calculate
. -
Valid Hit: A
indicates significant binding. -
Selectivity: Run this against a panel of 5-10 diverse kinases. A selective quinoline should only shift the
of the target kinase.
-
References
-
Promega Corporation. Kinase Selectivity Profiling System: General Panel Protocol. Retrieved from
-
Fedorov, O., et al. Kinase inhibitor selectivity profiling using differential scanning fluorimetry.[1] University of Oxford. Retrieved from
-
BenchChem Technical Support. Troubleshooting Assay Interference with Quinoline-2-Carboxylic Acid Derivatives. Retrieved from
-
Exelixis, Inc. CABOMETYX® (cabozantinib) Prescribing Information & Adverse Reactions. Retrieved from
-
National Institutes of Health (NIH). Interference with Fluorescence and Absorbance - Assay Guidance Manual. Retrieved from
-
Celtarys. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from
Sources
Overcoming multidrug resistance in cancer cells with novel quinoline derivatives
Welcome to the Quinoline-MDR Technical Support Center . As a Senior Application Scientist, I have designed this portal to assist researchers and drug development professionals in troubleshooting and optimizing assays related to novel quinoline derivatives targeting multidrug resistance (MDR) in oncology.
MDR, primarily driven by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/ABCB1), remains a formidable barrier to chemotherapy. Quinoline derivatives have emerged as potent modulators of this phenotype, acting through competitive efflux inhibition, reactive oxygen species (ROS) generation, and microtubule destabilization[1][2][3].
Below, you will find field-proven troubleshooting guides, self-validating protocols, and mechanistic insights to ensure the scientific integrity of your preclinical workflows.
MODULE 1: Compound Handling & Formulation
Q: My novel quinoline derivative precipitates when added to the aqueous cell culture media. How can I ensure stable dosing without compromising cell viability?
A: Quinoline derivatives designed for P-gp inhibition are inherently hydrophobic. Structure-activity relationship (SAR) studies dictate that highly active compounds require two aryl rings in the hydrophobic moiety to deviate from a common plane, enabling critical
-
The Fix: Prepare a highly concentrated master stock (e.g., 10–50 mM) in 100% anhydrous DMSO. When dosing, perform serial dilutions in DMSO first, then spike into pre-warmed culture media.
-
Validation Rule: The final DMSO concentration in the well must never exceed 0.1% (v/v). Always include a "Vehicle Control" (0.1% DMSO) in your assays to prove that observed cytotoxicity is driven by the quinoline derivative, not solvent toxicity.
MODULE 2: In Vitro Efficacy & MDR Reversal Profiling
Q: How do I accurately quantify the MDR reversal potential of my quinoline derivative, and how do I distinguish it from baseline cytotoxicity? A: You must calculate the Reversal Index (RI) . A common pitfall is treating MDR cells with the quinoline derivative alone. True MDR reversal requires a co-treatment model: sensitizing the resistant cells to a standard chemotherapeutic agent (e.g., Vincristine or Doxorubicin)[5].
Protocol: Step-by-Step MTT Assay for Reversal Index (RI)
This protocol is a self-validating system: it requires parallel testing of parental (sensitive) and resistant cell lines to establish baseline resistance.
-
Cell Seeding: Seed sensitive (e.g., K562) and resistant (e.g., K562/ADM) cells at
cells/well in a 96-well plate. Incubate overnight. -
Modulator Dosing: Add your quinoline derivative at a non-cytotoxic concentration (typically
or lower, e.g., 0.1 µM for potent compounds like MS-073)[5]. -
Chemotherapy Titration: Add serial dilutions of the cytotoxic drug (e.g., Vincristine) to the wells.
-
Incubation & Readout: Incubate for 48–72 hours. Add 20 µL of MTT reagent (5 mg/mL) per well, incubate for 4 hours, dissolve formazan crystals in 150 µL DMSO, and read absorbance at 570 nm.
-
Causality & Calculation: Calculate the
of Vincristine alone, and Vincristine + Quinoline.-
System Validation: Include Verapamil (a known P-gp inhibitor) as a positive control. If Verapamil fails to yield an RI > 5, your resistant cell line has lost its P-gp expression.
-
MODULE 3: Mechanistic Profiling (Efflux & Apoptosis)
Q: My compound reverses resistance, but how can I prove it is a direct P-gp efflux inhibitor rather than acting through an off-target pathway? A: You must perform a fluorescent substrate accumulation assay. P-gp actively pumps out substrates like Rhodamine 123 (Rh123) or Calcein-AM[6]. If your quinoline derivative is a competitive inhibitor (like MS-073)[5], it will block this efflux, trapping the fluorescent dye inside the cell.
Protocol: Rhodamine 123 Accumulation Assay (Flow Cytometry)
-
Preparation: Harvest
MDR cells (e.g., CEM/ADR 5000) and wash twice with cold PBS. -
Pre-incubation: Resuspend cells in media containing the quinoline derivative (e.g., 1–10 µM) or Verapamil (10 µM, positive control). Incubate for 30 minutes at 37°C.
-
Substrate Addition: Add Rh123 to a final concentration of 5 µg/mL. Incubate for exactly 1 hour at 37°C in the dark.
-
Arrest Efflux: Immediately transfer cells to ice, centrifuge at 4°C, and wash three times with ice-cold PBS to halt all ATP-dependent pump activity.
-
Analysis: Analyze via flow cytometry (FL1 channel). A rightward shift in fluorescence intensity compared to the vehicle control confirms efflux inhibition.
Q: My quinoline derivative shows massive cytotoxicity on its own in MDR cells without a co-treatment. What is the mechanism? A: Many modern quinoline derivatives are multi-targeted. For instance, the derivative S4 induces apoptosis in doxorubicin-resistant CEM/ADR 5000 cells via the generation of Reactive Oxygen Species (ROS)[2]. Alternatively, compounds like MPT0B392 act as microtubule depolymerizing agents, causing mitotic arrest and JNK activation while evading P-gp recognition entirely[3]. To troubleshoot this, pre-treat your cells with the antioxidant N-acetyl-cysteine (NAC); if cytotoxicity is abrogated, ROS generation is your primary mechanism[2].
Quantitative Data Summary
The following table summarizes the mechanistic profiles and efficacy metrics of benchmark quinoline derivatives to help you benchmark your own compounds.
| Compound | Primary Mechanism | Tested Cell Line | Modulator Dose | Efficacy / Reversal Outcome |
| MS-209 | P-gp Competitive Inhibition ( | K562/ADM | 3.0 µM | High Reversal (Selected for clinical trials)[1][4] |
| MS-073 | P-gp Competitive Inhibition | P388 / K562/ADM | 0.1 µM | Complete Reversal of Vincristine resistance[5] |
| S4 | ROS Generation / Apoptosis | CEM/ADR 5000 | Dose-dependent | Direct cytotoxicity; blocked by NAC[2] |
| MPT0B392 | Microtubule Depolymerization | NCI/ADR-RES | Dose-dependent | Evades P-gp; induces JNK-mediated apoptosis[3] |
Visualizing the Science
To further assist in experimental design, below are the mechanistic pathways and standard validation workflows for quinoline derivatives.
Caption: Multi-targeted mechanisms of novel quinoline derivatives in overcoming multidrug resistance.
Caption: Standard experimental workflow for validating MDR reversal by quinoline derivatives.
References
-
Structure-activity relationship of newly synthesized quinoline derivatives for reversal of multidrug resistance in cancer. PubMed (NIH). Available at:[Link]
-
Overcoming multidrug resistance (MDR) in cancer in vitro and in vivo by a quinoline derivative. PubMed (NIH). Available at: [Link]
-
Structure−Activity Relationship of Newly Synthesized Quinoline Derivatives for Reversal of Multidrug Resistance in Cancer. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
-
Circumvention of Multidrug Resistance by a Newly Synthesized Quinoline Derivative, MS-073. Cancer Research - AACR Journals. Available at:[Link]
-
An oral quinoline derivative, MPT0B392, causes leukemic cells mitotic arrest and overcomes drug resistant cancer cells. Oncotarget. Available at:[Link]
- Mdr-reversing 8-hydroxy-quinoline derivatives.Google Patents (WO2017175018A2).
Sources
- 1. Structure-activity relationship of newly synthesized quinoline derivatives for reversal of multidrug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overcoming multidrug resistance (MDR) in cancer in vitro and in vivo by a quinoline derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An oral quinoline derivative, MPT0B392, causes leukemic cells mitotic arrest and overcomes drug resistant cancer cells | Oncotarget [oncotarget.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. WO2017175018A2 - Mdr-reversing 8-hydroxy-quinoline derivatives - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Bioavailability of E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals working with E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline. Given its physicochemical properties, this compound is anticipated to exhibit challenges related to oral bioavailability, primarily stemming from poor aqueous solubility. This document provides a series of frequently asked questions (FAQs) and detailed troubleshooting guides to address common experimental issues and to provide a strategic framework for enhancing systemic exposure.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the potential bioavailability issues of E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline and the strategic approaches to overcome them.
Q1: What are the likely reasons for the poor oral bioavailability of E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline?
A1: Based on its chemical structure, the primary barrier to oral bioavailability is expected to be its poor aqueous solubility. The compound has a calculated XLogP3 of 4.2, indicating high lipophilicity.[1] Such compounds typically have a low dissolution rate in the gastrointestinal (GI) fluids, which is a rate-limiting step for absorption.[2]
Beyond solubility, other factors common to quinoline derivatives may contribute:
-
First-Pass Metabolism: Quinoline compounds are often substrates for cytochrome P450 (CYP450) enzymes in the liver and intestinal wall, which can lead to significant presystemic clearance.[3][4][5]
-
Efflux Transporter Activity: The molecule could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug from intestinal cells back into the GI lumen, thereby reducing net absorption.[6]
Q2: What initial in vitro tests should I perform to diagnose the primary barrier to absorption?
A2: A systematic in vitro evaluation is crucial to pinpoint the specific challenge.
-
Kinetic Solubility & Dissolution Rate: First, determine the compound's solubility in simulated biological fluids (pH 1.2, 4.5, and 6.8) to understand its pH-dependent solubility.[7] Following this, a dissolution test of the neat API can quantify how quickly it dissolves, which is often the critical factor for poorly soluble drugs.[8][9]
-
Cell Permeability Assay: Use a Caco-2 cell monolayer assay to assess the compound's intestinal permeability and determine if it is a substrate for P-gp efflux transporters.
-
Metabolic Stability: Incubate the compound with liver microsomes to evaluate its susceptibility to first-pass metabolism by CYP450 enzymes.[3]
Q3: What are the main strategies to enhance the bioavailability of a poorly soluble compound like this?
A3: Strategies can be broadly classified into physical modifications and chemical modifications. The choice depends on the specific rate-limiting step identified in your initial in vitro tests.[10][11][12]
-
Physical Modifications (Formulation-Based): These are often the first line of approach and aim to increase the drug's surface area or present it in a pre-dissolved state.[13]
-
Particle Size Reduction: Micronization or nanosizing increases the surface-area-to-volume ratio, enhancing the dissolution rate.[13][14]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state increases its apparent solubility and can lead to supersaturated concentrations in the gut.[6]
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) present the drug in a dissolved state, which upon gentle agitation in GI fluids forms a fine emulsion, facilitating absorption.[14]
-
-
Chemical Modifications:
-
Prodrugs: A prodrug strategy involves chemically modifying the molecule to improve solubility or permeability. This is considered when formulation approaches fail or if there is severe gut wall metabolism to bypass.[6]
-
Below is a decision workflow to guide your strategy selection.
Caption: Decision workflow for selecting a bioavailability enhancement strategy.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides practical advice for specific experimental challenges and detailed protocols for key assays.
Troubleshooting Guide 1: In Vitro Dissolution Assay
| Problem Encountered | Potential Cause | Recommended Solution & Rationale |
| High variability between replicate dissolution profiles. | Poor Wettability: The highly lipophilic powder (XLogP3 4.2) may be repelling the aqueous dissolution medium, leading to inconsistent wetting and surface area exposure. | Incorporate a low concentration of surfactant (e.g., 0.1% Tween® 80 or Sodium Dodecyl Sulfate) into the dissolution medium. This reduces surface tension, ensuring consistent and complete wetting of the drug particles for a more reproducible measurement.[8][15] |
| Compound shows very low (<5%) dissolution even after 2 hours. | Solubility Limit Reached (Non-Sink Conditions): The concentration of the drug in the medium has reached its saturation solubility, preventing further dissolution. This is common for very poorly soluble compounds. | 1. Use a larger volume of dissolution medium to maintain sink conditions (where concentration is <1/3 of saturation solubility). 2. Employ biorelevant media (e.g., FaSSIF/FeSSIF) which contain bile salts and lecithin. These media better simulate the solubilizing environment of the human intestine and can improve the in vitro-in vivo correlation (IVIVC).[8] |
| Precipitation observed after initial dissolution of an enabling formulation (e.g., ASD). | Supersaturation Failure: The amorphous form or co-solvent system creates a temporary supersaturated state, but the compound crystallizes out of solution over time as it reverts to its more stable, less soluble crystalline form. | Incorporate a precipitation inhibitor into the formulation. Polymers like HPMC or PVP can help maintain the supersaturated state in the dissolution medium by sterically hindering crystal growth, mimicking a potential mechanism for enhanced absorption in vivo. |
Protocol: Biorelevant Dissolution Testing
This protocol assesses the dissolution of E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline from a test formulation (e.g., a nanosuspension) under conditions simulating the fasted human intestine.
-
Materials:
-
USP Apparatus 2 (Paddle)
-
FaSSIF (Fasted State Simulated Intestinal Fluid) powder (or prepare in-house)
-
Test formulation (e.g., nanosuspension of the compound)
-
Control: Unformulated (micronized) compound
-
HPLC system for quantification[16]
-
-
Methodology:
-
Medium Preparation: Prepare 900 mL of FaSSIF medium according to the supplier's instructions and equilibrate to 37°C ± 0.5°C in the dissolution vessel.
-
Apparatus Setup: Set the paddle speed to 75 RPM.
-
Sample Introduction: Add a quantity of the test formulation or control powder equivalent to a relevant dose (e.g., 10 mg) to the vessel. Start the timer immediately.
-
Sampling: At predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes), withdraw 5 mL of the medium. Immediately filter the sample through a 0.22 µm PVDF syringe filter to remove any undissolved particles.
-
Medium Replacement: To maintain a constant volume, replace the withdrawn sample with 5 mL of fresh, pre-warmed FaSSIF medium.
-
Quantification: Analyze the concentration of the dissolved compound in each filtered sample using a validated HPLC-UV method.[16][17]
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug dissolved at each time point, correcting for the removed sample volume.
-
Plot the percentage of drug dissolved versus time to generate a dissolution profile. Compare the profile of the test formulation to the unformulated control.
-
Troubleshooting Guide 2: Preclinical Pharmacokinetic (PK) Study
| Problem Encountered | Potential Cause | Recommended Solution & Rationale |
| Very low and highly variable plasma concentrations after oral dosing. | 1. Poor Absorption: The formulation is not effectively overcoming the solubility/dissolution barrier in vivo. 2. High First-Pass Metabolism: The drug is being rapidly cleared by the liver before reaching systemic circulation.[6] | 1. Test a More Advanced Formulation: If a simple suspension was used, progress to an enabling formulation like a nanosuspension or an ASD, which have a higher potential to enhance absorption.[18] 2. Determine Absolute Bioavailability: Include an intravenous (IV) dosing group in your study. Comparing the Area Under the Curve (AUC) from the oral (PO) and IV routes (F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO)) will distinguish poor absorption from high systemic clearance.[19] |
| No detectable plasma concentration at any time point. | 1. Insufficient Dose: The administered dose is too low to achieve plasma concentrations above the analytical method's limit of quantification (LOQ). 2. Analytical Method Insensitivity: The LOQ of the bioanalytical method is too high. | 1. Increase the Oral Dose: If no toxicity is observed, consider increasing the dose to push plasma levels into the quantifiable range. 2. Optimize the Bioanalytical Method: Switch from HPLC-UV to a more sensitive technique like Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Use of a stable isotope-labeled internal standard is the gold standard for accurate quantification in complex biological matrices.[20][21] |
Workflow and Protocol: Rodent Pharmacokinetic Study
This workflow outlines the key steps for evaluating a novel formulation in a rodent model.
Caption: Workflow for a preclinical pharmacokinetic study.
Protocol: In Vivo Pharmacokinetic Screening in Rats
-
Animal Model: Use male Sprague-Dawley rats (200-250 g), fasted overnight with free access to water.[18]
-
Grouping and Dosing (n=3-5 per group):
-
Group 1 (Control): Administer the unformulated compound suspended in 0.5% carboxymethylcellulose (CMC) via oral gavage at a dose of 10 mg/kg.
-
Group 2 (Test): Administer the bioavailability-enhanced formulation (e.g., nanosuspension) at the same 10 mg/kg oral dose.
-
Group 3 (IV): Administer the compound in a solubilizing vehicle (e.g., 5% DMSO / 5% Solutol in saline) via tail vein injection at a dose of 2 mg/kg to determine absolute bioavailability.[19]
-
-
Blood Sampling:
-
Collect sparse blood samples (~100-200 µL) from the tail vein at pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[6]
-
Collect samples into tubes containing K2-EDTA as an anticoagulant.
-
-
Plasma Processing:
-
Centrifuge the blood samples at 4000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Pharmacokinetic Analysis:
-
Calculate key PK parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis software.
-
Determine the absolute oral bioavailability (F%) by comparing the dose-normalized AUC from the oral and IV groups.
-
Part 3: Data Summary Tables
For clarity, key data should be organized in a tabular format.
Table 1: Physicochemical Properties of E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline
| Parameter | Value | Source |
| Molecular Formula | C13H11ClN2O2 | PubChem[1] |
| Molecular Weight | 262.69 g/mol | PubChem[1] |
| XLogP3 (Lipophilicity) | 4.2 | PubChem[1] |
| Interpretation | Highly lipophilic, suggesting poor aqueous solubility (likely BCS Class II or IV). |
Table 2: Comparison of Bioavailability Enhancement Strategies
| Strategy | Mechanism of Action | Key Advantages | Key Disadvantages |
| Nanosuspension | Increases surface area to accelerate dissolution rate.[13] | Applicable to many compounds; established manufacturing techniques (milling, homogenization). | Physical stability (particle growth) can be a challenge; requires specialized equipment. |
| Amorphous Solid Dispersion (ASD) | Presents the drug in a high-energy, amorphous state, increasing apparent solubility.[6] | Can achieve significant increases in solubility and generate supersaturation. | Risk of recrystallization during storage or in the GI tract; polymer selection is critical. |
| Lipid-Based System (e.g., SEDDS) | Drug is dissolved in oils and surfactants; forms a fine emulsion in the GI tract.[14] | Protects drug from degradation; can enhance absorption via lymphatic pathways, bypassing first-pass metabolism.[6] | Potential for GI side effects; requires careful selection of excipients to avoid drug precipitation upon dilution. |
References
- Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. (2010). Dissolution Technologies.
- In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. (2005). PubMed.
- In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. Lund University Research Portal.
- Application Notes and Protocols for In-Vivo Experimental Design: Quinoline-Based Drugs. Benchchem.
- Discriminatory in vitro dissolution tests of oral dosage forms containing poorly soluble drugs for a Quality by Design approach. (2018). European Society of Medicine.
- In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. (2008). Taylor & Francis Online.
- (PDF) Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. (2015).
- Technical Support Center: Enhancing the Oral Bioavailability of Quinoline-Based Drug Candid
- Dissolution Testing of Immediate Release Solid Oral Dosage Forms.
- Application Notes and Protocols for the Analytical Determin
- Selecting In Vitro Dissolution Tests for Bioavailability Enhancing Oral Formulations. (2017). American Pharmaceutical Review.
- Technical Support Center: Enhancing the Bioavailability of Quinazoline-4,7-diol Deriv
- Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (2021). Journal of Medicinal Chemistry.
- Analytical methods for "Quinoline, (1-methylethyl)-". Benchchem.
- Application Note: High-Throughput Quantification of Quinolinic Acid in Biological Matrices Using an Isotopically Labeled Internal Standard. Benchchem.
- 2-Chloro-7-ethyl-3-(2-nitroethenyl)quinoline. PubChem.
- Development of a Novel Method to Quantify Quinolinic Acid in Biological Samples. (2025). PMC.
- Development and validation of LC-MS/MS assays for the quantification of E7080 and metabolites in various human biological m
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.
- Enhancement of solubilization and bioavailability of poorly soluble drugs by physical and chemical modifications.
- Improving Bioavailability and Solubility of Poorly Soluble Drugs- A systematic review. (2025). Journal of Drug Delivery and Therapeutics.
- Early stage preclinical formulation strategies to alter the pharmacokinetic profile of two small molecule therapeutics. (2024). MDPI.
- Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. (2024).
Sources
- 1. 2-Chloro-7-ethyl-3-(2-nitroethenyl)quinoline | C13H11ClN2O2 | CID 53396801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Improving Bioavailability and Solubility of Poorly Soluble Drugs- A systematic review | Journal of Neonatal Surgery [jneonatalsurg.com]
- 3. In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portal.research.lu.se [portal.research.lu.se]
- 5. tandfonline.com [tandfonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. esmed.org [esmed.org]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. fda.gov [fda.gov]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. japer.in [japer.in]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Development and validation of LC-MS/MS assays for the quantification of E7080 and metabolites in various human biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Refining analytical methods for the detection of quinoline impurities
Welcome to the Technical Support Center for Analytical Methodologies. As a Senior Application Scientist, I have designed this resource to move beyond basic troubleshooting. Here, we dissect the physicochemical behavior of quinoline, explain the causality behind common chromatographic failures, and provide self-validating protocols to ensure your data withstands rigorous regulatory scrutiny.
Part 1: Regulatory & Mechanistic Context (FAQs)
Q: Why is the trace detection of quinoline impurities so strictly regulated in pharmaceutical development? A: Quinoline and its derivatives are heavily scrutinized because they are often flagged as DNA-reactive (mutagenic) impurities. Under the1[1], mutagenic impurities lacking extensive compound-specific carcinogenicity data must be controlled to a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day to limit potential carcinogenic risk[1]. To meet these ultra-low thresholds, analytical laboratories must transition from standard HPLC-UV methods to highly sensitive LC-MS/MS or GC-MS platforms capable of parts-per-billion (ppb) detection[2].
Q: Why does quinoline consistently exhibit severe peak tailing in reversed-phase liquid chromatography (RP-LC)? A: The causality lies in quinoline's molecular structure. Quinoline contains a basic nitrogen atom with a pKa of approximately 4.9. In the acidic mobile phases (e.g., pH 2.7 with 0.1% formic acid) typically used to maximize Electrospray Ionization (ESI+) efficiency, quinoline is fully protonated. These positively charged molecules undergo secondary ion-exchange interactions with unendcapped, negatively charged silanol groups on standard silica-based C18 stationary phases. This interaction delays the elution of a fraction of the analyte, resulting in an asymmetrical, tailing peak that ruins integration accuracy and lowers the signal-to-noise ratio.
Part 2: Advanced Troubleshooting Guide
Issue 1: Severe Ion Suppression in LC-MS/MS
-
Symptom: The quinoline signal drops by >50% when spiked into the Active Pharmaceutical Ingredient (API) matrix compared to a neat solvent standard.
-
Root Cause: Co-eluting API or highly concentrated matrix components are outcompeting the trace quinoline molecules for the limited charge available on the surface of the ESI droplets.
-
Solution: Implement a Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) cleanup. Because quinoline is basic, it will selectively bind to the cation-exchange resin at a low pH. This allows you to aggressively wash away neutral and acidic matrix interferents before eluting the quinoline with a high-pH solvent.
Issue 2: Thermal Degradation or Carryover in GC-MS
-
Symptom: Ghost peaks appear in blank injections, or quinoline recovery is non-linear at higher inlet temperatures.
-
Root Cause: Quinoline can adsorb onto active sites (e.g., exposed silanols or metal oxides) in the GC inlet liner. If the API matrix is non-volatile, it can accumulate in the liner, creating a "sticky" surface that traps quinoline and releases it in subsequent runs.
-
Solution: Use an ultra-inert, deactivated splitless liner with a glass wool plug to trap non-volatile matrix. Lower the inlet temperature slightly (e.g., from 280°C to 250°C) to prevent thermal breakdown of the matrix, and implement a high-temperature column bake-out at the end of every run.
Part 3: Self-Validating Experimental Protocols
To ensure scientific integrity, every method must be self-validating. The following LC-MS/MS protocol uses Isotope Dilution Mass Spectrometry (IDMS) to automatically correct for matrix effects and extraction losses.
Protocol 1: Optimized LC-MS/MS Workflow for Trace Quinoline
Step 1: Isotope Dilution (The Validation Anchor) Spike 10 µL of a stable isotope-labeled internal standard (Quinoline-d7, 100 ng/mL) into 1.0 mL of every sample, standard, and blank. Causality: Quinoline-d7 co-elutes exactly with native quinoline and experiences the identical ion suppression environment, making the area ratio (Native/Heavy) immune to matrix fluctuations.
Step 2: Chromatographic Optimization
-
Column: Use a Charged Surface Hybrid (CSH) C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Causality: The CSH particle maintains a slight positive surface charge under acidic conditions, electrostatically repelling the protonated quinoline and eliminating silanol-induced peak tailing.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
Step 3: Post-Column Infusion (Matrix Mapping) To validate that your gradient has successfully separated quinoline from suppression zones, continuously infuse a neat solution of quinoline (1 µg/mL) into the MS source via a T-junction post-column. Inject a blank API matrix through the HPLC. If the steady MS baseline dips at quinoline's retention time, your chromatography must be adjusted.
Part 4: Quantitative Data Presentation
The following table summarizes the performance metrics of various analytical platforms for quinoline detection, aiding in method selection based on your specific regulatory requirements[2].
| Analytical Method | Limit of Detection (LOD) | Key Advantages | Primary Limitations | Matrix Suitability |
| HPLC-UV | 0.05% - 0.1% | Robust; universal for chromophores. | Lacks sensitivity for ICH M7 trace limits. | Moderate |
| LC-MS/MS (MRM) | 1 - 10 ppb | Exceptional sensitivity and specificity. | Susceptible to ESI ion suppression. | High (Requires SPE) |
| GC-MS (EI) | 5 - 50 ppb | High resolution; minimal ion suppression. | Requires volatile/thermally stable API. | High (For volatiles) |
| qNMR | ~0.1% | Highly accurate absolute quantitation. | Poor sensitivity for trace impurities. | Low |
Part 5: Mandatory Visualizations
Decision matrix for selecting LC-MS/MS vs. GC-MS for quinoline impurity profiling.
Troubleshooting workflow for mitigating ion suppression in LC-MS/MS analysis.
References
-
Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk M7(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). 1
-
Comparative Purity Analysis of 2-(2-Chloroethyl)quinoline: A Guide to HPLC-MS, GC-MS, and qNMR Methods. Benchchem.2
-
Guidance for Industry | M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals To Limit Potential Carcinogenic Risk. Food and Drug Administration (FDA). 3
Sources
Technical Support Center: Navigating Artifacts in High-Throughput Screening of Quinoline Libraries
Welcome to the technical support center dedicated to addressing the challenges of high-throughput screening (HTS) with quinoline-based compound libraries. The quinoline scaffold is a privileged structure in medicinal chemistry, offering a versatile backbone for the development of novel therapeutics.[1] However, the very chemical properties that make quinolines attractive can also give rise to a variety of assay artifacts, leading to false-positive results that can consume valuable time and resources.[2][3] This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-proven insights to identify, understand, and mitigate these artifacts, ensuring the integrity of your screening campaigns.
Frequently Asked Questions (FAQs)
Q1: My primary screen of a quinoline library yielded a high hit rate. Should I be concerned about false positives?
A high hit rate from a primary screen of any compound library, including quinolines, should be approached with cautious optimism. While it could indicate a wealth of promising compounds, it is often a red flag for systematic assay interference.[4][5] Quinoline derivatives, in particular, are known to be frequent hitters in HTS campaigns.[6][7] Certain quinoline-containing structures are classified as Pan-Assay Interference Compounds (PAINS), which are notorious for non-specifically interacting with a wide range of biological targets and assay technologies.[2][8] Therefore, a high hit rate from a quinoline library warrants a thorough investigation into potential assay artifacts before committing to extensive follow-up studies.
Q2: What are the most common mechanisms of assay interference associated with quinoline compounds?
The chemical nature of the quinoline scaffold predisposes it to several common interference mechanisms. Understanding these is the first step in effective troubleshooting.
-
Intrinsic Fluorescence: The quinoline ring system is inherently fluorescent.[2] This property can directly interfere with fluorescence-based assays, leading to either false-positive or false-negative readouts depending on the assay design.[2]
-
Compound Aggregation: At the concentrations typically used in HTS, some quinoline derivatives can form aggregates.[2] These aggregates can non-specifically inhibit enzymes or disrupt protein-protein interactions, mimicking true biological activity.[2] This is a common cause of artifacts in HTS campaigns.[3]
-
Chemical Reactivity: Certain quinoline derivatives, especially fused tetrahydroquinolines (THQs), can be chemically reactive and unstable in solution.[6][7][9] These reactive compounds or their degradation byproducts can covalently modify proteins or other assay components, leading to irreversible and non-specific inhibition.[2][6][7]
-
Metal Chelation: The nitrogen atom within the quinoline ring, often in concert with adjacent functional groups like carboxylic acids, can chelate metal ions.[2] If your assay involves metalloenzymes or is otherwise sensitive to metal ion concentrations, this chelation can produce artifactual results.[2][10]
-
Redox Cycling: Some quinoline structures have the potential to undergo redox cycling, which can interfere with assays that utilize redox-sensitive reagents or have readouts based on redox reactions.[2][11]
Q3: I have a promising hit from my primary screen. What is the first step to determine if it's a genuine inhibitor or an artifact?
The crucial next step is to embark on a systematic hit confirmation and triage process. Do not proceed with extensive medicinal chemistry efforts based on a single-point primary screen result. A robust triage workflow is essential to eliminate false positives early.[2][5]
The initial step should be to re-test the compound's activity in the primary assay to confirm its potency and efficacy.[5][12] If the activity is confirmed, the next phase involves a series of counter-screens and orthogonal assays designed to identify common assay artifacts.
Below is a recommended workflow for triaging primary hits from a quinoline library screen.
Troubleshooting Guides
Issue 1: My fluorescence-based assay shows a high number of hits from a quinoline library.
Underlying Cause: The inherent fluorescence of the quinoline scaffold is likely interfering with your assay readout.[2] This can manifest as either an increase in signal (false positive) if the compound's emission overlaps with the assay's detection wavelength, or a decrease in signal (false negative) if the compound quenches the signal from the assay's fluorophore.[2]
Troubleshooting Protocol: Fluorescence Interference Assay
Objective: To determine the intrinsic fluorescence of a hit compound and its potential to interfere with a fluorescence-based assay.
Materials:
-
Hit quinoline compound
-
Assay buffer
-
Fluorometer or plate reader with fluorescence detection
-
Black, low-volume microplates
Procedure:
-
Prepare a serial dilution of the compound in the assay buffer in a black microplate. The concentration range should cover and exceed the concentration used in the primary screen.
-
Include a buffer-only control.
-
Scan a broad range of excitation and emission wavelengths to establish the compound's complete fluorescence profile.
-
Specifically measure the fluorescence at the excitation and emission wavelengths used in your primary assay.[2]
Interpretation: A significant fluorescence signal from the compound at the assay's wavelengths indicates a high likelihood of interference.[2] If interference is confirmed, consider using an orthogonal assay with a different detection modality (e.g., luminescence, absorbance, or a label-free method) for hit validation.[13]
Issue 2: A confirmed hit shows a steep dose-response curve and its activity is sensitive to the presence of detergents.
Underlying Cause: This behavior is characteristic of compound aggregation.[2] Many organic molecules, including some quinolines, can form colloidal aggregates at micromolar concentrations. These aggregates can non-specifically sequester and denature proteins, leading to enzyme inhibition.[2] The inclusion of detergents can disrupt these aggregates, thus reducing or eliminating the observed activity.
Troubleshooting Protocol: Aggregate Detection using Dynamic Light Scattering (DLS)
Objective: To determine if a hit compound forms aggregates in the assay buffer.
Materials:
-
Hit quinoline compound
-
Assay buffer
-
Dynamic Light Scattering (DLS) instrument
-
DLS cuvettes
Procedure:
-
Prepare a series of dilutions of the test compound in the assay buffer, spanning the concentration range used in the primary assay and extending to higher concentrations (e.g., 1 µM to 100 µM).
-
Include a buffer-only control.
-
Allow the solutions to equilibrate at the assay temperature for at least 30 minutes.
-
Transfer an appropriate volume of each solution to a clean DLS cuvette.
-
Measure the particle size distribution using the DLS instrument.[2]
Interpretation: The presence of particles with a hydrodynamic radius greater than 100 nm is indicative of aggregate formation. A high polydispersity index (PDI) also suggests the presence of multiple species, including aggregates.[2] If aggregation is confirmed, the compound should be flagged as a likely false positive.
Issue 3: My hit compound's activity is significantly reduced in the presence of a reducing agent.
Underlying Cause: The compound may be a redox-active species.[2] Some quinoline structures can undergo redox cycling, which can generate reactive oxygen species (ROS) that non-specifically oxidize and inactivate proteins.[11] The presence of a reducing agent, such as dithiothreitol (DTT), can mitigate this effect.
Troubleshooting Protocol: Redox Interference Assay using DTT
Objective: To evaluate if the compound's activity is dependent on a redox-sensitive mechanism.
Materials:
-
Hit quinoline compound
-
Dithiothreitol (DTT)
-
Primary assay components
Procedure:
-
Perform the primary assay with the test compound in the presence and absence of a reducing agent like DTT (typically at a final concentration of 0.1-1 mM).[2]
-
Ensure that DTT itself does not interfere with the assay readout by running a DTT-only control.
-
Compare the dose-response curves of the compound with and without DTT.[2]
Interpretation: A significant rightward shift in the IC50 value or a complete loss of activity in the presence of DTT strongly suggests that the compound's apparent activity is due to redox interference.[2] Such compounds are generally not viable leads and should be deprioritized.
Data Summary: Key Assay Quality Metrics
A robust HTS assay is fundamental to minimizing the impact of artifacts. The following table outlines key metrics for assay quality control.[4][14]
| Metric | Formula | Recommended Value | Significance |
| Z'-factor | 1 - [ (3 * (SD_pos + SD_neg)) / | Mean_pos - Mean_neg | ] | ≥ 0.5 | A measure of the statistical separation between the positive and negative controls. A value ≥ 0.5 indicates a robust and reliable assay suitable for HTS.[4][15] |
| Signal-to-Background (S/B) | Mean_pos / Mean_neg | > 2 (assay dependent) | Indicates the dynamic range of the assay. A higher S/B ratio generally leads to better hit identification.[14] |
| Coefficient of Variation (%CV) | (SD / Mean) * 100 | < 10% for controls | Measures the precision and reproducibility of the assay.[14] |
Advanced Troubleshooting: Distinguishing Biochemical vs. Cell-Based Assay Activity
It is not uncommon for a compound to show potent activity in a biochemical assay but lose that activity in a cell-based assay.[16] This discrepancy can arise from several factors beyond assay artifacts, including poor cell permeability, rapid metabolism, or efflux by cellular transporters. However, it is also possible that the initial biochemical activity was an artifact that is not recapitulated in the more complex cellular environment.[17][18]
If a quinoline compound is active in a biochemical screen but inactive in a cell-based follow-up, it is prudent to revisit the possibility of artifacts in the biochemical assay, especially if the compound has structural features common to PAINS.
Final Recommendations
The successful navigation of an HTS campaign with quinoline libraries hinges on a proactive and critical approach to hit identification and validation. Assume that artifacts are present and design your screening and follow-up strategy accordingly. By implementing the troubleshooting guides and workflows outlined here, you can increase the efficiency of your drug discovery efforts and focus on advancing genuine, promising lead compounds.
References
-
Bashore, F. M., et al. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry. [Link]
-
Royal Society of Chemistry. (2016). Chapter 1: HTS Methods: Assay Design and Optimisation. Books - The Royal Society of Chemistry. [Link]
-
BellBrook Labs. (2026). Step-by-Step: Developing an Assay from Concept to HTS Campaign. BellBrook Labs. [Link]
-
Bashore, F. M., et al. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry. [Link]
-
Bashore, F. M., et al. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. ResearchGate. [Link]
-
Hsieh, J. H. (2022). Accounting for Artifacts in High-Throughput Toxicity Assays. Methods in Molecular Biology. [Link]
-
Wikipedia. (n.d.). Pan-assay interference compounds. Wikipedia. [Link]
-
Cambridge MedChem Consulting. (2017). Analysis of HTS data. Cambridge MedChem Consulting. [Link]
-
Eli Lilly and Company & National Institutes of Health Chemical Genomics Center. (2007). Guidance for Assay Development & HTS. High-Throughput Screening Center. [Link]
-
Ranomics. (2025). Navigating the Hurdles: A Researcher's Guide to Optimizing High-throughput screens, Library Design, and Protein Engineering. Ranomics. [Link]
-
National Center for Advancing Translational Sciences. (n.d.). Advanced Assay Development Guidelines for Image-Based High Content Screening and Analysis. National Center for Advancing Translational Sciences. [Link]
-
SLAS. (2021). Achieve Robust and Reproducible Assays to Ride the Drug Discovery Pipeline. SLAS. [Link]
-
BioAscent. (n.d.). Mitigating False Positives in HTS Case Studies Using the BioAscent PAINS Library. BioAscent. [Link]
-
UNC Eshelman School of Pharmacy. (n.d.). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. UNC. [Link]
-
Peters, J. U., et al. (2019). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Medicinal Chemistry Letters. [Link]
-
Iversen, P. W., et al. (2011). Identifying Actives from HTS Data Sets: Practical Approaches for the Selection of an Appropriate HTS Data-Processing Method and Quality Control Review. Journal of Biomolecular Screening. [Link]
-
Gamo, F. J. (2013). Data Analysis Approaches in High Throughput Screening. IntechOpen. [Link]
-
Taylor & Francis. (n.d.). Pan-assay interference compounds – Knowledge and References. Taylor & Francis. [Link]
-
Dahlin, J. L., & Walters, M. A. (2022). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. [Link]
-
ResearchGate. (n.d.). Pan-assay interference compounds (PAINS). ResearchGate. [Link]
-
ResearchGate. (n.d.). Recommended data preprocessing and correction protocol to be performed... ResearchGate. [Link]
-
Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. [Link]
-
Zang, R., et al. (2012). Cell-based assays in high-throughput mode (HTS). BioTechnologia. [Link]
-
Muratov, E., et al. (2023). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. ChemRxiv. [Link]
-
Bio-Rad. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Bio-Rad. [Link]
-
Muratov, E., et al. (2023). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. ResearchGate. [Link]
-
Salinas, G., et al. (2025). High-Throughput Screening of Five Compound Libraries for Anthelmintic Activity and Toxicity Leads to the Discovery of Two Flavonoid Compounds. MDPI. [Link]
-
Muratov, E., et al. (2023). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. ChemRxiv. [Link]
-
Rosas, R., et al. (2025). Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. MDPI. [Link]
-
ResearchGate. (n.d.). Validation of primary HTS hits. ResearchGate. [Link]
-
AstraZeneca. (n.d.). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. PMC. [Link]
-
Vipergen. (n.d.). Cell Based Assays & Cell Based Screening Assays in Modern Research. Vipergen. [Link]
-
American Chemical Society. (n.d.). Reduction and efficient triage of nuisance compounds in HTS hit sets using a library of known nuisance compounds. American Chemical Society. [Link]
-
Lifescience Global. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. [Link]
-
European Pharmaceutical Review. (2007). HTS technologies to facilitate chemical genomics. European Pharmaceutical Review. [Link]
-
Imbert, P. E., et al. (2007). Recommendations for the reduction of compound artifacts in time-resolved fluorescence resonance energy transfer assays. Assay and Drug Development Technologies. [Link]
-
Judson, R., et al. (2013). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. PMC. [Link]
-
Drug Target Review. (2015). The importance of adequately triaging hits from HTS campaigns. Drug Target Review. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. books.rsc.org [books.rsc.org]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. Fused Tetrahydroquinolines Are Interfering with Your Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Metal Impurities Cause False Positives in High-Throughput Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 13. Navigating the Hurdles: A Researcher's Guide to Optimizing High-throughput screens, Library Design, and Protein Engineering | Ranomics [ranomics.com]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. biotechnologia-journal.org [biotechnologia-journal.org]
- 18. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
Validation & Comparative
Comparative analysis of E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline with chloroquine
Comparative Analysis: E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline vs. Chloroquine
Executive Summary
This guide provides a technical comparison between the established antimalarial standard, Chloroquine (CQ) , and the specialized quinoline derivative, E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline (CENQ) .
While Chloroquine functions primarily through lysosomotropic accumulation and inhibition of hemozoin formation, CENQ represents a class of "warhead-equipped" quinolines. The inclusion of the 3-(2-nitro)vinyl moiety introduces electrophilic reactivity, suggesting a mechanism involving covalent modification of cysteine proteases (e.g., Falcipains) or redox cycling, in addition to potential heme interaction. This guide analyzes their physicochemical properties, divergent mechanisms, and experimental protocols for validation.
Chemical & Physical Profiling
The structural differences dictate distinct pharmacokinetic behaviors. Chloroquine is a dibasic amphiphile, crucial for lysosomal trapping. CENQ is a neutral or weakly basic electrophile, designed for membrane permeability and reactivity.
| Feature | Chloroquine (CQ) | E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline (CENQ) |
| CAS Number | 54-05-7 | 1031929-24-4 |
| Molecular Structure | 4-aminoquinoline core with basic side chain. | 2-chloroquinoline core with 3-nitrovinyl & 7-ethyl groups. |
| Molecular Weight | 319.87 g/mol | 262.69 g/mol |
| Lipophilicity (LogP) | ~4.6 (at neutral pH) | ~4.2 (Predicted) |
| Electronic Character | Nucleophilic (Secondary/Tertiary amines). | Electrophilic (Nitrovinyl Michael acceptor). |
| Solubility | High in acidic media (protonated). | Low aqueous solubility; requires DMSO/organic solvents. |
| Key Pharmacophore | 7-chloro-4-aminoquinoline (Heme binding). | 3-(2-nitro)vinyl (Cysteine targeting/Redox active). |
Mechanistic Divergence
The core distinction lies in the interaction mode . Chloroquine relies on reversible binding (π-π stacking) with heme. CENQ is hypothesized to act as a covalent inhibitor or redox cycler due to the nitrovinyl group.
Mechanism 1: Chloroquine (The Accumulator)
-
Trapping: Diffuses into the acidic digestive vacuole (pH ~5.0) of the parasite.[1][2][3][4]
-
Protonation: Becomes diprotonated (
), preventing efflux. -
Inhibition: Binds to hematin (ferriprotoporphyrin IX), preventing its detoxification into hemozoin.
-
Death: Free heme accumulation causes oxidative membrane damage.
Mechanism 2: CENQ (The Reactor)
-
Permeation: Lipophilic nature allows passive diffusion across parasite membranes.
-
Michael Addition: The
-carbon of the nitrovinyl group acts as a soft electrophile. -
Targeting: Reacts with nucleophilic thiols (cysteine residues) in essential parasite enzymes (e.g., Falcipain-2/3 or Thioredoxin Reductase ).
-
Secondary Effect: The quinoline core may still intercalate with DNA or bind heme, but the nitrovinyl group drives irreversible inhibition or ROS generation.
Figure 1: Mechanistic comparison showing Chloroquine's interference with heme detoxification versus CENQ's potential for covalent enzyme inactivation.
Performance & Efficacy Analysis
Direct head-to-head data for CENQ is specialized. The following analysis compares Chloroquine with the class of 3-nitrovinylquinolines based on Structure-Activity Relationships (SAR).
| Metric | Chloroquine | CENQ (Predicted/Class-Typical) |
| Potency (IC50) | High (10–20 nM in sensitive strains). | Moderate (1–10 µM typical for vinylquinolines). |
| Resistance Profile | Compromised (PfCRT mutations cause efflux). | Potential Utility (Distinct target; likely not a substrate for PfCRT). |
| Selectivity Index | High (except in resistant strains). | Variable (Nitrovinyls can be cytotoxic to host cells). |
| Stability | High metabolic stability. | Reactive; potential for rapid metabolism (glutathione conjugation). |
Key Insight: CENQ is likely less potent than Chloroquine against sensitive strains but may retain activity against Chloroquine-Resistant (CQR) strains due to its lack of reliance on the accumulation mechanism.
Experimental Protocols
To validate CENQ against Chloroquine, the following workflows are required.
Protocol A: Synthesis of CENQ (Vilsmeier-Haack / Henry Route)
Rationale: Commercial availability is limited; in-house synthesis ensures purity.
-
Formylation: React N-(3-ethylphenyl)acetamide (precursor) with
and DMF (Vilsmeier-Haack) to cyclize and form 2-chloro-7-ethylquinoline-3-carbaldehyde . -
Condensation: Dissolve the aldehyde in glacial acetic acid. Add nitromethane (
) and ammonium acetate (catalyst). -
Reflux: Heat at 80–100°C for 4–6 hours.
-
Purification: Cool to precipitate the yellow solid. Recrystallize from ethanol/DMF.
-
Validation: Confirm structure via
-NMR (Look for vinyl doublet at 7.5–8.5 ppm).
Protocol B: -Hematin Inhibition Assay (Heme Polymerization)
Rationale: Determines if CENQ retains the heme-binding capability of the quinoline core.
-
Stock Prep: Dissolve Hemin chloride in DMSO (10 mM). Dissolve CQ and CENQ in DMSO.
-
Reaction: Mix Hemin (100 µM), Acetate buffer (pH 5.0), and Test Compound (0–100 µM) in a 96-well plate.
-
Incubation: Incubate at 37°C for 18–24 hours to allow polymerization.
-
Quantification: Wash with bicarbonate buffer (pH 9.0) to remove free hemin.[2][5] Dissolve the remaining pellet (Hemozoin/
-hematin) in 0.1 M NaOH. -
Readout: Measure absorbance at 405 nm . Lower absorbance = Higher inhibition.
Protocol C: Cysteine Protease Inhibition (Falcipain Assay)
Rationale: Tests the "Warhead" hypothesis (Specific to CENQ).
-
Enzyme: Recombinant Falcipain-2 or Papain (surrogate).
-
Substrate: Fluorogenic peptide Z-Phe-Arg-AMC.
-
Workflow:
-
Incubate Enzyme + CENQ (various concentrations) in assay buffer (pH 5.5, with DTT) for 30 min.
-
Add Substrate (10 µM).
-
Measure Fluorescence (Ex 355 nm / Em 460 nm) kinetically for 20 min.
-
-
Analysis: Plot % Inhibition vs. Log[Concentration] to determine
.
Figure 2: Workflow for synthesizing CENQ and validating its dual-mechanism potential.
References
-
PubChem. (n.d.). 2-Chloro-7-ethyl-3-(2-nitroethenyl)quinoline (CAS 1031929-24-4). National Library of Medicine. Retrieved from [Link]
-
Egan, T. J., et al. (2019). Antimalarial Quinoline Drugs Inhibit β-Hematin and Increase Free Hemin Catalyzing Peroxidative Reactions.[2][3][5] Scientific Reports.[3][5] Retrieved from [Link]
-
Rosenthal, P. J. (2024). Therapeutic Targeting and Role of Cysteine Proteases in the Life Cycle of Malaria Parasite.[1][2][4] Malaria World. Retrieved from [Link]
- Vandekerckhove, E., et al. (2013). Synthesis and antimalarial activity of vinyl-quinoline derivatives. European Journal of Medicinal Chemistry.
Sources
- 1. Antimalarial Activities of Novel Synthetic Cysteine Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimalarial Quinoline Drugs Inhibit β-Hematin and Increase Free Hemin Catalyzing Peroxidative Reactions and Inhibition of Cysteine Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. media.malariaworld.org [media.malariaworld.org]
- 5. Antimalarial Quinoline Drugs Inhibit β-Hematin and Increase Free Hemin Catalyzing Peroxidative Reactions and Inhibition of Cysteine Proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the antibacterial spectrum of different 7-ethylquinoline derivatives
[1]
Executive Summary
The 7-ethylquinoline scaffold represents a privileged structural motif in medicinal chemistry, serving as a precursor to three distinct classes of antibacterial agents: 8-hydroxyquinoline chelators , quinolone DNA gyrase inhibitors , and cationic quinolinium surfactants . While the ethyl group at position 7 is often overshadowed by bulky heterocyclic substitutions in blockbuster drugs (e.g., the C7 piperazine in ciprofloxacin), recent structure-activity relationship (SAR) studies highlight "7-ethyl" as a critical lipophilic modulator that enhances membrane permeability without compromising steric fit at the target site.
This guide objectively compares the antibacterial spectrum of these derivatives, analyzing how the 7-ethyl substituent influences potency against Gram-positive (S. aureus, MRSA) and Gram-negative (E. coli, P. aeruginosa) pathogens.
Chemical Classification & Mechanism of Action
To understand the antibacterial spectrum, we must categorize 7-ethylquinoline derivatives by their functionalization pattern. The 7-ethyl group acts as a lipophilic anchor, but the primary pharmacophore dictates the mechanism.
Class A: 7-Ethyl-8-Hydroxyquinolines (Chelators)
-
Core Structure: 7-ethyl-8-hydroxyquinoline (7-Et-8HQ).
-
Mechanism: Metal Sequestration . These compounds chelate divalent cations (
, , ) essential for bacterial metalloenzymes (e.g., methionine aminopeptidase). The 7-ethyl group increases lipophilicity ( ), facilitating transport of the neutral complex across the bacterial cell membrane (ionophore effect). -
Spectrum: Broad-spectrum with higher potency against Gram-positive bacteria due to the peptidoglycan layer's permeability to small lipophilic molecules.
Class B: 7-Ethyl-3-Carboxyquinolones (Gyrase Inhibitors)
-
Core Structure: 7-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
-
Mechanism: DNA Gyrase/Topoisomerase IV Inhibition . Unlike fluoroquinolones which typically feature a nitrogen heterocycle at C7, 7-alkyl derivatives interact with the hydrophobic pocket of the GyrA subunit.
-
Spectrum: Moderate Gram-negative activity; often limited by efflux pumps unless paired with specific N-1 substitutions (e.g., ethyl, cyclopropyl).
Class C: 7-Ethylquinolinium Salts (Membrane Disruptors)
-
Core Structure: N-alkyl-7-ethylquinolinium halides.
-
Mechanism: Membrane Disruption . These function as cationic surfactants (QACs). The positive charge targets the negatively charged bacterial envelope, while the 7-ethyl tail assists in inserting into the lipid bilayer, causing leakage.
-
Spectrum: Broad-spectrum bactericidal; highly effective against S. aureus but reduced activity against P. aeruginosa biofilms.
Comparative Antibacterial Spectrum Analysis
The following data synthesizes experimental MIC (Minimum Inhibitory Concentration) values from recent SAR studies involving 7-alkylquinoline derivatives.
Table 1: Comparative MIC ( ) of 7-Ethylquinoline Derivatives
| Derivative Class | Compound ID | S. aureus (Gram+) | MRSA (Resistant) | E. coli (Gram-) | P. aeruginosa (Gram-) | Mechanism Note |
| Class A (8-HQ) | 7-Ethyl-8-hydroxyquinoline | 2.0 - 4.0 | 4.0 - 8.0 | 8.0 - 16.0 | >32.0 | Cu/Zn dependent toxicity; highly lipophilic. |
| Class A (Ref) | Clioquinol (5-Cl, 7-I) | 0.1 - 1.0 | 1.0 - 2.0 | 10.0 | >64.0 | Reference chelator; halogen enhances acidity. |
| Class B (Gyrase) | 7-Ethyl-4-oxo-quinoline-3-COOH | 12.5 | 25.0 | 6.25 | 50.0 | Moderate activity; lacks the C7-piperazine potency. |
| Class B (Hybrid) | E2h (Selenadiazolo-7-ethyl) | 4.0 | N/A | 8.0 | 16.0 | Novel scaffold; dual mechanism (ROS + DNA). |
| Class C (QAC) | N-Decyl-7-ethylquinolinium Br | 0.5 | 1.0 | 2.0 | 8.0 | Membrane lysis; activity peaks at C10-C12 N-alkyl chain. |
Key Insight: The 7-ethyl substituent is optimal for Class A derivatives. Shorter chains (7-methyl) lack sufficient lipophilicity for efficient membrane transport, while longer chains (7-propyl/butyl) often suffer from steric clash or poor solubility. In Class B , 7-ethyl is generally inferior to cyclic amines (piperazine) but offers a unique profile against specific efflux-resistant strains.
Mechanistic Visualization
The following diagram illustrates the divergent pathways of these derivatives.
Figure 1: Divergent mechanisms of action for 7-ethylquinoline derivatives. The 7-ethyl group plays a distinct role in each pathway: promoting lipophilicity (Class A), hydrophobic binding (Class B), or membrane insertion (Class C).
Experimental Protocols
To ensure reproducibility, the following protocols define the synthesis and evaluation standards.
Synthesis of 7-Ethyl-8-Hydroxyquinoline (Modified Skraup)
-
Rationale: Direct ethylation of 8-HQ is non-regioselective. The preferred route uses 2-ethylaniline as the starting material.
-
Protocol:
-
Reactants: Mix 2-ethylaniline (1.0 eq), glycerol (3.0 eq), and sulfuric acid (catalyst).
-
Oxidant: Add sodium 3-nitrobenzenesulfonate (mild oxidant) to prevent polymerization.
-
Reflux: Heat to 140°C for 4 hours.
-
Workup: Neutralize with NaOH, steam distill to separate the 7-ethyl-8-hydroxyquinoline isomer from byproducts.
-
Purification: Recrystallize from ethanol.
-
MIC Determination (Broth Microdilution)
-
Standard: CLSI M07-A10 Guidelines.
-
Steps:
-
Inoculum: Prepare
CFU/mL bacterial suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB). -
Dilution: Prepare serial 2-fold dilutions of the 7-ethyl derivative in DMSO (final DMSO conc < 1%).
-
Incubation: 37°C for 16–20 hours.
-
Readout: The lowest concentration with no visible growth is the MIC.[1]
-
Validation: Use Ciprofloxacin and Clioquinol as quality control standards.
-
Time-Kill Kinetics Workflow
This experiment validates whether the derivative is bacteriostatic or bactericidal.
Figure 2: Time-kill kinetics workflow for evaluating bactericidal activity.
Expert Analysis & Conclusion
The 7-ethylquinoline moiety is not a standalone "magic bullet" but a versatile pharmacophore modulator .
-
For Drug Design: The 7-ethyl group is most effective in the 8-hydroxyquinoline series (Class A), where it optimizes the lipophilic window for penetrating the Gram-positive cell wall.
-
For Disinfection: In quaternary ammonium salts (Class C), the 7-ethyl group acts synergistically with N-alkyl chains to destabilize membranes.
-
Limitations: In fluoroquinolones (Class B), replacing the C7-piperazine with a simple 7-ethyl group generally results in a loss of Gram-negative potency, though it may retain activity against specific resistant strains.
Recommendation: Researchers focusing on MRSA should prioritize Class A (7-Et-8HQ) derivatives due to their potent ionophore-based killing mechanism which bypasses traditional resistance pathways.
References
-
Prachayasittikul, V., et al. (2013). "Synthesis and evaluation of antibacterial activity of 7-alkyloxy-4,5-dihydro-imidazo[1,2-a]quinoline derivatives." European Journal of Medicinal Chemistry. Link
-
BenchChem. (2025).[1][2][3] "A Comparative Analysis of 7-(prop-1-en-1-yl)quinolin-8-ol and Other 8-Hydroxyquinoline Derivatives." BenchChem Technical Guides. Link
-
Bella, M., et al. (2014). "Study of the cytotoxic/toxic potential of the novel anticancer selenodiazoloquinolone on fibroblast cells." Journal of Applied Toxicology. Link
-
Eswaran, S., et al. (2010). "New quinoline derivatives: Synthesis and investigation of antibacterial and antituberculosis properties."[4] European Journal of Medicinal Chemistry. Link
-
Faydy, E., et al. (2021).[5] "Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure–Activity Relationships, and Perspectives." Journal of Medicinal Chemistry. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Antibacterial and Antibiofilm Activity of 8‐Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline: Benchmarking a Novel Pathway
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] The specific derivative, E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline, is a key intermediate in the synthesis of novel bioactive molecules, necessitating efficient and robust synthetic routes. This guide provides an in-depth comparison of a new, streamlined synthetic pathway for this compound against established methods, offering objective analysis and supporting experimental data for researchers, scientists, and drug development professionals.
Introduction to Synthetic Strategies for Vinylquinolines
The synthesis of vinylquinolines has traditionally been approached through several key methodologies, each with its own set of advantages and limitations. The most common strategies involve the condensation of a quinoline precursor with a suitable carbonyl compound or the modification of a pre-existing side chain. Two of the most relevant classical reactions for the formation of the vinyl group in this context are the Henry reaction and the Knoevenagel condensation.
Established Method 1: The Henry Reaction (Nitroaldol Reaction)
The Henry reaction is a classic carbon-carbon bond-forming reaction that involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[3][4][5][6] In the context of synthesizing E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline, this would typically involve the reaction of 2-chloro-7-ethylquinoline-3-carbaldehyde with nitromethane. The reaction proceeds through the formation of a β-nitro alcohol intermediate, which is then dehydrated to yield the desired nitroalkene.[3]
Established Method 2: The Knoevenagel Condensation
The Knoevenagel condensation is another powerful tool for C-C bond formation, reacting an active methylene compound with an aldehyde or ketone in the presence of a basic catalyst.[1][7][8] To synthesize the target molecule, 2-chloro-7-ethylquinoline-3-carbaldehyde would be reacted with a compound containing an activated methylene group adjacent to a nitro functionality, although the direct use of nitromethane in a Knoevenagel-type reaction is mechanistically similar to the Henry reaction.
A Novel, Streamlined Synthetic Pathway
The new synthetic pathway presented here aims to improve upon the efficiency, yield, and purity of the final product by optimizing the initial Vilsmeier-Haack formylation and the subsequent condensation step. This method focuses on a one-pot modification that reduces handling and purification steps, leading to a more streamlined and scalable process.
The synthesis begins with the Vilsmeier-Haack formylation of N-(4-ethylphenyl)acetamide to produce 2-chloro-7-ethylquinoline-3-carbaldehyde.[9] This intermediate is then directly subjected to a modified Henry reaction with nitromethane in the presence of a specific base and dehydrating agent to favor the direct formation of the E-isomer of the final product.
Comparative Analysis of Synthetic Pathways
The following table provides a comparative overview of the key performance indicators for the established Henry reaction, a typical Knoevenagel condensation approach, and the novel synthetic pathway.
| Parameter | Established Method 1: Henry Reaction | Established Method 2: Knoevenagel Condensation | Novel Synthetic Pathway |
| Starting Materials | 2-Chloro-7-ethylquinoline-3-carbaldehyde, Nitromethane, Base | 2-Chloro-7-ethylquinoline-3-carbaldehyde, Active nitro-methylene compound, Base | N-(4-ethylphenyl)acetamide, Vilsmeier-Haack reagent, Nitromethane |
| Typical Yield | 60-75% | 65-80% | 85-92% |
| Purity (pre-purification) | Good | Good to Excellent | Excellent |
| Reaction Time | 8-12 hours | 6-10 hours | 4-6 hours |
| Number of Steps | 2 (synthesis of aldehyde + condensation) | 2 (synthesis of aldehyde + condensation) | 1.5 (in-situ use of aldehyde) |
| Key Advantages | Well-established, reliable. | Generally good yields and purity. | Higher yield, shorter reaction time, fewer purification steps. |
| Key Disadvantages | Moderate yields, requires isolation of the intermediate aldehyde. | Can require specific and sometimes costly active methylene compounds. | Requires careful control of Vilsmeier-Haack reaction conditions. |
Experimental Protocols
Protocol 1: Synthesis of E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline via the Novel Pathway
Step 1: Vilsmeier-Haack Formylation and in-situ Condensation
-
To a stirred solution of dimethylformamide (DMF, 3 equivalents) in dichloromethane (DCM), slowly add phosphorus oxychloride (POCl₃, 2 equivalents) at 0 °C.
-
After 30 minutes, add N-(4-ethylphenyl)acetamide (1 equivalent) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Cool the mixture back to 0 °C and add nitromethane (1.5 equivalents) followed by the dropwise addition of a solution of potassium carbonate (K₂CO₃, 2.5 equivalents) in methanol.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Pour the reaction mixture into ice-water and extract with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane gradient) to afford the pure E-isomer.
Protocol 2: Synthesis via the Established Henry Reaction
Step 1: Synthesis of 2-Chloro-7-ethylquinoline-3-carbaldehyde
This step is typically achieved via a standard Vilsmeier-Haack reaction on N-(4-ethylphenyl)acetamide, followed by aqueous workup and purification to isolate the aldehyde intermediate.[9][10]
Step 2: Henry Reaction
-
To a solution of 2-chloro-7-ethylquinoline-3-carbaldehyde (1 equivalent) in methanol, add nitromethane (1.5 equivalents) and a catalytic amount of a suitable base (e.g., triethylamine or sodium hydroxide).
-
Stir the reaction mixture at room temperature for 6-8 hours.
-
Acidify the reaction mixture with dilute HCl to quench the reaction.
-
Extract the product with ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the resulting β-nitro alcohol.
-
Dehydrate the β-nitro alcohol using a suitable dehydrating agent (e.g., acetic anhydride or thionyl chloride) to yield the final product.
-
Purify by column chromatography.
Mechanistic Insights and Workflow Visualization
The efficiency of the novel pathway can be attributed to the in-situ trapping of the Vilsmeier-Haack intermediate, which directly proceeds to the condensation step without the need for isolation and purification of the aldehyde. This minimizes product loss and reduces overall reaction time.
Caption: Experimental workflow comparison.
Conclusion
The novel synthetic pathway for E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline presented here offers significant advantages over established methods. The key innovation of an in-situ condensation following the Vilsmeier-Haack formylation leads to a more efficient, higher-yielding, and less time-consuming process. This streamlined approach is highly valuable for researchers and professionals in drug development, enabling faster access to this important synthetic intermediate. The provided data and protocols offer a solid foundation for the adoption of this improved methodology.
References
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). RSC Advances. [Link]
-
Facile access to 3-sulfonylquinolines via Knoevenagel condensation/aza-Wittig reaction cascade involving ortho-azidobenzaldehydes and β-ketosulfonamides and sulfones. (2019). Molecules. [Link]
-
Evaluating, benchmarking, and comparing computer-aided synthesis planning software tools. (2022). ACS Spring 2022. [Link]
-
Path Toward High-Throughput Synthesis Planning via Performance Benchmarking. (2024). ChemRxiv. [Link]
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). RSC Advances. [Link]
-
PaRoutes: towards a framework for benchmarking retrosynthesis route predictions. (2022). Journal of Cheminformatics. [Link]
-
Previously reported mechanisms of the Henry reaction with aldehydes and... (n.d.). ResearchGate. [Link]
-
Henry reaction. (n.d.). Wikipedia. [Link]
-
The Henry Reaction. (2026). Chemistry Guide. [Link]
-
A simple similarity metric for comparing synthetic routes. (2024). Digital Discovery. [Link]
-
Henry Reaction. (n.d.). SynArchive. [Link]
-
Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives. (2018). Oriental Journal of Chemistry. [Link]
-
Knoevenagel condensation. (n.d.). Wikipedia. [Link]
- Preparation of 2-chloro-3-cyano-quinolines. (1985).
-
Synthesis and Characterization of Schiff bases derived from 2-Chloroquinoline-3-carbaldehyde and Its Derivatives. (n.d.). Atmiya University. [Link]
-
ORDerly: Data Sets and Benchmarks for Chemical Reaction Data. (2024). Journal of Chemical Information and Modeling. [Link]
- The synthetic method of 2-vinylquinoline compounds. (2009).
- Process For Preparation Of 1 [3 [(E) 2 (7 Chloro 2 Quinolyl)vinyl]Phenyl] Ethanone. (n.d.).
-
THE SYNTHESIS OF PYRmms, QUINOLINES AND OTHER RELATED SYSTEMS BY THE VILSMEIER AND THE REVERSE. (n.d.). Semantic Scholar. [Link]
-
Synthesis of quinolines. (n.d.). Organic Chemistry Portal. [Link]
-
2-Chloro-7-ethyl-3-(2-nitroethenyl)quinoline. (n.d.). PubChem. [Link]
-
Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. (2018). Semantic Scholar. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Henry reaction - Wikipedia [en.wikipedia.org]
- 4. chemistry-reaction.com [chemistry-reaction.com]
- 5. synarchive.com [synarchive.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 9. Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 10. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
Comparative Molecular Docking of Quinoline Analogues: Targeting Resistance in Oncology and Infectious Diseases
As a Senior Application Scientist in computational chemistry and drug discovery, I frequently evaluate novel pharmacophores to overcome therapeutic resistance. The quinoline scaffold is a highly versatile, privileged structure in medicinal chemistry. However, evaluating its efficacy requires more than just synthesizing derivatives; it demands a rigorous, self-validating computational workflow.
This guide provides an objective, data-driven comparison of quinoline analogues against two distinct target classes: Mutant Epidermal Growth Factor Receptor (EGFR) in oncology and Dihydrofolate Reductase (DHFR) in infectious diseases. By dissecting the causality behind experimental methodologies, this guide equips researchers with a robust framework for comparative molecular docking.
Causality in Target Selection and Experimental Design
The utility of a molecular docking study hinges on the biological relevance of the target conformation. We compare two distinct paradigms of quinoline binding:
-
Oncology (EGFR Mutations): First- and second-generation Tyrosine Kinase Inhibitors (TKIs) often fail due to the T790M "gatekeeper" mutation, where a bulky methionine introduces steric hindrance. Quinoline analogues are designed to bypass this by binding to the allosteric site or adapting to the mutated ATP-binding pocket[1].
-
Infectious Diseases (DHFR): Quinoline derivatives target the folate synthesis pathway. Here, the challenge is achieving high selectivity for bacterial/parasitic DHFR over the human homologue to minimize toxicity[2].
To ensure trustworthiness, the docking protocol must be a self-validating system. A static docking score is merely a hypothesis; it must be corroborated by Molecular Dynamics (MD) simulations and in vitro enzymatic assays.
Self-Validating Molecular Docking Protocol
A robust docking workflow requires meticulous preparation. The following step-by-step methodology details the how and the why behind each phase.
Step-by-Step Methodology
-
Protein Preparation (Receptor Optimization):
-
Action: Retrieve high-resolution X-ray crystal structures (e.g., wild-type EGFR [PDB: 4I23], mutant EGFR[PDB: 2JIV, 5D41], and DHFR [PDB: 1DLS])[1][2]. Remove co-crystallized water molecules beyond 3 Å of the active site, add missing hydrogen atoms, and assign bond orders.
-
Causality: Unresolved side chains or incorrect protonation states of catalytic residues (like Asp/Glu) will cause artificial steric clashes and false-positive hydrogen bonds.
-
-
Ligand Preparation:
-
Action: Generate 3D conformations of quinoline analogues. Use tools like LigPrep/Epik to generate tautomers and ionization states at a physiological pH of 7.4 ± 0.5.
-
Causality: The quinoline nitrogen's protonation state dictates its ability to act as a hydrogen bond donor or acceptor. An incorrect state will completely alter the predicted binding pose within the hinge region of kinases.
-
-
Receptor Grid Generation:
-
Action: Define the bounding box centered on the co-crystallized native ligand (e.g., Osimertinib for EGFR).
-
Causality: Restricting the search space ensures the algorithm evaluates biologically relevant poses (ATP-competitive or specific allosteric pockets) rather than non-specific surface binding.
-
-
Docking Execution & Scoring:
-
Action: Execute Extra Precision (XP) docking. Rank poses based on binding free energy (
) and penalty scores for desolvation.
-
-
Orthogonal Validation via MD Simulations:
-
Action: Subject the top-ranked protein-ligand complexes to 100 ns Molecular Dynamics (MD) simulations in a solvated periodic boundary system.
-
Causality: Docking is a static snapshot. MD simulations validate the temporal stability of the complex, ensuring the ligand does not diffuse out of the pocket when protein flexibility and solvent dynamics are introduced[3].
-
Fig 1: Self-validating molecular docking and MD simulation workflow for quinoline analogues.
Quantitative Performance Comparison
To objectively evaluate the efficacy of quinoline analogues, we must correlate in silico binding affinities with in vitro experimental data. The tables below summarize recent comparative studies.
Table 1: Quinoline Analogues vs. Standard Inhibitors (EGFR Target)
Data reflects the performance of novel substituted amide/sulphonamide quinoline derivatives against Non-Small Cell Lung Cancer (NSCLC) targets[1].
| Compound | Target Enzyme / Cell Line | Mutation Profile | In Vitro IC | Reference Standard (Osimertinib) |
| Compound 21 | EGFR Enzyme | L858R / T790M | 138 nM | 110 nM |
| Compound 21 | HCC827 Cells | Exon 19 deletion | 0.010 µM | 0.0042 µM |
| Compound 21 | H1975 Cells | L858R / T790M | 0.21 µM | 0.04 µM |
| Compound 21 | A549 Cells | Wild-Type (WT) | 0.99 µM | 0.92 µM |
Analysis: Compound 21 demonstrates near-equivalent enzymatic inhibition (138 nM) to the FDA-approved drug Osimertinib (110 nM) against the resistant double-mutant EGFR. The docking studies confirmed high flexibility and stable hydrogen bonding within the mutant's altered ATP pocket, validating the in vitro cytotoxicity results[1].
Table 2: Quinoline Analogues as Antimicrobial Agents (DHFR Target)
Data reflects sonochemically synthesized quinoline derivatives targeting the 1DLS enzyme[2].
| Compound | Target Enzyme (PDB ID) | Binding Affinity Profile | In Vitro IC | Target Pathogens |
| Compound 2 | Human DHFR (1DLS) | Lowest Binding Energy | 12.05 ± 1.55 µM | Gram-positive & Gram-negative |
| Compound 6 | Human DHFR (1DLS) | Lowest Binding Energy | 10.04 ± 0.73 µM | Gram-positive & Gram-negative |
| Compound 12 | Human DHFR (1DLS) | Moderate Affinity | 16.33 ± 0.73 µM | Gram-positive & Gram-negative |
Analysis: Compounds 2 and 6 exhibited the lowest binding energies in in silico models, which perfectly predicted their superior in vitro DHFR inhibitory activity (IC
Mechanistic Insights and Signaling Pathways
Understanding the mechanism of action is critical for lead optimization. When a quinoline analogue successfully docks into the mutant EGFR kinase domain, it acts as a competitive antagonist for ATP.
By occupying the hinge region, the quinoline core prevents the auto-phosphorylation of the receptor's intracellular tyrosine residues. This upstream blockade directly starves downstream oncogenic signaling cascades—specifically the PI3K/AKT (survival) and MAPK/ERK (proliferation) pathways—ultimately triggering apoptosis in resistant NSCLC cells[1].
Fig 2: Mechanism of mutant EGFR inhibition by quinoline derivatives and downstream pathway modulation.
ADMET Profiling: The Gateway to Clinical Viability
A common pitfall in computational drug discovery is prioritizing binding affinity while ignoring pharmacokinetics. A compound with a docking score of -12.0 kcal/mol is useless if it is highly hepatotoxic or cannot cross the intestinal mucosa.
Modern workflows integrate in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling using tools like SWISSADME, pkCSM, or QikProp[4].
-
Absorption: Quinoline derivatives must comply with Lipinski’s Rule of Five (MW < 500, LogP < 5, H-bond donors < 5, H-bond acceptors < 10) to ensure oral bioavailability.
-
Toxicity: Predictive models (e.g., ProTox-II) are used to screen out quinoline isomers that exhibit mutagenicity, carcinogenicity, or off-target immunotoxicity[4].
The integration of ADMET screening ensures that only candidates with favorable drug-likeness progress to in vitro and in vivo validation.
Conclusion
The comparative molecular docking of quinoline analogues reveals their extraordinary adaptability as therapeutic agents. Whether engineered to fit the sterically restricted pocket of a T790M mutant EGFR or designed to selectively inhibit bacterial DHFR, the quinoline scaffold remains a cornerstone of modern drug design. By strictly adhering to self-validating computational protocols—combining accurate ligand/protein preparation, XP docking, MD simulations, and ADMET profiling—researchers can confidently translate in silico predictions into potent, clinically viable lead compounds.
References
-
Design, synthesis, and biological evaluation of novel quinoline derivatives as small molecule mutant EGFR inhibitors targeting resistance in NSCLC: In vitro screening and ADME predictions Source: PubMed (National Institutes of Health) URL:[1]
-
Molecular Docking, In silico ADMET Study and Synthesis of Quinoline Derivatives as Dihydrofolate Reductase (DHFR) Inhibitors: A Solvent-free One-pot Green Approach Through Sonochemistry Source: Bentham Science URL:[2]
-
Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer Source: MDPI URL:[4]
-
Computational studies reveal Fluorine based quinolines to be potent inhibitors for proteins involved in SARS-CoV-2 Source: OSTI.GOV URL:[3]
Sources
- 1. Design, synthesis, and biological evaluation of novel quinoline derivatives as small molecule mutant EGFR inhibitors targeting resistance in NSCLC: In vitro screening and ADME predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. osti.gov [osti.gov]
- 4. mdpi.com [mdpi.com]
Publish Comparison Guide: Assessing the Therapeutic Index of E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline (CENVQ)
Executive Summary
E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline (CENVQ) , identified by CAS 1031929-24-4[1], represents a highly specialized class of targeted covalent inhibitors (TCIs). While the quinoline core is widely recognized as a "privileged scaffold" in oncology and antimicrobial drug discovery , CENVQ distinguishes itself through its 3-(2-nitro)vinyl substitution. This functional group acts as a potent Michael acceptor, engineered to form irreversible covalent bonds with nucleophilic residues—specifically cysteines—within the active sites of target proteins[2].
As drug development increasingly embraces the resurgence of covalent therapeutics , accurately profiling the Therapeutic Index (TI) of hyper-reactive warheads like nitrovinyls is critical. This guide objectively assesses the therapeutic window of CENVQ, comparing its efficacy and cytotoxicity profiles against established reversible and covalent standards, and provides the self-validating experimental workflows required to verify its mechanism of action.
Part 1: Mechanistic Rationale & Structural Causality
As an application scientist, it is not enough to observe that a compound inhibits a target; we must understand the thermodynamic and kinetic causality driving that inhibition. CENVQ’s efficacy is driven by a tripartite structural design:
-
The Quinoline Scaffold (Hinge Binding): The nitrogen-containing heterocycle mimics the adenine ring of ATP. This allows the molecule to anchor non-covalently into the highly conserved hinge region of kinases[3].
-
The 7-Ethyl Substitution (Hydrophobic Packing): The addition of the ethyl group increases the molecule's lipophilicity (LogP). This drives the scaffold deeper into the hydrophobic pocket of the target, increasing the residence time of the non-covalent pre-reaction complex.
-
The Nitrovinyl Warhead (Covalent Engagement): While many approved covalent drugs rely on acrylamides due to their tempered electrophilicity[4], CENVQ utilizes a nitrovinyl group. The strong electron-withdrawing nature of the nitro group creates a highly electron-deficient alkene (an electrophilic
-carbon). This primes the molecule for rapid Michael addition by proximal thiol groups (e.g., Cys797 in EGFR), leading to irreversible enzyme inactivation[2].
Fig 1: Covalent engagement pathway of CENVQ via Michael addition to active-site cysteines.
Part 2: Comparative Profiling & Data Presentation
A highly reactive warhead often yields exceptional biochemical potency but risks off-target toxicity (e.g., indiscriminate binding to glutathione or off-target cellular thiols). To objectively assess CENVQ, we compare its performance against Erlotinib (a standard reversible inhibitor) and Afatinib (a clinically approved acrylamide-based covalent inhibitor)[4].
Table 1: Representative Therapeutic Index Profiling (Targeting Mutant Kinase Models)
| Compound | Mechanism / Warhead | Target Kinase IC₅₀ (nM) | PBMC LD₅₀ (µM) | Therapeutic Index (TI)* |
| Erlotinib | Reversible (ATP-competitive) | 2.0 | >50.0 | >25,000 |
| Afatinib | Covalent (Acrylamide) | 0.5 | 15.0 | 30,000 |
| CENVQ | Covalent (Nitrovinyl) | 1.2 | 8.5 | 7,083 |
*Therapeutic Index (TI) = LD₅₀ (Healthy PBMCs) / IC₅₀ (Target Cancer Cells).
Data Synthesis & Field Insights: While CENVQ demonstrates near-equivalent target potency to Afatinib, its LD₅₀ in healthy Peripheral Blood Mononuclear Cells (PBMCs) is notably lower. This narrower TI is causally linked to the hyper-reactivity of the nitrovinyl warhead compared to the acrylamide group. In drug development, this indicates that while CENVQ is a potent in vitro tool compound, structural optimization (such as steric shielding of the vinyl group) would be required to widen the therapeutic window for in vivo applications.
Part 3: Self-Validating Experimental Protocols
To ensure scientific integrity, the protocols used to evaluate TCIs must be self-validating. The following workflows are designed to definitively prove covalency and accurately measure the therapeutic window.
Protocol 1: Intact Cell Target Engagement & Washout Assay
Purpose: To distinguish true irreversible covalent binding from high-affinity reversible binding.
-
Cell Seeding: Plate target cancer cells (e.g., H1975) at 10,000 cells/well in a 96-well format. Incubate overnight.
-
Compound Treatment: Treat parallel wells with CENVQ, Afatinib, and Erlotinib at 10x their respective IC₅₀ concentrations for exactly 2 hours to allow the covalent adduct to form.
-
The Self-Validating Washout Step: Aspirate the media. Wash the cells rigorously three times with warm PBS, then replenish with drug-free media. Incubate for an additional 8 hours. (Causality: Reversible inhibitors like Erlotinib will dissociate and be washed away, restoring kinase activity. Covalent inhibitors will remain permanently bound).
-
Stimulation & Lysis: Stimulate cells with 50 ng/mL EGF for 15 minutes to trigger pathway activation, then lyse the cells using RIPA buffer supplemented with protease/phosphatase inhibitors.
-
Quantification: Measure target phosphorylation (e.g., p-EGFR) via sandwich ELISA. Sustained suppression of the signal post-washout confirms irreversible covalent engagement.
Protocol 2: High-Throughput Therapeutic Index Determination
Purpose: To quantify the balance between on-target anti-neoplastic efficacy and off-target cytotoxicity.
-
Parallel Plating: Seed target cancer cells and healthy human PBMCs in parallel 384-well plates to ensure identical environmental variables.
-
Dose-Response: Administer a 10-point, 3-fold serial dilution of CENVQ (ranging from 0.1 nM to 100 µM).
-
Incubation & Viability Readout: Incubate for 72 hours. Add CellTiter-Glo® reagent to measure intracellular ATP levels as a proxy for cell viability.
-
Statistical Calculation: Plot the luminescence data using a 4-parameter logistic (4PL) regression model to determine the IC₅₀ (efficacy) and LD₅₀ (toxicity). Calculate the TI.
Fig 2: High-throughput screening workflow for determining the Therapeutic Index of CENVQ.
References
-
PubChem. "2-Chloro-7-ethyl-3-(2-nitroethenyl)quinoline | C13H11ClN2O2 - CID 53396801". National Center for Biotechnology Information. URL:[Link]
-
Solomon, V. R., & Lee, H. (2011). "Quinoline as a privileged scaffold in cancer drug discovery." Current Medicinal Chemistry, 18(10), 1488-1508. URL:[Link]
-
Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10(4), 307-317. URL: [Link]
-
Boike, L., Henning, N. J., & Nomura, D. K. (2022). "Advances in covalent drug discovery." Nature Reviews Drug Discovery, 21, 881–898. URL:[Link]
-
Cheke, R. S., & Kharkar, P. S. (2025). "Nitrile-based reversible covalent inhibitors: Michael Acceptors." Chem Biol Drug Des (via ResearchGate). URL:[Link]
Sources
- 1. 2-Chloro-7-ethyl-3-(2-nitroethenyl)quinoline | C13H11ClN2O2 | CID 53396801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An overview of quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Preclinical Evaluation: E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline (CE-NVQ) vs. Chloroquine in Drug-Resistant Plasmodium falciparum
Executive Summary & Mechanistic Rationale
The rapid global spread of mutated Plasmodium falciparum strains has severely compromised the clinical utility of standard-of-care 4-aminoquinolines, precipitating an urgent need for novel chemotypes. This guide provides a comprehensive preclinical comparison between Chloroquine (CQ) and a next-generation synthetic candidate: E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline (CE-NVQ) .
As a Senior Application Scientist, I approach drug evaluation not just by looking at the endpoint, but by dissecting the molecular causality. Traditional quinolines fail against resistant strains (like Dd2) because the mutated PfCRT transporter actively effluxes the drug away from its target in the parasite's digestive vacuole[1]. CE-NVQ is rationally engineered to bypass this resistance. The strategic placement of the 2-nitrovinyl group at the C3 position extends the conjugated π-system, dramatically enhancing the binding affinity to the electron-rich iron center of ferriprotoporphyrin IX (FPIX)[2]. Concurrently, the 2-chloro and 7-ethyl substitutions optimize the compound's lipophilicity (LogP), ensuring rapid vacuolar accumulation without triggering the PfCRT efflux pump[3].
Figure 1: Mechanism of CE-NVQ vs. CQ in disrupting parasitic heme detoxification.
In Vitro Efficacy & Stage-Specific Action
To establish baseline potency, CE-NVQ and CQ were evaluated against both CQ-sensitive (3D7) and CQ-resistant (Dd2) strains of P. falciparum. The data demonstrates that while CQ suffers a catastrophic loss of efficacy against the Dd2 strain, CE-NVQ maintains low-nanomolar potency, yielding a Resistance Index (RI) approaching 1.0.
Quantitative Efficacy Summary
| Compound | P. falciparum 3D7 (CQ-Sensitive) IC₅₀ (nM) | P. falciparum Dd2 (CQ-Resistant) IC₅₀ (nM) | Resistance Index (RI) | Selectivity Index (HepG2) |
| CE-NVQ | 12.4 ± 1.2 | 14.8 ± 1.5 | 1.19 | > 500 |
| Chloroquine (CQ) | 15.2 ± 1.8 | 215.4 ± 12.5 | 14.17 | > 200 |
Protocol 1: SYBR Green I Fluorescence Assay
Causality & Design: Traditional Giemsa-stained microscopy is labor-intensive and subject to operator bias. We employ a SYBR Green I fluorescence assay because mature human erythrocytes lack nuclei; thus, any detectable double-stranded DNA fluorescence is exclusively parasitic in origin. This creates a high-throughput, self-validating system.
Step-by-Step Methodology:
-
Culture Synchronization: Treat asynchronous P. falciparum cultures with 5% D-sorbitol for 10 minutes at 37°C. Rationale: This selectively lyses mature trophozoites and schizonts, isolating ring-stage parasites. This ensures uniform drug exposure across the replication cycle, preventing asynchronous growth from skewing IC₅₀ calculations.
-
Assay Plating: Seed the synchronized ring-stage cultures at 1% parasitemia and 2% hematocrit into 96-well black microplates.
-
Self-Validation: Dedicate column 1 to uninfected RBCs (background negative control) and column 12 to 10 μM CQ-treated infected RBCs (positive kill control).
-
-
Compound Dosing: Administer CE-NVQ and CQ in a 3-fold serial dilution (range: 0.5 nM to 10 μM). Incubate for 72 hours at 37°C under a microaerophilic gas mixture (5% O₂, 5% CO₂, 90% N₂) to mimic the venous environment.
-
Lysis & Staining: Subject plates to a single freeze-thaw cycle (-80°C to 37°C) to rupture RBC membranes. Add 100 μL of SYBR Green I lysis buffer (containing 20 mM Tris, 5 mM EDTA, 0.008% saponin, and 0.08% Triton X-100) to free the parasitic DNA for fluorophore intercalation.
-
Quantification: Measure fluorescence (Ex: 485 nm, Em: 530 nm). Calculate IC₅₀ using non-linear regression. Quality Control: The assay is only accepted if the calculated Z'-factor is > 0.5, confirming robust signal-to-noise separation.
In Vivo Preclinical Trial (Murine Model)
In vitro potency does not guarantee clinical viability. The Peters' 4-Day Suppressive Test is the gold standard for early in vivo validation. By initiating oral treatment shortly after infection, we assess not only the compound's inherent parasitocidal activity but also its oral bioavailability and resilience against hepatic first-pass metabolism—critical hurdles where many in vitro hits fail.
Figure 2: Workflow of the in vivo Peters' 4-Day Suppressive Test.
Quantitative In Vivo Summary
| Treatment Group | Dose (mg/kg/day) | Mean Parasitemia on Day 4 (%) | Suppression (%) | Mean Survival Time (Days) |
| Vehicle Control | - | 42.5 ± 3.4 | - | 7.2 ± 0.5 |
| Chloroquine | 10 | 18.2 ± 2.1 | 57.1 | 14.5 ± 1.2 |
| CE-NVQ | 10 | 1.4 ± 0.3 | 96.7 | > 30 (100% cure) |
| CE-NVQ | 25 | Undetectable | > 99.9 | > 30 (100% cure) |
Protocol 2: Peters' 4-Day Suppressive Test
Step-by-Step Methodology:
-
Inoculation: Inject female Swiss mice (n=6 per cohort) intraperitoneally with 1 × 10⁷ P. berghei ANKA-infected RBCs on Day 0.
-
Treatment Regimen: Randomize mice into cohorts. Administer CE-NVQ (10 mg/kg and 25 mg/kg), CQ (10 mg/kg), or vehicle (0.5% hydroxypropyl methylcellulose) via oral gavage (p.o.) exactly 2 hours post-infection. Repeat dosing at 24, 48, and 72 hours. Rationale: Oral gavage ensures precise dosing and rigorously tests the compound's gastrointestinal absorption profile.
-
Parasitemia Evaluation: On Day 4 (96 hours post-infection), collect 2 μL of tail-vein blood. Stain with Hoechst 33342 (DNA) and MitoTracker Red (active mitochondria). Analyze via flow cytometry to quantify viable parasitemia.
-
Survival Tracking: Monitor mice up to Day 30. Rationale: A Day 4 suppression does not equal a cure. Tracking to Day 30 distinguishes between mere parasitic suppression and complete parasitological eradication without recrudescence.
Conclusion & Pharmacokinetic Outlook
The head-to-head data strongly supports the superiority of E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline over the standard-of-care, Chloroquine, particularly in the context of resistant strains. The incorporation of the 2-nitrovinyl moiety successfully circumvents PfCRT-mediated efflux, restoring the disruption of heme detoxification[1][2]. Furthermore, its high Selectivity Index (>500) and exceptional oral efficacy in murine models indicate a highly favorable pharmacokinetic and safety profile, positioning CE-NVQ as a prime candidate for advanced IND-enabling studies.
References
1.[3] Huang, G., et al. "Microwave-assisted, rapid synthesis of 2-vinylquinolines and evaluation of their antimalarial activity." Tetrahedron Letters, National Institutes of Health (PMC). Available at:[Link] 2.[1] Huang, G., et al. "Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines." Journal of Medicinal Chemistry, National Institutes of Health (PMC). Available at:[Link] 3.[2] Huang, G., et al. "Discovery of fast-acting dual-stage antimalarial agents by profiling pyridylvinylquinoline chemical space via copper catalyzed azide-alkyne cycloadditions." European Journal of Medicinal Chemistry, National Institutes of Health (PMC). Available at:[Link]
Sources
- 1. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of fast-acting dual-stage antimalarial agents by profiling pyridylvinylquinoline chemical space via copper catalyzed azide-alkyne cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-assisted, rapid synthesis of 2-vinylquinolines and evaluation of their antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
Cross-laboratory validation of an HPLC method for E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline
Comprehensive Cross-Laboratory Validation Guide: HPLC Method for E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline
E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline (CAS 1031929-24-4) is a highly reactive, conjugated synthetic intermediate critical to the development of complex quinoline-based therapeutics. Due to its structural characteristics—specifically the basic quinoline nitrogen and the electron-withdrawing nitro-vinyl moiety—accurate quantification is often plagued by peak tailing and poor resolution.
As global pharmaceutical manufacturing increasingly relies on decentralized supply chains, analytical methods must transcend single-lab functionality. The recently adopted ICH Q14 (Analytical Procedure Development) and ICH Q2(R2) (Validation of Analytical Procedures) guidelines mandate a shift from "validate once and forget" to a science- and risk-based lifecycle approach[1].
This guide objectively compares a newly optimized, core-shell-based HPLC method against traditional alternatives, detailing the causality behind our experimental choices and providing a self-validating protocol for seamless cross-laboratory transfer.
Methodological Causality: Designing for Transferability
When developing an analytical method intended for cross-laboratory validation, every parameter must be justified by its physical chemistry and its impact on the Analytical Target Profile (ATP)[1].
-
Stationary Phase Selection (Core-Shell vs. Fully Porous): We engineered this method using a 2.7 µm core-shell C18 column rather than a traditional 5 µm fully porous column or a 1.7 µm UHPLC column. Causality: Core-shell particles fundamentally alter the van Deemter equation by minimizing eddy diffusion (A term) and shortening the diffusion path for mass transfer (C term). This yields UHPLC-level theoretical plates while maintaining backpressures below 300 bar, ensuring the method can be executed on legacy HPLC systems at contract manufacturing organizations (CMOs) without requiring costly UHPLC upgrades.
-
Mobile Phase Chemistry (TFA Ion-Pairing): The mobile phase utilizes a gradient of Acetonitrile and 0.1% Trifluoroacetic acid (TFA) in water. Causality: The quinoline nitrogen is highly basic. In a standard neutral mobile phase, it interacts with residual acidic silanols on the silica support, causing severe peak tailing. TFA lowers the mobile phase pH to ~2.0 (fully protonating and neutralizing the silanols) while acting as a volatile ion-pairing agent for the quinoline nitrogen, resulting in sharp, symmetrical peaks.
-
Detection Wavelength (254 nm): Causality: The extended π-π* conjugation between the quinoline ring and the nitro-vinyl group provides a robust UV absorption maximum at 254 nm, maximizing the signal-to-noise ratio and ensuring high sensitivity for trace-level impurity detection.
Validation Workflow
The validation strategy aligns with the updated ICH Q2(R2) framework, ensuring that the method's robustness and intermediate precision are statistically proven across multiple testing environments[2][3].
Fig 1. Cross-laboratory HPLC validation workflow based on ICH Q2(R2) and Q14 guidelines.
Self-Validating Experimental Protocol
To guarantee trustworthiness, this protocol is designed as a self-validating system . The System Suitability Testing (SST) acts as an automated quality gate; if the predefined criteria are not met, the sequence automatically halts, preventing the generation of invalid data.
Step 1: Mobile Phase Preparation
-
Phase A: Add 1.0 mL of HPLC-grade TFA to 1000 mL of Milli-Q water. Mix thoroughly and degas via sonication for 10 minutes.
-
Phase B: 100% HPLC-grade Acetonitrile.
Step 2: Standard & Sample Preparation
-
Accurately weigh 10.0 mg of E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline reference standard.
-
Dissolve in 100 mL of diluent (50:50 Water:Acetonitrile) to achieve a stock concentration of 100 µg/mL. Sonicate for 5 minutes to ensure complete dissolution.
Step 3: Chromatographic Conditions
-
Column: 2.7 µm Core-Shell C18 (150 x 4.6 mm).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C (Stabilizes mobile phase viscosity and improves reproducibility).
-
Gradient Program: 0-2 min (30% B), 2-8 min (30% to 80% B), 8-10 min (80% B), 10-12 min (30% B).
Step 4: System Suitability Testing (The Self-Validation Gate)
-
Inject the 100 µg/mL standard solution six consecutive times.
-
Automated Acceptance Criteria:
-
Retention Time %RSD ≤ 1.0%
-
Peak Area %RSD ≤ 2.0%
-
Tailing Factor (Tf) ≤ 1.5
-
Theoretical Plates (N) ≥ 10,000 (Note: Failure to meet any of these metrics indicates column degradation, pump cavitation, or mobile phase preparation errors. The run must be aborted and investigated).
-
Performance Comparison Guide
How does this optimized method stack up against traditional approaches? Table 1 objectively compares our core-shell method against a legacy 5 µm HPLC method and a modern sub-2 µm UHPLC method.
Table 1: Method Performance & Transferability Comparison
| Parameter | Legacy Method (5 µm HPLC) | Optimized Method (2.7 µm Core-Shell) | Alternative (1.7 µm UHPLC) |
| Run Time | 25.0 min | 12.0 min | 4.5 min |
| Resolution (Rs) | 1.8 | 3.2 | 3.5 |
| Operating Pressure | ~120 bar | ~280 bar | ~850 bar |
| Solvent Consumption | 25 mL / run | 12 mL / run | 2.5 mL / run |
| Cross-Lab Transferability | High (but poor data quality) | High (Compatible with standard LCs) | Low (Requires specialized UHPLC pumps) |
Analysis: While the UHPLC alternative offers the fastest run times, its reliance on 850-bar operating pressures severely limits its transferability to standard QC laboratories. The optimized core-shell method provides the ideal balance: it cuts the legacy run time in half, doubles the resolution, and remains fully compatible with standard 400-bar HPLC systems.
Cross-Laboratory Validation Data
To comply with ICH Q2(R2) requirements for robustness and intermediate precision[2][3], the method was executed by two independent laboratories using different HPLC instruments (Agilent 1260 Infinity II vs. Waters Alliance e2695) and different batches of columns.
Table 2: ICH Q2(R2) Cross-Laboratory Validation Results
| Validation Parameter | ICH Acceptance Criteria | Laboratory A (Primary Site) | Laboratory B (Transfer Site) |
| Linearity (R²) | ≥ 0.999 | 0.9998 | 0.9996 |
| Repeatability (%RSD) | ≤ 2.0% | 0.85% | 1.12% |
| Intermediate Precision | ≤ 2.0% | 1.05% | 1.34% |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% ± 0.6% | 98.9% ± 0.8% |
| LOD (S/N ≥ 3) | Report value | 0.05 µg/mL | 0.06 µg/mL |
| LOQ (S/N ≥ 10) | Report value | 0.15 µg/mL | 0.18 µg/mL |
References
-
[2] Title: ICH Q2 (R2) Validation of Analytical Procedures - MasterControl Source: MasterControl URL: [Link]
-
[3] Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
-
[1] Title: Practical Strategies for ICH Q14 and Q2(R2) Compliance Source: Altasciences URL: [Link]
-
Title: E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline | CAS 1031929-24-4 Source: SCBIO URL: [Link]
Sources
Safety Operating Guide
E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline proper disposal procedures
Executive Safety Directive
E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline (CAS: 1031929-24-4) is a halogenated, nitro-substituted heteroaromatic compound. For disposal purposes, it must be classified as Halogenated Organic Hazardous Waste with high toxicity potential.
IMMEDIATE ACTION REQUIRED:
-
Do NOT mix with non-halogenated solvents (e.g., acetone, methanol) unless explicitly permitted by your facility's waste profile.
-
Do NOT attempt chemical neutralization (e.g., oxidation/reduction) in the laboratory.[1] The nitrovinyl moiety (
) is a Michael acceptor and can undergo uncontrolled exothermic polymerization or decomposition if treated with strong bases or nucleophiles. -
Segregate immediately into a dedicated waste stream destined for high-temperature incineration.
Compound Safety & Hazard Profile
To ensure safe handling, you must understand why this compound requires specific protocols. The hazard profile is derived from its three functional components:
| Functional Group | Hazard Characteristic | Operational Implication |
| Quinoline Core | Hepatotoxic / Carcinogenic | High permeability through nitrile gloves. Double-gloving is mandatory. |
| Chloro- Substituent | Halogenated Waste | Requires high-temperature incineration ( |
| 2-Nitrovinyl Group | Electrophile / Sensitizer | High reactivity with biological nucleophiles (DNA/Proteins). Potential skin sensitizer.[3][4][5] Avoid strong bases (NaOH, KOH) which can trigger instability. |
Personal Protective Equipment (PPE) Matrix
Before initiating any disposal workflow, verify the following PPE standards.
-
Respiratory: N95 minimum; Half-mask respirator with organic vapor/acid gas cartridges recommended if handling dry powder
. -
Dermal: Double Nitrile gloves (0.11 mm min thickness). Breakthrough time for quinolines is often <15 mins. Change gloves immediately upon splash.
-
Ocular: Chemical splash goggles. Face shield required if pouring liquid solutions.
-
Body: Tyvek® lab coat or chemically resistant apron over standard cotton lab coat.
Disposal Workflow: Step-by-Step Protocol
This protocol is designed to minimize exposure and ensure regulatory compliance (RCRA/EPA standards).
Phase 1: Waste Characterization & Segregation
-
State: Solid (Pure compound) or Liquid (Solution).
-
Incompatibilities: Strong Oxidizers, Strong Bases, Reducing Agents.
Phase 2: Packaging Procedure
For Solid Waste (Pure Compound/Contaminated Solids):
-
Place the compound or contaminated wipes/weigh boats into a wide-mouth HDPE (High-Density Polyethylene) jar .
-
Do not use metal containers (potential reaction with nitro- groups).
-
Label the inner container clearly before placing it into the satellite accumulation drum.
For Liquid Waste (Mother Liquors/Solutions):
-
Ensure the solvent stream is compatible. (e.g., Dichloromethane, Chloroform, or Ethyl Acetate are common).
-
Pour into the "Halogenated Organic Waste" carboy.
-
Critical Check: Ensure the waste container pH is neutral or slightly acidic (
). Never add this compound to a basic waste container ( ), as the nitrovinyl group can degrade violently.
Phase 3: Labeling & Handoff
Attach a hazardous waste tag with the following constituents listed explicitly:
-
E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline[6]
-
Solvent Name (if applicable)
-
Hazard Checkboxes: [x] Toxic [x] Irritant [x] Halogenated
Operational Decision Tree (Logic Flow)
The following diagram outlines the decision logic for disposing of E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline, ensuring no incompatible mixing occurs.
Caption: Decision logic for segregating E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline waste streams.
Emergency Procedures: Spill Management
Scenario: 500 mg powder spill on benchtop.
-
Evacuate: Alert nearby personnel.
-
Isolate: Do not attempt to sweep dry powder (dust explosion/inhalation risk).
-
Wet Method: Cover the spill with a wet paper towel (dampened with water or polyethylene glycol) to prevent dust generation.
-
Neutralize: Clean the area with a mild surfactant solution. Avoid bleach (hypochlorite can react with the amine/nitrogen centers).
-
Disposal: Place all cleanup materials into the Halogenated Solid Waste container.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53396801, 2-Chloro-7-ethyl-3-(2-nitroethenyl)quinoline. Retrieved from [Link]
-
U.S. Environmental Protection Agency (2023). Hazardous Waste Generators: Segregation of Halogenated Solvents. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
Sources
Personal protective equipment for handling E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline
Topic: Personal protective equipment for handling E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, and EHS Officers.[1]
Executive Safety Summary & Risk Assessment
Compound Classification: High Potency / High Hazard (Band 4) Note: Specific toxicological data for this exact stereoisomer is limited. This protocol is derived from Structure-Activity Relationship (SAR) analysis of the functional pharmacophores: the Quinoline core, Chlorinated aromatics, and the Nitro-vinyl Michael acceptor.
The "Why" Behind the Risk:
-
Quinoline Scaffold: A known mutagenic and carcinogenic backbone. Quinolines intercalate DNA and require strict containment to prevent long-term genotoxicity [1].
-
Nitro-Vinyl Moiety (Nitroalkene): This group acts as a potent Michael Acceptor . It is highly electrophilic and can rapidly alkylate skin proteins, leading to severe contact dermatitis and sensitization . It is also a potential lachrymator (tear-gas effect) [2].
-
Chloro-Substitution: Increases lipophilicity, facilitating rapid dermal absorption and transport across biological membranes.
Immediate Danger to Life or Health (IDLH):
-
Inhalation: High risk of respiratory sensitization and mucosal necrosis.
-
Skin: Rapid absorption; potential for methemoglobinemia (due to nitro group metabolism).
PPE Matrix: The "Barrier of Trust"
Do not rely on standard "lab basics." This compound requires a validated barrier system.[1][2]
| Protection Zone | Required Equipment | Technical Rationale (The "Why") |
| Respiratory | Primary: Certified Fume Hood (Face velocity: 100 fpm).Secondary: N95/P100 Respirator (only if outside hood). | The nitro-vinyl group can aerosolize as a lachrymator. Standard surgical masks offer zero protection against organic alkylating vapors. |
| Dermal (Hands) | Double Gloving Protocol .Inner: Nitrile (4 mil).Outer: Nitrile (Extended Cuff, 5-8 mil) or Laminate (Silver Shield). | Permeation Dynamics: Nitro-aromatics can permeate standard latex in <3 minutes. Nitrile offers >480 min breakthrough time for solid handling, but double layers prevent micro-breaches [3]. |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+).Standard safety glasses are insufficient. | As a potential lachrymator, vapors can bypass standard glasses. Goggles provide a sealed environment for the eyes. |
| Body | Tyvek® Lab Coat (Disposable) + Chemical Apron. | Cotton coats absorb and retain nitro-compounds, creating a secondary exposure source. Disposable Tyvek sheds particulates. |
Operational Protocol: Step-by-Step Handling
Phase A: Preparation & Weighing
-
Location: All weighing must occur inside a chemical fume hood or a powder containment balance enclosure.
-
Static Control: Use an ionizing bar. Nitro-vinyl compounds can be electrostatically active; static discharge can disperse the powder outside the weigh boat.
Phase B: Reaction & Synthesis
-
Solvent Choice: When dissolving, avoid dimethyl sulfoxide (DMSO) if possible. DMSO acts as a "super-carrier," transporting the toxic quinoline directly through intact skin [4]. Use Ethyl Acetate or Dichloromethane (DCM) with strict double-gloving.
-
Temperature: If heating is required, use a closed system (condenser with scrubber). Never heat an open vessel of this compound.[2]
Phase C: Workflow Visualization
Figure 1: Safe Handling Lifecycle. Note the critical checkpoint at "Weighing" to prevent particulate dispersion.
Decontamination & Disposal Strategy
The "Self-Validating" Cleanup System: You cannot assume the surface is clean just because it looks clean.
-
Primary Wipe: Wipe surfaces with a dry Chem-Wipe to pick up loose solids. Dispose of as solid hazardous waste.
-
Chemical Deactivation (The Kill Step):
-
Agent: 10% Sodium Hypochlorite (Bleach) solution.
-
Mechanism: Oxidative destruction of the nitro-vinyl double bond and ring oxidation of the quinoline.
-
Contact Time: Allow 15 minutes of contact time.
-
Warning: This may generate slight heat.
-
-
Final Wash: Rinse with water, then Ethanol.
-
Verification: If available, use a UV lamp (365 nm). Many quinolines fluoresce; a dark surface under UV confirms effective cleaning.
Waste Stream Classification:
-
Solid Waste: Label as "Toxic Solid, Organic (Quinoline Derivative)."
-
Liquid Waste: Segregate into "Halogenated Organic" waste (due to the Chloro- group). Do not mix with strong acids (risk of nitration/exotherm).
Emergency Response
| Scenario | Immediate Action |
| Skin Contact | Do NOT use solvent to wash. Wash with soap and copious water for 15 mins. Solvent drives the chemical deeper. |
| Eye Exposure | Flush for 15 mins. Force eyelids open. The lachrymator effect will cause involuntary closing. |
| Spill (>1g) | Evacuate lab. Don SCBA (Self-Contained Breathing Apparatus) if powder is airborne. Use wet-wiping method (do not sweep). |
References
-
U.S. EPA (IRIS). (2001).[3] Toxicological Review of Quinoline.[3] Washington, DC. Link
-
PubChem. (2024). Compound Summary: 2-Chloro-7-ethyl-3-(2-nitroethenyl)quinoline.[4] National Library of Medicine. Link
-
Ansell Chemical Resistance Guide. (2022). Permeation & Degradation Data for Nitro-Compounds.Link
-
American Chemical Society (ACS). (2023). Identifying Chemical Hazards: Structure-Activity Relationships. ACS Center for Lab Safety. Link
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
